Product packaging for delta-Dodecalactone(Cat. No.:CAS No. 3051-22-7)

delta-Dodecalactone

Cat. No.: B7783803
CAS No.: 3051-22-7
M. Wt: 198.30 g/mol
InChI Key: QRPLZGZHJABGRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

delta-Dodecalactone (CAS 713-95-1), a C12 cyclic ester with the molecular formula C₁₂H₂₂O₂, is a versatile compound of significant interest in scientific research . It is characterized by a six-membered δ-lactone ring and a heptyl substituent, resulting in a molecular weight of 198.30 g/mol . This reagent typically presents as a colorless to light yellow liquid with a boiling point of 130°C at 2 mmHg and must be stored refrigerated (0-10°C) and under inert gas to maintain stability, as it is moisture and heat sensitive . Its primary research value lies in its distinct organoleptic properties, exhibiting a medium-to-high impact odor profile described as peach nectar, coconut cream, and condensed milk with buttery undertones . This makes it a critical standard in studies related to flavor and fragrance creation, particularly in deconstructing and replicating authentic dairy and stone fruit notes in food science and perfumery . Beyond sensory applications, recent investigations have revealed its potent biological activity. A 2022 study purified and identified this compound from Lactobacillus plantarum AF1, demonstrating strong, dose-dependent antifungal efficacy against molds such as Aspergillus flavus and Penicillium roqueforti , with MIC values ranging from 350 to 6,250 µg/mL, highlighting its potential as a natural biopreservative and a subject for therapeutic agent research . Furthermore, this compound serves as a valuable building block in synthetic and polymer chemistry. Its lactone functional group is amenable to ring-opening polymerization, allowing researchers to synthesize novel polyesters with potential applications in creating biodegradable plastics, coatings, and specialized polymers with tailored flexibility . It also acts as a key intermediate in the multi-step synthesis of more complex pharmaceuticals and bioactive molecules . Researchers will find this high-purity (>98.0% by GC) product essential for advancing work in these diverse fields .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O2 B7783803 delta-Dodecalactone CAS No. 3051-22-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-heptyloxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-2-3-4-5-6-8-11-9-7-10-12(13)14-11/h11H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPLZGZHJABGRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1CCCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047596
Record name delta-Dodecalactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colorless to very pale straw-yellow viscous liquid with a strong odor of fresh fruit; [HSDB] Colorless liquid; [MSDSonline], colourless to yellow liquid with a coconut-fruity odour, butter-like on dilution
Record name 2H-Pyran-2-one, 6-heptyltetrahydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name delta-Dodecalactone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4676
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name xi-5-Dodecanolide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037742
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name delta-Dodecalactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/46/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

INSOL IN WATER, SOL IN ETHANOL; POORLY SOL IN PROPYLENE GLYCOL, very soluble in alcohol, propylene glycol and vegetable oil; insoluble in water
Record name DELTA-DODECALACTONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/292
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name delta-Dodecalactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/46/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.942-0.950
Record name delta-Dodecalactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/46/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Color/Form

COLORLESS TO VERY PALE STRAW-YELLOW LIQUID; VISCOUS

CAS No.

713-95-1, 3051-22-7
Record name δ-Dodecalactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=713-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name delta-Dodecalactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000713951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Pyran-2-one, 6-heptyltetrahydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name delta-Dodecalactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dodecan-5-olide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.849
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .DELTA.-DODECALACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33DIC582TL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DELTA-DODECALACTONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/292
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name xi-5-Dodecanolide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037742
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-12 °C
Record name xi-5-Dodecanolide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037742
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Chemical Profile and Properties of Delta-Dodecalactone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-dodecalactone (δ-dodecalactone) is a naturally occurring and synthetically produced lactone that plays a significant role in the flavor and fragrance industries.[1][2] Its characteristic creamy, fatty, and fruity aroma, reminiscent of peach, apricot, and coconut, makes it a valuable ingredient in a wide range of consumer products.[1][2] Beyond its sensory attributes, the unique chemical structure of δ-dodecalactone, a twelve-carbon aliphatic δ-lactone, presents interesting opportunities for research and development in various scientific fields, including potential applications in drug development. This technical guide provides a comprehensive overview of the chemical profile, properties, synthesis, and analysis of δ-dodecalactone, with a focus on providing actionable insights for researchers and scientists.

Chemical and Physical Properties

This compound, systematically named 6-heptyloxan-2-one, is a colorless to pale yellow viscous liquid at room temperature.[3] Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₁₂H₂₂O₂[3]
Molecular Weight198.30 g/mol [3]
IUPAC Name6-heptyloxan-2-one[3]
CAS Number713-95-1[3]
FEMA Number2401[1][3]
AppearanceColorless to pale yellow liquid[1]
Odor ProfileCreamy, buttery, fruity (peach, apricot), coconut[1][2]
Melting Point-12 °C
Boiling Point140-141 °C at 1 mmHg
Density0.942 g/mL at 25 °C
Refractive Index1.460 at 20 °C
SolubilityInsoluble in water; soluble in alcohol and oils

Stereochemistry

This compound possesses a single stereocenter at the C6 position of the tetrahydropyran-2-one ring, meaning it can exist as two enantiomers: (R)-δ-dodecalactone and (S)-δ-dodecalactone. The stereochemistry of lactones is known to significantly influence their sensory properties and biological activities. While many commercial applications utilize the racemic mixture, the individual enantiomers can exhibit distinct characteristics. For instance, in the closely related δ-decalactone, the (R)-enantiomer is known for its creamy, coconut-like aroma, while the (S)-enantiomer has a more fruity, peach-like scent. Similar differences can be anticipated for the enantiomers of δ-dodecalactone, making their stereoselective synthesis and separation a key area of interest for creating more nuanced flavor and fragrance profiles, as well as for investigating their specific pharmacological effects.

Synthesis of this compound

The industrial synthesis of δ-dodecalactone predominantly relies on the Baeyer-Villiger oxidation of 2-heptylcyclopentanone.[1] This method is efficient and scalable. Additionally, biotechnological routes are emerging as a more sustainable alternative.

Chemical Synthesis: Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a classic organic reaction that converts a ketone to an ester or a lactone using a peroxyacid or hydrogen peroxide as the oxidant. In the case of δ-dodecalactone synthesis, 2-heptylcyclopentanone is the ketone precursor.

Experimental Protocol: Synthesis of δ-Dodecalactone via Baeyer-Villiger Oxidation

This protocol is an illustrative example based on established methodologies. Researchers should adapt and optimize the conditions based on their specific laboratory setup and safety protocols.

Materials:

  • 2-heptylcyclopentanone

  • 30% Hydrogen peroxide (H₂O₂)

  • Phosphotungstic acid or a similar catalyst

  • Sodium bicarbonate (NaHCO₃) solution (5%)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer

Procedure:

  • Reaction Setup: In a three-necked flask, charge 2-heptylcyclopentanone and the catalyst (e.g., phosphotungstic acid, 1-10% by mass of the ketone).[4]

  • Oxidation: Begin stirring and slowly add 30% hydrogen peroxide dropwise via the dropping funnel, maintaining the reaction temperature between 25-70°C.[4] The molar ratio of H₂O₂ to 2-heptylcyclopentanone is typically between 1:1 and 2.5:1.[4]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 5-24 hours).[4]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the catalyst.[4]

  • Extraction and Neutralization: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with a 5% sodium bicarbonate solution and water until the aqueous layer is neutral.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]

  • Final Purification: The crude δ-dodecalactone can be further purified by vacuum distillation to yield the final product.

Diagram: Baeyer-Villiger Oxidation of 2-Heptylcyclopentanone

baeyer_villiger reactant1 2-Heptylcyclopentanone product δ-Dodecalactone reactant1->product Baeyer-Villiger Oxidation reactant2 H₂O₂ / Catalyst

Caption: Baeyer-Villiger oxidation of 2-heptylcyclopentanone to δ-dodecalactone.

Biotechnological Synthesis

Modern approaches to δ-dodecalactone production focus on sustainable methods, such as microbial fermentation.[1] Certain yeast strains can convert fatty acid precursors, like ricinoleic acid, into δ-dodecalactone through β-oxidation pathways. This "green chemistry" approach offers the potential for producing enantiomerically pure lactones, which is a significant advantage for specialized applications.

Spectroscopic Profile

The structural elucidation and purity assessment of δ-dodecalactone are primarily achieved through spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of δ-dodecalactone provides characteristic signals for the protons in its structure. The proton on the carbon bearing the heptyl group and adjacent to the ester oxygen (C6-H) is expected to appear as a multiplet in the downfield region (around 4.2 ppm) due to deshielding. The protons on the carbon adjacent to the carbonyl group (C2-H₂) will also be deshielded and appear as a multiplet. The remaining methylene and methyl protons of the heptyl chain and the lactone ring will resonate in the upfield region.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show a characteristic signal for the carbonyl carbon (C1) in the highly downfield region (around 170 ppm). The carbon attached to the ester oxygen and the heptyl group (C6) will also be significantly deshielded. The remaining carbons of the aliphatic chain and the lactone ring will appear in the upfield region.

Note: For detailed, experimentally obtained NMR spectra, researchers are encouraged to consult spectral databases such as the Human Metabolome Database (HMDB) or acquire data on their own samples.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of δ-dodecalactone will typically show a molecular ion peak (M⁺) at m/z 198. The fragmentation pattern is characteristic of lactones and long-chain aliphatic compounds.

Expected Fragmentation Pattern:

A prominent fragment is often observed at m/z 99, which corresponds to the cleavage of the heptyl side chain.[3] Other significant fragments can arise from the loss of small neutral molecules like water (H₂O) or carbon monoxide (CO) from the molecular ion or subsequent fragments. The fragmentation pattern can be complex due to rearrangements within the lactone ring.

m/zPutative Fragment
198[M]⁺ (Molecular Ion)
99[M - C₇H₁₅]⁺
71Further fragmentation
55Further fragmentation
41Further fragmentation

Note: The relative intensities of these fragments can vary depending on the ionization energy and the specific mass spectrometer used.

Applications

Flavor and Fragrance Industry

The primary application of δ-dodecalactone is as a flavor and fragrance ingredient.[1][2] Its creamy, buttery, and fruity notes are utilized in a variety of products, including:

  • Dairy Products: To enhance butter, cream, and cheese flavors.

  • Fruits: To impart peach, pear, and plum-like notes.

  • Baked Goods: To add a rich, creamy character.

  • Beverages: In fruit juices and dairy-based drinks.

  • Perfumery: To add warmth, roundness, and a lactonic character to fragrances, particularly in gourmand and fruity compositions.[1]

Potential in Drug Development

While not a drug itself, the lactone scaffold is present in many biologically active natural products and pharmaceuticals. The study of δ-dodecalactone and its derivatives could offer insights into:

  • Drug Delivery: The lipophilic nature of δ-dodecalactone could be explored for designing prodrugs or drug delivery systems for hydrophobic active pharmaceutical ingredients (APIs).

  • Biological Activity Screening: The enantiomers of δ-dodecalactone could be screened for various biological activities, such as antimicrobial or anticancer effects, as has been observed for other lactones.

  • Structure-Activity Relationship (SAR) Studies: As a relatively simple lactone, δ-dodecalactone can serve as a starting point for the synthesis of more complex molecules to probe SARs for a particular biological target.

Analytical Methods: Chiral Separation

For applications in drug development and for a deeper understanding of its sensory properties, the separation of the (R) and (S) enantiomers of δ-dodecalactone is crucial. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for this purpose.

Experimental Protocol: Chiral HPLC Separation of δ-Dodecalactone Enantiomers

This is a general protocol and should be optimized for the specific instrumentation and columns available.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®).

Mobile Phase:

  • A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized to achieve baseline separation.

Procedure:

  • Sample Preparation: Dissolve a small amount of racemic δ-dodecalactone in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Injection: Inject a small volume of the sample (e.g., 10 µL) onto the column.

  • Detection: Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (as lactones have weak UV absorbance, a low wavelength like 210 nm may be necessary, or a refractive index detector could be used).

  • Optimization: Adjust the mobile phase composition and flow rate to optimize the resolution and retention times of the two enantiomers.

Diagram: Chiral HPLC Separation Workflow

chiral_hplc sample Racemic δ-Dodecalactone Sample hplc HPLC System (Pump, Injector) sample->hplc column Chiral Stationary Phase Column hplc->column detector Detector (UV or RI) column->detector data Chromatogram (Separated Peaks) detector->data

Caption: Workflow for the chiral separation of δ-dodecalactone enantiomers by HPLC.

Safety and Regulation

This compound is generally recognized as safe (GRAS) for its intended use as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA) and is listed under FEMA number 2401.[1] It is also approved for use in cosmetic products in the European Union. As with any chemical, appropriate safety precautions, such as wearing personal protective equipment, should be taken when handling δ-dodecalactone in a laboratory setting.

Conclusion

This compound is a multifaceted molecule with significant importance in the flavor and fragrance industry and growing potential for scientific research. Its well-defined chemical and physical properties, established synthesis routes, and diverse applications make it a subject of continued interest. For researchers and drug development professionals, the stereochemistry of δ-dodecalactone presents a particularly compelling area for exploration, with the potential for discovering novel biological activities and developing new applications. The methodologies for synthesis, purification, and analysis outlined in this guide provide a solid foundation for further investigation into the intriguing properties of this versatile lactone.

References

delta-dodecalactone natural occurrence in fruits

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Natural Occurrence of Delta-Dodecalactone in Fruits

Abstract

This compound (δ-dodecalactone) is a high-value aroma compound prized for its creamy, peach, and coconut-like sensory profile. While widely synthesized for industrial applications in the flavor and fragrance sectors, its natural presence in fruits is a key driver for consumer preference and the development of natural flavorings. This technical guide provides a comprehensive overview of the natural occurrence of δ-dodecalactone in fruits, delves into its biochemical origins, and outlines robust analytical methodologies for its detection and quantification. This document is intended for researchers, food scientists, and professionals in the flavor and drug development industries, offering field-proven insights into the chemistry and analysis of this significant flavor molecule.

Introduction: The Sensory and Chemical Profile of this compound

This compound (CAS 713-95-1), chemically known as 6-heptyltetrahydro-2H-pyran-2-one, is a 12-carbon aliphatic lactone.[1][2][3] Its molecular structure, featuring a six-membered tetrahydropyran-2-one ring with a heptyl substituent, gives rise to a powerful and distinct aroma profile characterized by notes of ripe peach, apricot, coconut, and cream.[1][4][5] This unique sensory character makes it an indispensable component in flavor formulations designed to mimic stone fruits, tropical fruits, and dairy products like butter and cream.[1][4][5][6]

First identified in heated milk fat in the 1950s, its presence was later confirmed in peach aroma, establishing its dual relevance in both dairy and fruit profiles.[1] While commercial demand is met through chemical synthesis or biotechnological routes, the study of its natural biogenesis in fruits is critical for authenticity assessment and the development of natural flavor ingredients.[1][7][8][9]

Natural Occurrence in Fruit Species

This compound is a natural volatile constituent in a variety of fruits, particularly those known for rich, sweet, and creamy aromas. Its presence, even in trace amounts, can significantly impact the overall flavor profile. The primary fruit families where this lactone is found are the Rosaceae (stone fruits) and others that develop complex flavor profiles during ripening.

Key documented occurrences include:

  • Stone Fruits: Peaches (Prunus persica) and apricots (Prunus armeniaca) are the most well-documented sources of this compound, where it contributes to their characteristic sweet, fleshy, and creamy notes.[1][2][4][6][10] Nectarines (Prunus persica var. nucipersica) also contain this compound.[7][11]

  • Berries: It has been reported in strawberries (Fragaria × ananassa), especially wild varieties, where it adds depth to the fruity profile.[4][6][10]

  • Tropical Fruits: The compound is found in coconut (Cocos nucifera), pineapple (Ananas comosus), and mango (Mangifera indica), contributing to their complex and rich aromatic bouquets.[1][4][11]

The concentration of δ-dodecalactone is highly dependent on the fruit cultivar, degree of ripeness, and post-harvest conditions. Generally, its levels increase significantly during the final stages of fruit ripening as enzymatic activity converts fatty acid precursors into volatile aroma compounds.[12][13]

Table 1: Documented Natural Occurrence of this compound in Fruits
Fruit Common NameScientific NameDocumented Presence & RoleReferences
PeachPrunus persicaYes. Key contributor to creamy, peach aroma.[1][2][4][6][10]
ApricotPrunus armeniacaYes. Contributes to characteristic fruity, creamy notes.[4][6][7][10]
NectarinePrunus persica var. nucipersicaYes. Part of the lactone profile.[7][11]
StrawberryFragaria × ananassaYes. Adds depth and creamy notes, especially in wild types.[4][6][10]
CoconutCocos nuciferaYes. Contributes to the characteristic milky, coconut aroma.[1][4][11]
PineappleAnanas comosusYes. Part of the complex tropical fruit aroma profile.[4]
MangoMangifera indicaYes. Adds depth and creamy undertones.[6][11]
PlumPrunus domesticaYes. Adds depth of taste to plum flavors.[6]

Biogenesis of this compound in Fruits

The biosynthesis of lactones in fruits is intrinsically linked to fatty acid metabolism.[12][14] These pathways are highly active during fruit ripening, transforming non-volatile precursors into the volatile compounds that define the fruit's characteristic aroma.[13][15] The formation of δ-dodecalactone proceeds from C18 unsaturated fatty acids, such as linoleic or oleic acid, through a multi-step enzymatic cascade.

The proposed core pathway involves:

  • Lipoxygenase (LOX) Pathway: The initial step involves the oxidation of polyunsaturated fatty acids by lipoxygenase enzymes to form hydroperoxides.[13][14]

  • Chain Shortening via β-Oxidation: The resulting fatty acid chain is shortened through several cycles of the β-oxidation pathway. This enzymatic spiral removes two-carbon units, eventually yielding a C12 intermediate.[12][16]

  • Hydroxylation: The key step for lactone formation is the introduction of a hydroxyl group at a specific position on the carbon chain. For δ-dodecalactone, this occurs at the 5-position (delta-position). This reaction is believed to be catalyzed by specific enzymes such as cytochrome P450 hydroxylases or other fatty acid hydroxylases.[12][17]

  • Lactonization: The resulting 5-hydroxydodecanoic acid is unstable and undergoes spontaneous or enzyme-mediated intramolecular cyclization (esterification) to form the stable six-membered ring of δ-dodecalactone.[12]

Causality in Biosynthesis

The production of aroma compounds like δ-dodecalactone is not a metabolic accident. From an evolutionary perspective, these potent volatiles serve as attractants for seed-dispersing animals.[12] The development of a sweet, creamy, and fruity aroma signals that the fruit is ripe, nutritionally dense, and that its seeds are mature and ready for dispersal. This biochemical investment by the plant directly enhances its reproductive success.

This compound Biosynthesis cluster_0 Fatty Acid Metabolism cluster_1 Final Product FA Linoleic/Oleic Acid (C18) HPOs Hydroperoxides FA->HPOs Lipoxygenase (LOX) C12_Acid C12 Fatty Acid Intermediate HPOs->C12_Acid β-Oxidation Pathway (Chain Shortening) Hydroxy_Acid 5-Hydroxydodecanoic Acid C12_Acid->Hydroxy_Acid Hydroxylation (Cytochrome P450) Lactone This compound Hydroxy_Acid->Lactone Lactonization (Cyclization)

Caption: Proposed biosynthetic pathway of this compound in fruits.

Analytical Methodologies for Isolation and Quantification

The accurate identification and quantification of δ-dodecalactone in complex fruit matrices require sensitive and selective analytical techniques. Due to its volatile nature, headspace sampling methods are preferred as they minimize matrix interference and require little to no solvent.

The gold-standard technique is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) .[18][19][20] SPME is a solvent-free extraction method where a fused-silica fiber coated with a stationary phase is exposed to the headspace above the fruit sample to adsorb volatile analytes.[18][19]

Self-Validating System: The Rationale Behind HS-SPME-GC-MS

This system is inherently self-validating through several layers of specificity.

  • SPME Fiber Selectivity: The choice of fiber coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) provides initial selectivity for a broad range of volatiles, including lactones.[18]

  • GC Chromatographic Separation: The gas chromatograph separates the complex mixture of extracted volatiles based on their boiling points and polarity, providing a high degree of resolution.

  • MS Mass Spectral Identification: The mass spectrometer fragments the eluting compounds into specific ion patterns, providing a unique "fingerprint" for positive identification by matching against spectral libraries (e.g., NIST).[21] For quantification, specific ions (m/z 99 for δ-lactones) can be monitored for enhanced sensitivity and selectivity.[22]

Experimental Protocol: HS-SPME-GC-MS Analysis

This protocol provides a generalized, robust workflow. Note: Optimization of parameters such as sample weight, incubation time, and temperature is crucial for each specific fruit matrix.

1. Sample Preparation: a. Weigh 2-5 g of homogenized fresh fruit pulp into a 20 mL headspace vial. b. (Optional but recommended) Add 1 g of sodium chloride (NaCl). This increases the ionic strength of the matrix, promoting the release of volatile compounds into the headspace ("salting-out" effect). c. Add a known concentration of an appropriate internal standard (e.g., δ-undecalactone or a deuterated analog) for accurate quantification. d. Immediately seal the vial with a PTFE/silicone septum cap.

2. HS-SPME Extraction: a. Place the vial in a temperature-controlled agitator block set to 40-60°C. b. Allow the sample to equilibrate for 10-15 minutes. c. Introduce the SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) into the vial's headspace. Do not let the fiber touch the sample. d. Expose the fiber for an optimized extraction time, typically 30-60 minutes, with continuous agitation.[20][23]

3. GC-MS Analysis: a. Retract the fiber and immediately insert it into the heated GC injection port (e.g., 250°C) for thermal desorption of the analytes onto the column. b. Desorb for 3-5 minutes in splitless mode to ensure complete transfer. c. GC Conditions (Typical):

  • Column: A mid-to-high polarity column (e.g., DB-WAX, FFAP) is recommended for good peak shape of lactones. Dimensions: 30 m x 0.25 mm ID x 0.25 µm film thickness.
  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
  • Oven Program: 40°C (hold 2 min), ramp at 5°C/min to 240°C, hold for 5-10 min. d. MS Conditions (Typical):
  • Ionization Mode: Electron Impact (EI) at 70 eV.
  • Mass Range: Scan from m/z 35 to 400.
  • Ion Source Temperature: 230°C.
  • Transfer Line Temperature: 250°C.

4. Data Analysis: a. Identify δ-dodecalactone by comparing its retention time and mass spectrum with that of an authentic standard and library data. Key identifying ions include m/z 99. b. Quantify the compound by creating a calibration curve using the peak area ratio of the analyte to the internal standard.

Analytical Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenize Homogenize Fruit Sample Weigh Weigh Sample into Vial Homogenize->Weigh Additives Add NaCl & Internal Std Weigh->Additives Seal Seal Vial Additives->Seal Equilibrate Equilibrate & Heat Seal->Equilibrate Expose Expose SPME Fiber Equilibrate->Expose Desorb Thermal Desorption in GC Inlet Expose->Desorb Separate GC Separation Desorb->Separate Detect MS Detection & Identification Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification vs. Std Integrate->Quantify

Caption: HS-SPME-GC-MS workflow for this compound analysis in fruits.

Conclusion and Future Outlook

This compound is a vital natural aroma compound that defines the sensory quality of many commercially important fruits, most notably peaches and apricots. Its biogenesis from fatty acid precursors during ripening is a sophisticated biological process designed to ensure reproductive success. For industrial scientists, understanding this natural occurrence is paramount for creating authentic fruit flavors and verifying the natural status of flavor ingredients.

The analytical workflow centered on HS-SPME-GC-MS provides a reliable and robust framework for the isolation and quantification of δ-dodecalactone. Future research will likely focus on elucidating the specific genetic and enzymatic controls over its biosynthetic pathway, as has been done for related lactones like γ-decalactone in strawberries.[17][24][25] Such knowledge could enable the breeding of new fruit cultivars with enhanced flavor profiles and advance the biotechnological production of natural δ-dodecalactone using microbial fermentation or enzymatic processes.[26]

References

delta-dodecalactone biosynthesis pathway in microorganisms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Microbial Biosynthesis of Delta-Dodecalactone

Introduction

This compound (DDL) is a naturally occurring lactone characterized by its pleasant, creamy, and fruity aroma, reminiscent of peach and coconut.[1] Its desirable organoleptic properties have led to its widespread use in the food, beverage, cosmetic, and fragrance industries. Traditionally, DDL has been produced through chemical synthesis. However, growing consumer demand for natural and sustainable ingredients has spurred significant interest in the biotechnological production of DDL using microorganisms. This guide provides a comprehensive technical overview of the microbial biosynthesis of this compound, intended for researchers, scientists, and drug development professionals. We will delve into the core metabolic pathways, key enzymatic players, metabolic engineering strategies for enhanced production, and detailed experimental workflows.

Core Biosynthesis Pathways of this compound

The microbial production of this compound can be broadly categorized into two main routes: the biotransformation of fatty acid precursors and the de novo biosynthesis from simple carbon sources like glucose.

Biotransformation Pathway: From Dodecanoic Acid to this compound

The most direct and extensively studied route for microbial DDL production is the biotransformation of dodecanoic acid (lauric acid). This pathway hinges on a key hydroxylation step followed by lactonization.

The central enzymatic reaction in this pathway is the regioselective hydroxylation of dodecanoic acid at the C-5 position to yield 5-hydroxydodecanoic acid. This critical step is primarily catalyzed by cytochrome P450 monooxygenases (CYPs or P450s). These heme-thiolate enzymes are known for their ability to catalyze the oxidation of a wide range of substrates, including fatty acids.[2]

Following hydroxylation, the resulting 5-hydroxydodecanoic acid can undergo intramolecular esterification to form the stable six-membered ring of this compound. This lactonization can occur spontaneously under acidic conditions, but it can also be facilitated by enzymes such as esterases or lactonases.[3][4]

cluster_biotransformation Biotransformation Pathway Dodecanoic_Acid Dodecanoic Acid 5_Hydroxydodecanoic_Acid 5-Hydroxydodecanoic Acid Dodecanoic_Acid->5_Hydroxydodecanoic_Acid Cytochrome P450 Monooxygenase (CYP) Delta_Dodecalactone δ-Dodecalactone 5_Hydroxydodecanoic_Acid->Delta_Dodecalactone Lactonization (Spontaneous or Enzymatic)

Figure 1: Biotransformation pathway of dodecanoic acid to this compound.

De Novo Biosynthesis Pathway: From Glucose to this compound

The de novo biosynthesis of this compound enables its production from inexpensive and readily available carbon sources like glucose, offering a more economically viable and sustainable alternative to biotransformation. This pathway integrates the native fatty acid synthesis (FAS) pathway of the microbial host with the subsequent hydroxylation and lactonization steps.

The process begins with the conversion of glucose into acetyl-CoA through glycolysis. Acetyl-CoA then serves as the primary building block for the FAS pathway, where it is iteratively elongated to produce fatty acyl-ACPs (acyl carrier proteins) of varying chain lengths. To channel the flux towards DDL, a thioesterase with high specificity for dodecanoyl-ACP is introduced. This enzyme cleaves the C12 fatty acid from the ACP, releasing free dodecanoic acid. This microbially produced dodecanoic acid then enters the same hydroxylation and lactonization sequence as described in the biotransformation pathway.

cluster_denovo De Novo Biosynthesis Pathway Glucose Glucose Acetyl_CoA Acetyl-CoA Glucose->Acetyl_CoA Glycolysis Dodecanoyl_ACP Dodecanoyl-ACP Acetyl_CoA->Dodecanoyl_ACP Fatty Acid Synthesis (FAS) Dodecanoic_Acid Dodecanoic Acid Dodecanoyl_ACP->Dodecanoic_Acid Dodecanoyl-ACP Thioesterase 5_Hydroxydodecanoic_Acid 5-Hydroxydodecanoic Acid Dodecanoic_Acid->5_Hydroxydodecanoic_Acid Cytochrome P450 Monooxygenase (CYP) Delta_Dodecalactone δ-Dodecalactone 5_Hydroxydodecanoic_Acid->Delta_Dodecalactone Lactonization

Figure 2: De novo biosynthesis pathway of this compound from glucose.

Key Enzymes and Their Engineering

The efficiency of this compound biosynthesis is critically dependent on the activity and specificity of the enzymes involved. Significant research efforts have focused on the identification, characterization, and engineering of these biocatalysts.

Cytochrome P450 Monooxygenases for Dodecanoic Acid Hydroxylation

A variety of cytochrome P450 enzymes from different organisms have been shown to hydroxylate fatty acids. For the production of this compound, the key is to identify or engineer a P450 that exhibits high regioselectivity for the C-5 position of dodecanoic acid.

One notable example is the self-sufficient P450 BM3 from Bacillus megaterium. While the wild-type enzyme primarily hydroxylates longer-chain fatty acids at sub-terminal positions, protein engineering has yielded mutants with altered regioselectivity, enabling the targeted hydroxylation of medium-chain fatty acids at the C-5 position.

Thioesterases for Dodecanoic Acid Production

In the de novo pathway, the chain length of the fatty acid precursor is determined by the specificity of the thioesterase. Plant thioesterases, in particular, have been a valuable source of enzymes with well-defined chain-length specificities. For instance, a thioesterase from Umbellularia californica has been shown to be highly specific for C12-ACP, making it an ideal candidate for channeling metabolic flux towards dodecanoic acid production.

Lactonization Enzymes

While the cyclization of 5-hydroxydodecanoic acid can occur spontaneously, the reaction can be slow and may require acidic conditions that are not always compatible with microbial cultures. The use of enzymes to catalyze this step can significantly improve the efficiency of this compound production. Lipases and esterases have been shown to catalyze the intramolecular esterification of hydroxy fatty acids to form lactones.[5] The identification and overexpression of a specific lactonase with high activity towards 5-hydroxydodecanoic acid is a promising area for future research to further optimize DDL biosynthesis.

Metabolic Engineering Strategies for Enhanced Production

To achieve economically viable titers of this compound, it is often necessary to metabolically engineer the microbial host. These strategies aim to increase the precursor supply, enhance the expression of key enzymes, and eliminate competing metabolic pathways.

Increasing Precursor Pools

A sufficient supply of precursors is fundamental for high-yield production. For the de novo pathway, this involves increasing the intracellular pool of acetyl-CoA and dodecanoyl-ACP. Strategies to enhance acetyl-CoA availability include the overexpression of enzymes in the glycolytic pathway and the deletion of pathways that consume acetyl-CoA.[6] To boost the dodecanoyl-ACP pool, the expression of the fatty acid synthesis machinery can be upregulated.

Enhancing Enzyme Expression and Activity

The expression levels of the key biosynthetic enzymes, namely the P450 monooxygenase and the thioesterase, are often a limiting factor. The use of strong, inducible promoters to drive the expression of these enzymes is a common strategy. In Yarrowia lipolytica, for example, various strong endogenous and synthetic promoters have been characterized and can be employed for this purpose. Promoter engineering, such as the creation of hybrid promoters, can further fine-tune gene expression levels for optimal pathway balance.[2][7][8][9][10]

Cofactor Regeneration

Cytochrome P450 monooxygenases are dependent on the cofactor NADPH for their catalytic activity. The high consumption of NADPH during biotransformation can become a limiting factor. To address this, cofactor regeneration systems can be engineered into the host organism. This typically involves the overexpression of enzymes that can regenerate NADPH from NADP+, such as glucose-6-phosphate dehydrogenase or isocitrate dehydrogenase.[2][9][10][11]

Elimination of Competing Pathways

To maximize the carbon flux towards this compound, it is crucial to minimize the diversion of precursors into competing metabolic pathways. In the context of fatty acid metabolism, a key competing pathway is β-oxidation, which leads to the degradation of fatty acids. Deletion of key genes in the β-oxidation pathway, such as acyl-CoA oxidase, can prevent the breakdown of dodecanoic acid and 5-hydroxydodecanoic acid, thereby increasing the availability of these precursors for DDL synthesis.[12][13][14]

cluster_engineering Metabolic Engineering Workflow Host_Selection Host Selection (e.g., Y. lipolytica, E. coli) Pathway_Construction Pathway Construction (Gene Synthesis & Cloning) Host_Selection->Pathway_Construction Precursor_Supply Enhance Precursor Supply (e.g., upregulate glycolysis) Pathway_Construction->Precursor_Supply Enzyme_Expression Optimize Enzyme Expression (Promoter Engineering) Precursor_Supply->Enzyme_Expression Cofactor_Regeneration Engineer Cofactor Regeneration Enzyme_Expression->Cofactor_Regeneration Competing_Pathways Eliminate Competing Pathways (Gene Deletions) Cofactor_Regeneration->Competing_Pathways Fermentation_Optimization Fermentation Optimization Competing_Pathways->Fermentation_Optimization Production High-Titer δ-Dodecalactone Production Fermentation_Optimization->Production

Figure 3: A generalized workflow for the metabolic engineering of a microbial host for this compound production.

Quantitative Data Summary

The following table summarizes reported production titers, yields, and productivities of this compound and related lactones in various engineered microorganisms.

MicroorganismPrecursorEngineering StrategyTiter (g/L)Yield (g/g substrate)Productivity (g/L/h)Reference
Yarrowia lipolyticaLinoleic AcidWhole-cell biotransformation1.90.190.106[15]
Clostridium tyrobutyricum2-Dodecen-5-olideWhole-cell biotransformation9.60.970.218[16]
Saccharomyces pastorianusMassoia OilWhole-cell biotransformation11.8 (δ-dodecalactone)--[17]
Yarrowia lipolyticaOleic AcidEngineered β-oxidation0.282 (γ-dodecalactone)--[18]
Escherichia coliGlucoseDe novo biosynthesis with engineered P4500.00329 (δ-dodecalactone)--

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments in the study and engineering of this compound biosynthesis.

Protocol 1: Whole-Cell Biotransformation of Dodecanoic Acid to this compound

This protocol describes a typical whole-cell biotransformation experiment using a recombinant microbial host expressing a cytochrome P450 monooxygenase.

1. Inoculum Preparation: a. Inoculate a single colony of the recombinant strain into 5 mL of appropriate seed medium (e.g., YPD for yeast, LB for bacteria) containing the necessary antibiotics for plasmid maintenance. b. Incubate at the optimal growth temperature (e.g., 30°C for Y. lipolytica, 37°C for E. coli) with shaking (200-250 rpm) for 16-24 hours. c. Use the seed culture to inoculate a larger volume of production medium to an initial OD600 of 0.1.

2. Biotransformation: a. Grow the cells in the production medium at the optimal temperature and shaking speed. b. When the culture reaches the mid-logarithmic growth phase (OD600 ≈ 2-4), induce the expression of the P450 enzyme by adding the appropriate inducer (e.g., methanol for AOX1 promoter in Pichia pastoris, IPTG for lac promoter in E. coli). c. After a suitable induction period (e.g., 6-8 hours), add dodecanoic acid to the culture to a final concentration of 1-5 g/L. The substrate can be dissolved in a small amount of an organic solvent like ethanol or DMSO before addition. d. Continue the incubation for 24-72 hours, taking samples periodically for analysis.

3. Product Extraction and Analysis: a. Centrifuge the culture sample to separate the cells from the supernatant. b. Acidify the supernatant to pH 2-3 with HCl. c. Extract the supernatant twice with an equal volume of an organic solvent such as ethyl acetate or diethyl ether. d. Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. e. Analyze the crude extract for the presence and quantity of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: High-Density Fed-Batch Fermentation for this compound Production

This protocol outlines a fed-batch fermentation strategy to achieve high cell densities and increased product titers.

1. Bioreactor Setup and Inoculation: a. Prepare the bioreactor with a defined mineral medium optimized for high-density growth of the chosen microbial host.[8][19][20][21] b. Inoculate the bioreactor with a pre-culture to an initial OD600 of 1.0. c. Control the temperature, pH, and dissolved oxygen (DO) at optimal levels for the specific strain.

2. Batch Phase: a. Allow the culture to grow in batch mode until the initial carbon source is nearly depleted, which is typically indicated by a sharp increase in the DO signal.

3. Fed-Batch Phase: a. Initiate the feeding of a concentrated nutrient solution containing the primary carbon source (e.g., glucose) and other essential nutrients. b. The feeding rate can be controlled to maintain a constant, low concentration of the carbon source, thereby avoiding the accumulation of inhibitory byproducts. An exponential feeding strategy is often employed to match the exponential growth of the culture.[22] c. Induce the expression of the biosynthetic pathway genes at an appropriate time during the fed-batch phase, often when a certain cell density has been reached.

4. Product Formation and Harvesting: a. Continue the fed-batch cultivation for an extended period (e.g., 72-120 hours) to allow for maximal product accumulation. b. Harvest the entire culture broth at the end of the fermentation for product recovery and purification.

Protocol 3: Extraction, Purification, and Quantification of this compound

This protocol details the downstream processing for the isolation and analysis of this compound from a fermentation broth.

1. Extraction: a. Centrifuge the fermentation broth to separate the biomass. b. Acidify the supernatant to pH 2-3 using a suitable acid. c. Perform liquid-liquid extraction of the acidified supernatant with an appropriate organic solvent (e.g., ethyl acetate, hexane) in a separatory funnel. Repeat the extraction 2-3 times to ensure complete recovery.[23]

2. Purification: a. Combine the organic extracts and wash with a saturated sodium bicarbonate solution to remove any unreacted fatty acids, followed by a wash with brine. b. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate and filter. c. Concentrate the crude extract under reduced pressure using a rotary evaporator. d. For further purification, employ silica gel column chromatography.[7][24][25][26] Elute with a gradient of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) to separate the this compound from other impurities.

3. Quantification: a. Prepare a standard curve of this compound of known concentrations. b. Analyze the purified fractions and the initial crude extract by GC-MS. c. Identify the this compound peak based on its retention time and mass spectrum compared to the standard. d. Quantify the amount of this compound in the samples by comparing the peak area to the standard curve.[27]

Conclusion

The microbial biosynthesis of this compound represents a promising and sustainable alternative to traditional chemical synthesis. Both biotransformation and de novo biosynthesis pathways have been successfully established in a variety of microbial hosts. The continued advancement in metabolic engineering, synthetic biology, and fermentation technology will undoubtedly lead to further improvements in the efficiency and economic viability of microbial DDL production. This guide provides a solid foundation for researchers and professionals seeking to explore and contribute to this exciting field. The detailed protocols and insights into the underlying biological mechanisms are intended to empower the scientific community to develop novel and optimized processes for the production of this valuable flavor and fragrance compound.

References

The Stereochemical Nuances of Scent: A Technical Guide to the Enantiomers of Delta-Dodecalactone and their Sensory Perception

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Delta-dodecalactone, a significant contributor to the creamy, fruity, and buttery notes in a vast array of food and fragrance applications, presents a compelling case study in the profound impact of stereochemistry on sensory perception. While commercially available as a racemic mixture, the individual (R)- and (S)-enantiomers of this chiral lactone possess distinct olfactory profiles that are critical for researchers, flavorists, and perfumers to understand and control. This in-depth technical guide provides a comprehensive exploration of the sensory dichotomy of this compound enantiomers, their stereoselective synthesis and analytical separation, and the underlying neurobiological mechanisms of their perception. Detailed experimental protocols are provided to empower researchers and drug development professionals in their investigation and application of these potent chiral molecules.

Introduction: The Significance of Chirality in Flavor and Fragrance

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications for biological activity and sensory perception.[1] Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit dramatically different interactions with chiral biological receptors, such as those responsible for taste and smell.[2] A classic example is the carvone enantiomers, where (R)-(-)-carvone imparts a spearmint aroma, while its (S)-(+)-counterpart is perceived as caraway.[3]

This compound (CAS 713-95-1), a 12-carbon aliphatic delta-lactone, is a widely used flavor and fragrance ingredient valued for its creamy, buttery, and fruity (peach, apricot, coconut) aroma profile.[4][5] It is found naturally in dairy products, fruits like peaches and apricots, and is a key component in the formulation of many artificial flavors.[6] While the racemic mixture provides a pleasant and complex aroma, the individual enantiomers are known to possess unique and distinct sensory characteristics. Understanding and harnessing these differences is paramount for creating more authentic, impactful, and nuanced flavor and fragrance compositions.

This guide will delve into the critical aspects of this compound enantiomers, providing a technical foundation for their study and application.

The Sensory Dichotomy of this compound Enantiomers

While direct, published sensory data for the individual enantiomers of this compound is scarce, extensive research on related chiral lactones provides a strong basis for understanding their distinct olfactory profiles. The general principle is that the two enantiomers of a chiral flavor compound will interact differently with the chiral olfactory receptors in the nasal cavity, leading to different perceived scents.

For instance, in the case of γ-lactones, significant differences in odor character and threshold have been observed between enantiomers.[7] For γ-dodecalactone, the (R)-enantiomer is noted to have a lower odor detection threshold than the (S)-enantiomer.[8] Extrapolating from this and other aliphatic lactones, it is highly probable that the (R)- and (S)-enantiomers of this compound also possess unique sensory attributes.

Table 1: Sensory Profile of Racemic this compound and Predicted Enantiomeric Differences

Compound CAS Number FEMA Number Reported Sensory Descriptors Predicted Enantiomeric Distinction (Based on related lactones)
(±)-delta-Dodecalactone713-95-12401Creamy, buttery, fatty, peach, apricot, coconut, milky, nutty, sweet, metallic.[4][5]One enantiomer is likely to be more intensely fruity and creamy, while the other may possess more fatty, waxy, or even off-notes.

Stereoselective Synthesis and Resolution of this compound Enantiomers

The preparation of enantiomerically pure this compound is essential for studying its distinct sensory properties and for applications requiring a specific stereoisomer. Two primary strategies are employed: asymmetric synthesis and resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to create a single enantiomer directly from achiral or prochiral starting materials.[9] This often involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

A powerful method for the synthesis of chiral lactones is the asymmetric hydrogenation of their corresponding ketoacid precursors.[10] This approach can provide high yields and excellent enantioselectivities.

Experimental Protocol: Asymmetric Hydrogenation of a δ-Ketoacid to a Chiral Lactone

  • Preparation of the Catalyst: A chiral catalyst, such as a Nickel-based complex with a chiral phosphine ligand, is prepared in a suitable solvent (e.g., TFE) in a glovebox.[11]

  • Reaction Setup: The δ-ketoacid precursor to this compound is dissolved in the reaction solvent in a high-pressure reactor.

  • Hydrogenation: The catalyst solution is added to the reactor, which is then sealed and purged with hydrogen gas. The reaction is stirred under a specific hydrogen pressure (e.g., 30 atm) and temperature (e.g., 45 °C) for a defined period (e.g., 12 hours).[11]

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting chiral hydroxy acid is then cyclized to the corresponding lactone, often under acidic conditions. The crude lactone is purified by column chromatography to yield the enantiomerically enriched this compound.

Resolution of Racemic this compound

Resolution involves the separation of a racemic mixture into its individual enantiomers. Enzymatic kinetic resolution is a particularly effective method for lactones.

Lipases are enzymes that can selectively catalyze the hydrolysis or transesterification of one enantiomer of a racemic mixture at a much faster rate than the other.[12] For this compound, lipases from Pseudomonas species have been shown to be highly effective, yielding high enantiomeric excesses.[13]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-Delta-Dodecalactone

  • Enzyme Preparation: A commercially available lipase from a Pseudomonas species (e.g., Lipase PS from Amano) is suspended in a buffered aqueous solution (e.g., pH 8).

  • Reaction Setup: Racemic this compound is added to the enzyme suspension. The reaction mixture is stirred at a controlled temperature (e.g., 12.5 °C).[13]

  • Monitoring the Reaction: The reaction is monitored by chiral gas chromatography to determine the enantiomeric excess (ee) of the remaining lactone and the hydrolyzed product.

  • Work-up and Separation: The reaction is stopped at approximately 50% conversion to achieve high ee for both the unreacted lactone enantiomer and the hydrolyzed hydroxy acid enantiomer. The mixture is then extracted with an organic solvent. The unreacted lactone is separated from the hydroxy acid (which can be subsequently re-lactonized) by column chromatography.

Analytical Separation of this compound Enantiomers

Chiral gas chromatography (GC) is the primary analytical technique for separating and quantifying the enantiomers of volatile compounds like this compound.[14] This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Experimental Protocol: Chiral Gas Chromatography of this compound Enantiomers

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is used.

  • Chiral Column: A cyclodextrin-based chiral capillary column, such as an Rt-βDEXcst (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for this separation.[8]

  • GC Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: An initial temperature of 150°C held for 1 minute, followed by a ramp of 5°C/min to 200°C, and held for 5 minutes.[15] (Note: This is a starting point and should be optimized for this compound).

    • Detector Temperature: 250°C (for FID).

  • Sample Preparation: The sample containing the this compound enantiomers is diluted in a suitable solvent (e.g., hexane) before injection.

  • Analysis: The retention times of the two enantiomers will differ, allowing for their separation and quantification.

The Neurobiology of Lactone Perception

The perception of odor begins with the interaction of volatile molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[16] These receptors are G-protein coupled receptors (GPCRs), a large family of transmembrane proteins.[17]

The Olfactory Signaling Cascade

The binding of an odorant molecule, such as a this compound enantiomer, to its specific OR triggers a conformational change in the receptor. This initiates a downstream signaling cascade.[18]

Olfactory_Signaling_Pathway Odorant This compound Enantiomer OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_protein G-protein (Gα, Gβγ) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP Ion_Channel Ion Channel cAMP->Ion_Channel Opens Depolarization Depolarization (Action Potential) Ion_Channel->Depolarization Influx of ions causes Ions Na⁺, Ca²⁺ Brain Brain Depolarization->Brain Signal to QDA_Workflow cluster_0 Panel Preparation cluster_1 Evaluation cluster_2 Data Analysis Selection Panelist Selection Training Descriptor Training Selection->Training SamplePrep Sample Preparation (Blinded & Randomized) Training->SamplePrep Evaluation Individual Evaluation (Intensity Rating) SamplePrep->Evaluation DataCollection Data Collection Evaluation->DataCollection Stats Statistical Analysis (ANOVA) DataCollection->Stats Visualization Data Visualization (Spider Web Plots) Stats->Visualization

References

delta-dodecalactone structural characterization techniques

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Characterization of Delta-Dodecalactone

Foreword: Beyond the Aroma

This compound (C₁₂H₂₂O₂) is more than just a molecule with a pleasant, fruity-creamy aroma reminiscent of peaches and coconut.[1][2] As a key component in the flavor, fragrance, and pharmaceutical industries, its structural integrity is paramount.[1] For researchers and drug development professionals, understanding its precise chemical architecture—including its purity, isomeric form, and stereochemistry—is not merely an academic exercise. It is a critical determinant of product efficacy, sensory profile, biological activity, and regulatory compliance.

This guide moves beyond a simple listing of analytical techniques. It is designed to provide a cohesive, field-proven strategy for the comprehensive structural characterization of this compound. We will explore the causality behind our instrumental choices, detailing how a multi-technique, self-validating workflow provides an unambiguous and trustworthy confirmation of molecular identity and quality.

Part 1: The First Line of Inquiry: Separation and Purity Assessment

Before elucidating a structure, one must first isolate the compound of interest and assess its purity. For a volatile molecule like this compound, gas chromatography is the unequivocal method of choice.[3]

Gas Chromatography (GC): The Gatekeeper of Purity

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for analyzing volatile compounds like lactones.[3][4] The process separates compounds based on their boiling points and interaction with the stationary phase of the GC column.

Expertise in Action: Why Column Choice Matters The choice of a GC column is the most critical parameter. A non-polar column separates compounds primarily by boiling point. However, for a comprehensive profile, especially when analyzing complex matrices like essential oils or reaction mixtures, a polar capillary column (e.g., FFAP or WAX) is often superior. This is because polar columns provide better separation of isomers and can resolve lactones from other compounds with similar boiling points but different polarities.

Experimental Protocol: Purity Analysis by GC-FID

  • System Preparation: Utilize a Gas Chromatograph equipped with a Flame Ionization Detector (FID), which offers excellent sensitivity for hydrocarbons.

  • Column: Select a suitable capillary column, for instance, an InterCap FFAP (20 m x 0.18 mm i.d., 0.18 µm thickness).

  • Sample Preparation: Dilute the this compound sample in a volatile solvent like methanol or dichloromethane to a concentration of approximately 100 µg/mL.

  • Injection: Inject 1 µL of the sample into the GC inlet, typically set to 250°C, using a split mode (e.g., 50:1) to prevent column overloading.

  • Carrier Gas: Use Helium at a constant flow rate of ~1-2 mL/min.[4]

  • Oven Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10°C/min to 240°C.

    • Final Hold: Hold at 240°C for 5 minutes.

  • Detector: Set the FID temperature to 250°C.

  • Data Analysis: Purity is assessed by the relative peak area. A pure sample will exhibit a single dominant peak. The percentage purity is calculated as: (Area of this compound Peak / Total Area of All Peaks) * 100.

Part 2: Unveiling the Molecular Blueprint: Spectroscopic Elucidation

Once purity is established, a suite of spectroscopic techniques is deployed to confirm the molecular structure. Each technique provides a unique piece of the puzzle, and together, they form a self-validating system.

Mass Spectrometry (MS): The Molecular Scale

Mass spectrometry provides two fundamental pieces of information: the molecular weight and the fragmentation pattern, which acts as a molecular fingerprint. When coupled with GC, it becomes the gold standard for identifying volatile compounds.[3]

The Inevitable Pairing: Gas Chromatography-Mass Spectrometry (GC-MS) In a GC-MS system, the GC separates the components of the mixture, and the MS serves as the detector, providing a mass spectrum for each eluting peak.

Experimental Protocol: GC-MS Identification

  • GC Conditions: Employ the same GC method as described for the purity analysis.

  • MS Interface: The GC column outlet is connected to the MS ion source via a heated transfer line (typically ~240°C).[4]

  • Ionization: Electron Ionization (EI) at 70 eV is the standard method for creating reproducible fragmentation patterns.[4]

  • Mass Analyzer: A quadrupole or ion trap analyzer scans a mass range of m/z 25–350.[4]

  • Data Analysis:

    • Molecular Ion (M⁺): Identify the molecular ion peak. For this compound (C₁₂H₂₂O₂), this peak should appear at m/z 198.[5][6]

    • Fragmentation Analysis: The EI mass spectrum of delta-lactones is characterized by specific fragment ions. The most prominent fragment is typically observed at m/z 99 , corresponding to the cleavage of the heptyl side chain. Other significant fragments include m/z 71 and 41.[5][6]

    • Library Confirmation: The acquired spectrum is compared against a reference database like the NIST Mass Spectral Library for a conclusive match.[4][6]

Data Presentation: Key Mass Fragments for this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Identity Significance
198 [C₁₂H₂₂O₂]⁺ Molecular Ion (M⁺)
99 [C₆H₁₁O]⁺ Base peak, characteristic of δ-lactone ring after side-chain loss
71 [C₄H₇O]⁺ Fragment from the lactone ring
55 [C₄H₇]⁺ Alkyl fragment

| 41 | [C₃H₅]⁺ | Alkyl fragment |

Data sourced from NIST and PubChem spectral data.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Map

While MS provides the formula, NMR spectroscopy provides the definitive connectivity map of the atoms, confirming the precise arrangement of the tetrahydropyran-2-one ring and the heptyl substituent.[1] Experiments are typically conducted in deuterated chloroform (CDCl₃).[7]

¹H NMR: Counting and Characterizing Protons The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments.

  • Expected Chemical Shifts (δ):

    • ~4.2 ppm (m): 1 proton at the C6 position, deshielded by the adjacent ring oxygen (-CH-O-).

    • ~2.5 ppm (m): 2 protons at the C2 position, adjacent to the carbonyl group (-CH₂-C=O).

    • ~1.2-1.9 ppm (m): Protons on the lactone ring (C3, C4, C5) and the heptyl side chain.

    • ~0.9 ppm (t): 3 protons of the terminal methyl group (-CH₃) of the heptyl chain.

¹³C NMR: Mapping the Carbon Skeleton The ¹³C NMR spectrum identifies all unique carbon environments in the molecule.

  • Expected Chemical Shifts (δ):

    • ~172 ppm: The carbonyl carbon (C=O) of the lactone.

    • ~81 ppm: The C6 carbon attached to the ring oxygen (-CH-O-).

    • ~20-36 ppm: Carbons of the heptyl chain and the remaining ring carbons.

    • ~14 ppm: The terminal methyl carbon of the heptyl chain.

Trustworthiness through Correlation: 2D NMR techniques like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are employed to definitively link protons to their attached carbons and to confirm neighboring proton-proton interactions, leaving no ambiguity in the final structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR is a rapid and powerful technique for confirming the presence of key functional groups. For this compound, the spectrum is dominated by features characteristic of a saturated aliphatic ester.[5][8]

Experimental Protocol: Neat Sample FTIR

  • Sample Preparation: A single drop of pure this compound liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Analysis: The sample is placed in the spectrometer and scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

Data Presentation: Characteristic FTIR Absorptions

Wavenumber (cm⁻¹) Vibration Type Functional Group
~2927, ~2856 C-H Stretch -CH₂, -CH₃ (Alkyl)
~1735 C=O Stretch Saturated Ester (Lactone)

| ~1240 | C-O Stretch | Ester Linkage |

These values are characteristic and confirm the presence of the core lactone and alkyl functionalities.[5][8]

Part 3: The Integrated Workflow: A System of Self-Validation

No single technique is sufficient for unambiguous characterization. True scientific integrity is achieved when these methods are used in a logical, integrated workflow where the results from each step corroborate the others.

Visualization: Integrated Characterization Workflow

G cluster_0 Purity & Separation cluster_1 Structural Confirmation cluster_2 Definitive Elucidation GC_FID GC-FID (Purity Assessment) GC_MS GC-MS (MW & Fingerprint) GC_FID->GC_MS If pure Chiral_GC Chiral GC (Enantiomeric Ratio) Final Confirmed Structure Chiral_GC->Final Data Corroboration FTIR FTIR (Functional Groups) GC_MS->FTIR GC_MS->Final Data Corroboration NMR_1H 1H NMR (Proton Environment) FTIR->NMR_1H NMR_13C 13C NMR (Carbon Skeleton) NMR_1H->NMR_13C NMR_2D 2D NMR (Connectivity) NMR_13C->NMR_2D NMR_2D->Final Data Corroboration Sample This compound Sample Sample->GC_FID Sample->Chiral_GC

Caption: Integrated workflow for this compound characterization.

This workflow is a self-validating system. The molecular weight from MS must align with the formula derived from NMR. The functional groups identified by FTIR must be consistent with the structural fragments observed in MS and the chemical environments mapped by NMR. Any discrepancy signals a potential impurity or structural misassignment, demanding further investigation.

Part 4: The Chiral Dimension: Stereochemical Characterization

This compound possesses a single chiral center at the C6 position, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)- and (S)-delta-dodecalactone.[2] These enantiomers can have distinct sensory properties and biological activities.[9] For example, in dairy products, the (R)-enantiomer is often the dominant naturally occurring form.[9] Therefore, determining the enantiomeric composition is crucial.

Experimental Protocol: Enantioselective (Chiral) GC-MS

  • System: A standard GC-MS system is used.

  • Column: The key modification is the use of a chiral capillary column (e.g., a cyclodextrin-based column like a Chiraldex G-TA).

  • Method: An isothermal or slow temperature ramp GC program is developed to maximize the separation between the two enantiomer peaks.

  • Analysis: The relative peak areas of the (R)- and (S)-enantiomers are used to determine the enantiomeric ratio or enantiomeric excess (ee). Commercially available synthetic this compound is often a racemic mixture (a 1:1 ratio of R and S), while naturally derived or chirally synthesized versions will show an enrichment of one enantiomer.[1][9]

Conclusion: An Authoritative and Defensible Result

The structural characterization of this compound is a multi-faceted process that demands a rigorous, evidence-based approach. By integrating chromatographic separation with a suite of spectroscopic techniques—MS, NMR, and FTIR—we create a logical and self-validating workflow. This strategy ensures not only the correct identification of the molecule's constitution and configuration but also provides a defensible, authoritative, and trustworthy data package essential for research, development, and quality control. This comprehensive approach guarantees that the this compound used in any high-value application is precisely what it is intended to be.

References

A Comprehensive Technical Guide to the Biological Activity and Potential Applications of Delta-Dodecalactone

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Delta-dodecalactone (δ-dodecalactone), a saturated delta-lactone, is a molecule of significant interest due to its distinctive sensory profile and versatile applications. Naturally occurring in various fruits and dairy products, it is widely recognized for its creamy, buttery, and peach-like aroma and flavor.[1][2][3] While its primary role has been firmly established in the flavor and fragrance industries, emerging research and established toxicological safety profiles are paving the way for its exploration in novel, high-value applications.[1][4] This guide provides an in-depth analysis of the physicochemical properties, synthesis, established biological interactions, and burgeoning potential of this compound in pharmaceuticals, agriculture, and semiochemical-based technologies. We will delve into its metabolic fate, safety assessments, and provide forward-looking perspectives on untapped research avenues.

Chapter 1: Physicochemical Profile of this compound

This compound, chemically known as 6-Heptyltetrahydro-2H-pyran-2-one, is a 12-carbon aliphatic cyclic ester.[1] Its structure, featuring a six-membered tetrahydropyran-2-one ring with a C7 alkyl chain, is fundamental to its characteristic sensory properties and chemical behavior.[1]

Chemical and Physical Properties

The key properties of this compound are summarized below. Its high boiling point and low water solubility are characteristic of a medium-chain fatty lactone, contributing to its persistence in various formulations.[5][6]

PropertyValueReference(s)
Chemical Name 6-Heptyltetrahydro-2H-pyran-2-one[1]
Synonyms 5-Hydroxydodecanoic acid δ-lactone, δ-Laurolactone[1]
CAS Number 713-95-1[1]
FEMA Number 2401[1]
Molecular Formula C₁₂H₂₂O₂[1]
Molecular Weight 198.30 g/mol [1]
Appearance Colorless to pale yellow viscous liquid[5][6]
Odor Profile Creamy, buttery, coconut, peach, oily-fatty[1][7]
Flavor Profile Pear, peach, plum, butter, cream[1]
Melting Point -12 °C[5]
Boiling Point 140-141 °C at 1 mmHg[5]
Solubility Insoluble in water; soluble in alcohol and oils[5]
Natural Occurrence and Sensory Profile

First identified in the 1950s as a key volatile compound in heated milk fat, this compound is a significant contributor to the aroma and flavor of many natural products.[1] It is found in butter, various cheeses, cream, coconut milk, and fruits such as peaches, apricots, and raspberries.[2][3][8] Its sensory profile is often described as more buttery and less musky than its gamma-lactone counterpart (γ-dodecalactone), making it highly valuable for creating rich, creamy notes in both food and fragrance applications.[1][7]

Chapter 2: Synthesis and Manufacturing

While naturally present in many sources, industrial-scale production of this compound relies on chemical synthesis to achieve the required volume and purity.[1] The most common synthetic pathways involve the formation and subsequent oxidation of a key intermediate, 2-heptylcyclopentanone.

Primary Synthetic Route: Oxidation of 2-Heptylcyclopentanone

The industrial synthesis of this compound is a multi-step process that demonstrates core principles of organic chemistry. The causality behind this specific route is its efficiency and the relative availability of the starting materials.

  • Aldol Condensation: The process typically begins with the aldol condensation of cyclopentanone and n-heptanal in the presence of an alkaline catalyst. This reaction forms an α,β-unsaturated ketone.[9]

  • Catalytic Hydrogenation: The resulting intermediate is then hydrogenated to saturate the double bond, yielding 2-heptylcyclopentanone. Often, these first two steps can be performed simultaneously in a one-pot synthesis.[9]

  • Baeyer-Villiger Oxidation: The crucial step is the Baeyer-Villiger oxidation of 2-heptylcyclopentanone. This reaction uses a peracid (e.g., m-chloroperbenzoic acid) or hydrogen peroxide with a catalyst to insert an oxygen atom into the cyclopentanone ring, expanding it to the six-membered lactone ring of this compound.[1][10] This regioselective oxidation is foundational to lactone synthesis from cyclic ketones.

The final product is purified via vacuum distillation and crystallization to meet the high-purity standards required for food and fragrance applications.[1]

G cluster_0 Step 1 & 2: Intermediate Synthesis cluster_1 Step 3: Ring Expansion & Purification A Cyclopentanone + n-Heptanal B Aldol Condensation & Catalytic Hydrogenation (Alkaline Catalyst) A->B C 2-Heptylcyclopentanone (Intermediate) B->C D Baeyer-Villiger Oxidation (Peracid/H₂O₂) C->D E Crude δ-Dodecalactone D->E F Vacuum Distillation & Crystallization E->F G High-Purity δ-Dodecalactone F->G

Fig. 1: Common industrial synthesis workflow for this compound.

Chapter 3: Established Biological Interactions & Applications

The primary application domain for this compound is driven by its interaction with olfactory and gustatory receptors, underpinned by a strong safety profile.

Flavor & Fragrance Applications

With its FEMA Generally Recognized As Safe (GRAS) status (FEMA 2401), this compound is a cornerstone ingredient in the flavor industry.[1][4][11] It is used at parts-per-million (ppm) levels to impart authentic dairy and fruit notes.

  • Dairy Flavors: It is essential for creating butter, cream, and cheese flavor profiles in products like margarine, baked goods, and dairy alternatives.[12][13]

  • Fruit Flavors: It enhances the juicy, ripe character of stone fruits like peach and apricot and adds complexity to tropical fruit blends.[8]

  • Perfumery: In fine fragrances, it serves as a bridging ingredient that adds warmth, roundness, and volume to heavy florals and gourmand compositions.[1][12]

Mammalian Toxicology and Metabolism

Extensive toxicological testing has established a high margin of safety for this compound.

  • Acute Toxicity: The oral LD50 in rats is greater than 5 g/kg, indicating very low acute toxicity.[14]

  • Cytotoxicity and Mutagenicity: Studies evaluating the addition of this compound to cigarettes (at levels up to 7 ppm) concluded that it did not increase the in vitro mutagenicity or cytotoxicity of the smoke condensate.[2] These self-validating studies, which compare a baseline (cigarette without additive) to the test article, provide strong evidence of its non-genotoxic nature under pyrolysis conditions.

  • Metabolism: As a simple lactone, this compound is readily metabolized. The primary metabolic pathway involves hydrolysis of the ester bond to form the corresponding open-chain compound, 5-hydroxydodecanoic acid. This hydroxy acid is then processed through the fatty acid β-oxidation pathway, ultimately being broken down into acetyl-CoA fragments that enter the citric acid cycle.[2] This efficient metabolic clearance prevents bioaccumulation.

G A δ-Dodecalactone (in vivo) B Hydrolysis (Esterase Action) A->B Step 1 C 5-Hydroxydodecanoic Acid B->C D Fatty Acid β-Oxidation Pathway C->D Step 2 E Acetyl-CoA Fragments D->E F Citric Acid Cycle (Energy Production) E->F Step 3

Fig. 2: Simplified metabolic pathway of this compound in mammals.

Chapter 4: Emerging Research & Potential Applications

Beyond its established roles, the biological activities of this compound suggest potential in several advanced scientific and commercial fields.

Semiochemical Activity

Semiochemicals are compounds that mediate interactions between organisms. This compound has been identified as a pheromone in the North American porcupine (Erethizon dorsatum), indicating a role in animal communication.[15] This finding opens up potential applications in:

  • Wildlife Management: Use in lures for population monitoring or conservation efforts.

  • Behavioral Research: A tool to study animal behavior and chemical ecology.

While research in this area is not extensive, the confirmed pheromonal activity provides a strong basis for further investigation into its effects on other species.

Antimicrobial and Antiviral Properties

Lactones as a chemical class have demonstrated antimicrobial properties. While direct studies on this compound are sparse, related compounds provide compelling evidence for its potential. Research has shown that other δ-lactones can inhibit the growth of fungi such as Aspergillus niger and Candida albicans, and one study noted that δ-decalactone inhibited the reproduction of the influenza A virus.[16] The proposed mechanism for some lactones involves the inhibition of the microbial respiratory system.[16] This suggests this compound could function as:

  • A natural food preservative.

  • An active component in antifungal surface treatments.

  • A potential lead compound in antimicrobial drug discovery.

To validate this potential, a standardized broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) is a necessary first step.

  • Preparation of Inoculum: Culture target microorganisms (e.g., Candida albicans ATCC 90028, Aspergillus brasiliensis ATCC 16404) and adjust the suspension to a 0.5 McFarland standard.

  • Serial Dilution: Prepare a two-fold serial dilution of this compound (e.g., from 1000 µg/mL down to 1.95 µg/mL) in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640).

  • Inoculation: Add the standardized microbial suspension to each well. Include positive (microbe, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that visibly inhibits microbial growth.

  • Causality Check: To confirm fungicidal versus fungistatic activity, subculture from clear wells onto agar plates. Lack of growth indicates a fungicidal effect. This self-validating step is crucial for understanding the compound's true potential.

Pharmaceutical and Agrochemical Formulations

The pleasant sensory profile and low toxicity of this compound make it a candidate for specialized applications in pharmaceuticals and agrochemicals.

  • Pharmaceutical Excipient: It can be used to improve the palatability of oral medications, particularly in oral care products like mouthwashes and toothpastes where its creamy, fruity notes can mask unpleasant active ingredients.[17]

  • Agrochemicals: While specific applications are not yet well-documented, its use in the agrochemical field has been suggested.[5] Potential roles could include use as a non-toxic solvent or as a fragrance additive in pesticide formulations to improve handling acceptability. Its potential as an insect repellent has also been noted in older literature.[6]

Chapter 5: Future Directions and Conclusion

This compound is a molecule with a well-established safety and utility profile in the flavor and fragrance sector. However, its full biological potential remains largely untapped.

Key Research Gaps and Opportunities:

  • Mechanism of Antimicrobial Action: Elucidating the precise molecular targets of this compound in pathogenic microbes is a critical next step for its development as a preservative or therapeutic agent.

  • Broad-Spectrum Semiochemical Screening: Investigating its activity as an attractant or repellent for a wider range of insects and animals could yield valuable tools for agriculture and pest management.

  • Polymer Science: Following the precedent of related lactones like δ-decalactone, exploring the ring-opening polymerization of this compound could lead to the creation of novel, biodegradable polyesters with unique properties.[18]

  • Enantiomer-Specific Activity: Most commercial this compound is a racemic mixture.[1] Investigating the distinct biological activities of the (R) and (S) enantiomers could uncover more potent and specific applications.

References

delta-dodecalactone role in food flavor chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Role of Delta-Dodecalactone in Food Flavor Chemistry

Introduction

This compound (δ-dodecalactone), a 12-carbon aliphatic lactone, is a pivotal molecule in the world of flavor and fragrance.[1][2] Chemically known as 6-Heptyltetrahydro-2H-pyran-2-one, this cyclic ester is renowned for its distinctive creamy, milky, and fruity aroma profile, reminiscent of peach, apricot, and coconut.[1][3] While found naturally in various foods, particularly dairy and fruits, its industrial significance lies in its application as a synthetic flavoring agent to impart or enhance these desirable sensory characteristics.[3][4] This guide offers a comprehensive technical overview of this compound, from its fundamental chemical properties and synthesis to its analytical quantification and multifaceted role in shaping the flavor profiles of a wide array of food products.

Physicochemical Properties and Sensory Profile

This compound is a colorless to pale yellow liquid characterized by a powerful and tenacious aroma.[1][3] Its sensory profile is complex, often described as a fusion of fruity and lactonic notes. The primary descriptors include peach, coconut, milky, and buttery, with nuances of pear and plum.[1][2] This unique combination allows it to act as a bridge between fruity and creamy facets in a flavor composition, adding richness, volume, and authenticity.[2]

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Name 6-Heptyltetrahydro-2H-pyran-2-one; 5-Hydroxydodecanoic acid δ-lactone[1]
Synonyms δ-Laurolactone; 5-Dodecanolide; Dodecan-5-olide[1]
CAS Number 713-95-1[1]
FEMA Number 2401[1]
Molecular Formula C₁₂H₂₂O₂[1]
Molecular Weight 198.30 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Odor Profile Peach nectar, coconut cream, condensed milk, buttery undertones[1]
Flavor Profile Pear, peach, plum, butter, cream[1]
Boiling Point 281 °C[5]
Solubility Very soluble in alcohol and propylene glycol; insoluble in water[5]

Natural Occurrence

This compound is a naturally occurring compound found in a variety of food products. It is a significant component of the aroma complex in dairy products, where it contributes to the characteristic creamy and buttery notes of milk, butter, and cheese.[3][6] The concentration of this lactone, along with δ-decalactone, is notably high in both raw and pasteurized cream, and its levels can increase significantly with heat treatment, indicating the presence of precursors in milk fat.[7][8] It is also naturally present in fruits such as peaches and coconuts.[3]

Synthesis and Production

While this compound can be extracted from natural sources, this method is generally not economically viable for industrial-scale production.[9] Therefore, both chemical synthesis and biotechnological routes are employed.

Biotechnological Synthesis

Biotechnological production of lactones is gaining traction as a "green" alternative to chemical synthesis.[1] These methods often leverage microbial fermentation. A key strategy involves the de novo biosynthesis in engineered microorganisms like Escherichia coli. This pathway utilizes a C12-specific thioesterase to produce dodecanoic acid from the cell's natural fatty acid synthesis. Subsequently, an engineered cytochrome P450 monooxygenase hydroxylates the dodecanoic acid at the C5 position. The resulting 5-hydroxydodecanoic acid spontaneously cyclizes under acidic conditions to form δ-dodecalactone.[10][11] Another approach involves the β-oxidation of hydroxy fatty acids by various yeasts, fungi, and bacteria, such as Saccharomyces cerevisiae, to yield the hydroxy acid precursor, which is then lactonized.[12]

Biosynthesis of this compound cluster_fas Fatty Acid Synthesis cluster_pathway Engineered Biosynthetic Pathway FAS_start Acetyl-CoA + Malonyl-CoA FAS_process Fatty Acid Synthase (FAS) Complex FAS_start->FAS_process Dodecanoyl_ACP Dodecanoyl-ACP FAS_process->Dodecanoyl_ACP Thioesterase Engineered C12-specific Thioesterase (FatB1 mutant) Dodecanoyl_ACP->Thioesterase Hydrolysis Dodecanoic_Acid Dodecanoic Acid Thioesterase->Dodecanoic_Acid CYP450 Engineered Cytochrome P450 (BM3 mutant) Dodecanoic_Acid->CYP450 Hydroxylation Hydroxy_Acid 5-Hydroxydodecanoic Acid CYP450->Hydroxy_Acid Cyclization Spontaneous Lactonization (Acidic pH) Hydroxy_Acid->Cyclization Delta_Dodecalactone δ-Dodecalactone Cyclization->Delta_Dodecalactone

Caption: De Novo Biosynthesis of this compound in Engineered E. coli.

Chemical Synthesis

The predominant industrial method for synthesizing this compound is through the Baeyer-Villiger oxidation of 2-heptylcyclopentanone.[1][9] This process involves a two-step approach: first, the synthesis of the intermediate 2-heptylcyclopentanone, followed by its oxidation and ring expansion to form the lactone.[13]

Chemical Synthesis Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Oxidation & Purification Reactants1 Cyclopentanone + n-Heptanal Reaction1 Aldol Condensation & Catalytic Hydrogenation (One-pot synthesis) Reactants1->Reaction1 Intermediate 2-Heptylcyclopentanone Reaction1->Intermediate Oxidation Baeyer-Villiger Oxidation (e.g., H₂O₂ oxidant) Intermediate->Oxidation Crude_Product Crude δ-Dodecalactone Oxidation->Crude_Product Purification Washing & Vacuum Distillation Crude_Product->Purification Final_Product High Purity δ-Dodecalactone Purification->Final_Product

Caption: Industrial Chemical Synthesis Workflow for this compound.

Experimental Protocol 1: Chemical Synthesis via Baeyer-Villiger Oxidation [9][13]

  • Synthesis of 2-Heptylcyclopentanone: In a pressure-rated reactor, cyclopentanone and n-heptanal are mixed and added dropwise to an alkaline solution containing a hydrogenation catalyst. The reaction proceeds as a one-pot synthesis, combining aldol condensation and catalytic hydrogenation to form the intermediate, 2-heptylcyclopentanone.

  • Oxidation: The crude 2-heptylcyclopentanone is transferred to a three-necked flask with a suitable solvent (e.g., toluene). An oxidizing agent, such as 30-50% hydrogen peroxide, is added dropwise under stirring at a controlled temperature (e.g., 25-70°C).[9][13] A catalyst, such as heteropoly acid, may be used to facilitate the reaction.[9] The reaction embeds an oxygen atom between the ketone group and the heptyl group, causing ring expansion.

  • Reaction Monitoring: The reaction progress is monitored using Gas Chromatography (GC) until the starting material is consumed.

  • Work-up and Purification:

    • The reaction mixture is filtered to remove the catalyst.

    • The organic phase is separated and washed sequentially with sodium sulfite solution, sodium bicarbonate solution, and water until neutral.[9][13]

    • The solvent is removed by distillation under reduced pressure.

  • Final Distillation: The final product, this compound, is collected by vacuum distillation at the appropriate temperature and pressure (e.g., 130-135°C / 1.5 mmHg).[13] The purity is confirmed by GC analysis.

Analytical Methodologies for Quantification

Accurate quantification of this compound in complex food matrices is challenging due to its low volatility and potential for pH-dependent instability.[7] Stable Isotope Dilution Assays (SIDA) coupled with advanced chromatographic techniques provide the most reliable results.

Analytical Workflow Sample Food Sample (e.g., Dairy Cream) Spike Spike with Isotope-Labeled Internal Standard (e.g., [²H₃₋₄]-δ-dodecalactone) Sample->Spike Extraction Sample Preparation (e.g., HS-SPME) Spike->Extraction GCMS GC-MS or GCxGC-TOF-MS Analysis Extraction->GCMS Quant Quantification (based on response factor of analyte vs. standard) GCMS->Quant

Caption: Analytical Workflow for Quantifying this compound in Food.

Sample Preparation: Solid-Phase Microextraction (SPME)

SPME is a solvent-free, sensitive technique ideal for extracting volatile and semi-volatile compounds like lactones from a sample matrix.[14] Headspace SPME (HS-SPME) is particularly effective for complex food samples.[15]

Experimental Protocol 2: Quantification using Headspace SPME (HS-SPME) [15][16]

  • Sample Preparation: A known quantity of the food sample (e.g., 1-5 g) is placed into a headspace vial.

  • Internal Standard: The sample is spiked with a known concentration of an isotope-labeled internal standard (e.g., deuterium-labeled δ-dodecalactone) to correct for matrix effects and variations in extraction efficiency.[7]

  • Matrix Modification: Additives such as sodium chloride may be used to increase the ionic strength of the sample, which can enhance the release of volatile analytes into the headspace.

  • Extraction: An SPME fiber (e.g., coated with Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace above the sample. The vial is incubated at a controlled temperature (e.g., 50-60°C) for a specific time (e.g., 30-60 min) with agitation to allow analytes to partition onto the fiber coating.[15][17]

  • Desorption: The fiber is withdrawn and immediately inserted into the hot inlet of a gas chromatograph, where the trapped analytes are thermally desorbed onto the analytical column.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard technique for separating and identifying volatile compounds. For complex matrices, comprehensive two-dimensional GC (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) offers superior resolution.[7][18]

Experimental Protocol 3: GC-MS Analysis for Quantification [7][16]

  • Chromatographic Separation:

    • Column: A polar capillary column (e.g., DB-FFAP or equivalent) is typically used.[8]

    • Oven Program: A temperature gradient is programmed to effectively separate the analytes. A typical program might start at 60°C, hold for a few minutes, then ramp at 5-6°C/min to 230-250°C.[16]

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1.2 mL/min).[16]

  • Mass Spectrometry Detection:

    • Ionization: Electron Ionization (EI) at 70 eV is standard.[8][19]

    • Acquisition Mode: For quantification, Selected Ion Monitoring (SIM) is often used to enhance sensitivity by monitoring characteristic ions of the target analyte and the internal standard. For δ-dodecalactone, key fragment ions include m/z 99 and 71.[19]

  • Quantification: The concentration of this compound in the original sample is calculated by comparing the peak area of the analyte to the peak area of the known amount of internal standard, using a pre-determined response factor.[7]

Role and Application in Food Flavor Systems

This compound is a highly versatile ingredient used to create or enhance specific flavor profiles across a broad range of food categories.[20] Its primary role is to impart creamy, buttery, and fruity notes.

Table 2: Recommended Usage Levels of this compound in Various Food Products [1][21]

Food CategoryTypical Usage Level (ppm in final product)Flavor Contribution
Dairy (Butter, Cream) 200 - 6000Enhances authentic buttery and creamy taste, adds richness.[6][21]
Cheese 200 - 300Complements fatty acid notes, adds depth.[6][21]
Fruits (Peach, Apricot) up to 500Boosts ripe, juicy stone fruit character.[1][21]
Coconut Flavors 400 - 800Adds complexity to primary coconut lactones.[21]
Bakery & Confectionery 0.06 - 1000Provides buttery notes in baked goods, caramel, and toffee.[3][21]
Beverages 10 - 50Used in fruit drinks, smoothies, and dairy beverages.[1]
Savory (Pork, Beef) 500 - 600Softens harsh notes, adds depth and a hint of richness.[21]
Seafood 50 - 200Mellows harsh phenolic notes, especially in shellfish flavors.[21]

In dairy applications, this compound is crucial for recreating an authentic butter or cream profile, though its high cost can be a limiting factor.[6][21] In fruit flavors, it provides a creamy background that enhances the perception of ripeness and sweetness. An interesting application is in savory products, where it can counterbalance aggressive savory notes and soften harsh phenolic off-notes in smoke or seafood flavors, adding a subtle richness and improving overall balance.[21]

Safety and Regulatory Status

This compound is recognized as a safe food additive by major regulatory bodies worldwide.

  • FEMA GRAS: It holds "Generally Recognized as Safe" status from the Flavor and Extract Manufacturers Association (FEMA), designated as FEMA number 2401.[1][22]

  • FDA: The U.S. Food and Drug Administration permits its use as a synthetic flavoring substance for direct addition to food for human consumption under 21 CFR 172.515.[3][23]

  • EFSA: The European Food Safety Authority (EFSA) has also evaluated and approved its use as a flavoring.[3]

Toxicological studies have demonstrated a low order of toxicity.

Table 3: Toxicological Data for this compound

EndpointSpeciesValueReference
Acute Oral Toxicity (LD50) Rat>2000 mg/kg bw[24]
Acute Dermal Toxicity (LD50) Rabbit>2000 mg/kg bw[24]
Repeated Dose Toxicity (NOAEL) Rat333 mg/kg bw/day[24][25]
Skin Irritation RabbitNot an irritant[24]
Eye Irritation RabbitNot an irritant[24]
Genotoxicity (Ames test) -Not expected to be genotoxic[24]

The substance is readily biodegradable and shows low potential for bioaccumulation.[1] Based on extensive safety evaluations, this compound does not pose a risk to human health at the current levels of intake from its use as a flavoring agent.[24][25]

Conclusion

This compound is an indispensable tool in modern food flavor chemistry. Its unique sensory profile, combining creamy, milky, and fruity characteristics, allows for the creation of authentic and complex flavor experiences in a vast range of products. Supported by well-established methods for industrial synthesis and robust analytical protocols for its quantification, its application is grounded in solid science. With a proven safety record and global regulatory approval, this compound will continue to be a key ingredient for flavorists and food scientists aiming to meet consumer demand for rich, nuanced, and appealing food products.

References

Methodological & Application

Application Note & Protocol: Synthesis of δ-Dodecalactone via Baeyer-Villiger Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for the synthesis of δ-dodecalactone, a valuable lactone used in the flavor and fragrance industries for its creamy, peach-coconut aroma.[1][2] The primary synthetic route detailed is the Baeyer-Villiger oxidation of 2-heptylcyclopentanone. This application note covers the underlying reaction mechanism, offers comparative insights into reagent selection, and presents two detailed, field-proven protocols. The content is structured to provide researchers, chemists, and drug development professionals with the necessary technical information to successfully and safely perform this synthesis.

Introduction and Strategic Overview

The Baeyer-Villiger oxidation, first reported in 1899 by Adolf von Baeyer and Victor Villiger, is a cornerstone of organic synthesis for the preparation of esters from acyclic ketones or lactones from cyclic ketones.[3][4] Its application in the synthesis of δ-dodecalactone from 2-heptylcyclopentanone represents a robust and efficient pathway to this high-value compound. The reaction involves the insertion of an oxygen atom adjacent to the carbonyl group of the ketone precursor, expanding the ring to form the desired six-membered lactone.[5][6]

The strategic advantage of this method lies in its predictability and high functional group tolerance. The regioselectivity of the oxygen insertion is governed by the migratory aptitude of the substituents on the ketone, providing a high degree of control over the final product.[5][7] This guide will explore both a classic approach using a peroxyacid and a greener, catalytic method employing hydrogen peroxide.

The Baeyer-Villiger Oxidation: A Mechanistic Dissection

Understanding the reaction mechanism is critical for optimizing conditions and troubleshooting the synthesis. The oxidation proceeds through a well-established pathway involving a key tetrahedral intermediate, often referred to as the Criegee intermediate.[3][8]

The process unfolds in five key steps:

  • Carbonyl Activation: The peroxyacid protonates the carbonyl oxygen of the ketone, significantly increasing the electrophilicity of the carbonyl carbon.[3][6][8]

  • Nucleophilic Attack: The peroxyacid then acts as a nucleophile, attacking the activated carbonyl carbon.[3][6]

  • Formation of the Criegee Intermediate: This attack results in the formation of a tetrahedral peroxide intermediate.[3][8]

  • Rate-Determining Rearrangement: A concerted rearrangement occurs where one of the alkyl groups attached to the former carbonyl carbon migrates to the adjacent, electron-deficient oxygen atom. This is accompanied by the simultaneous cleavage of the O-O bond and the departure of a carboxylate anion. This migration step is the rate-determining step of the reaction.[3]

  • Deprotonation: The resulting protonated lactone is deprotonated to yield the final δ-dodecalactone product.[3][8]

The regiochemical outcome—which C-C bond is cleaved—is dictated by the migratory aptitude of the groups attached to the carbonyl. The group that can better stabilize a partial positive charge during the transition state will preferentially migrate. The established order is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[5][6] In the case of 2-heptylcyclopentanone, the more substituted secondary carbon of the ring migrates in preference to the primary carbon, leading to the desired δ-lactone.

Baeyer_Villiger_Mechanism Figure 1: Mechanism of Baeyer-Villiger Oxidation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Ketone 2-Heptylcyclopentanone ActivatedKetone Protonated Ketone Ketone->ActivatedKetone + H+ Peroxyacid RCO3H Criegee Criegee Intermediate ActivatedKetone->Criegee + RCO3- Lactone δ-Dodecalactone Criegee->Lactone Rearrangement (Rate-Determining Step) Acid RCO2H Criegee->Acid Lactone->Lactone

Caption: Figure 1: Mechanism of Baeyer-Villiger Oxidation

Experimental Protocols

Two distinct protocols are presented. Protocol A utilizes the highly effective but stoichiometric meta-chloroperoxybenzoic acid (m-CPBA). Protocol B outlines a more environmentally benign approach using hydrogen peroxide as the oxidant in the presence of an acid catalyst.

Protocol A: Synthesis using meta-Chloroperoxybenzoic Acid (m-CPBA)

This method is reliable and generally provides high yields. The primary consideration is the handling of m-CPBA, which is a potentially explosive oxidizing agent, and the removal of the meta-chlorobenzoic acid byproduct during workup.

Materials and Reagents:

  • 2-Heptylcyclopentanone

  • meta-Chloroperoxybenzoic acid (m-CPBA, caution: typically supplied wet to reduce shock sensitivity, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-heptylcyclopentanone (1.0 equiv.) in anhydrous dichloromethane (approx. 10 mL per 1 g of ketone).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add m-CPBA (approx. 1.5-2.0 equiv.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.[8] Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Upon completion, cool the reaction mixture again to 0 °C. Cautiously add saturated aqueous sodium thiosulfate solution to quench the excess peroxide. Stir vigorously for 30 minutes. A simple test with starch-iodide paper can confirm the absence of peroxides.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2-3 times, to remove acidic byproducts) and then with brine.[8]

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to afford pure δ-dodecalactone.[8]

Protocol B: Green Synthesis using Hydrogen Peroxide (H₂O₂) and an Acid Catalyst

This protocol replaces stoichiometric peroxyacids with H₂O₂, whose only byproduct is water, making it a "greener" alternative.[9] The reaction requires a catalyst, such as a Brønsted or Lewis acid, to activate the ketone or the peroxide.[10]

Materials and Reagents:

  • 2-Heptylcyclopentanone

  • Hydrogen peroxide (30-35% w/w aqueous solution)

  • Methanol or another suitable solvent

  • Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst (e.g., trifluoroacetic acid)

  • Saturated aqueous sodium sulfite (Na₂SO₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate or Diethyl ether (for extraction)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of 2-heptylcyclopentanone (1.0 equiv.) in methanol, add the acid catalyst (e.g., H₂SO₄, ~0.1 equiv.).

  • Reagent Addition: Slowly add hydrogen peroxide (approx. 4.0 equiv.) to the stirring solution. An exotherm may be observed; maintain the temperature with a water bath if necessary.

  • Reaction: Heat the reaction mixture to approximately 50 °C and maintain for 4-6 hours.[9] Monitor the reaction by TLC or GC-MS.

  • Quenching: After cooling to room temperature, carefully quench the excess H₂O₂ by adding saturated aqueous sodium sulfite solution until a peroxide test is negative.

  • Workup: Remove the bulk of the methanol under reduced pressure. Dilute the residue with water and extract with ethyl acetate or diethyl ether (3 times).

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography as described in Protocol A.

Workflow Figure 2: General Experimental Workflow Start Dissolve Ketone in Solvent Reagent Add Oxidant (e.g., m-CPBA or H₂O₂/Catalyst) Start->Reagent React Stir at Controlled Temperature (Monitor by TLC/GC) Reagent->React Quench Quench Excess Oxidant React->Quench Workup Aqueous Workup (Wash with NaHCO₃, Brine) Quench->Workup Dry Dry Organic Layer & Concentrate Workup->Dry Purify Purify by Chromatography or Vacuum Distillation Dry->Purify Product Pure δ-Dodecalactone Purify->Product

Caption: Figure 2: General Experimental Workflow

Data Summary and Characterization

The success of the synthesis is determined by yield and purity, which is confirmed through various analytical techniques.

ParameterProtocol A (m-CPBA)Protocol B (H₂O₂/Acid)Reference
Reactant 2-Heptylcyclopentanone2-Heptylcyclopentanone-
Oxidant m-CPBAH₂O₂[8][9]
Catalyst None (stoichiometric)Brønsted Acid (e.g., H₂SO₄)[10]
Solvent Dichloromethane (DCM)Methanol[8][9]
Temperature 0 °C to Room Temp.~50 °C[8][9]
Typical Yield Generally high (>80%)Moderate to Good (e.g., 61.2%)[9][11][12]

Characterization of δ-Dodecalactone:

  • Molecular Formula: C₁₂H₂₂O₂[13]

  • Molecular Weight: 198.30 g/mol [13][14]

  • Appearance: Colorless to pale yellow viscous liquid.[2]

  • Odor: Fruity, creamy, peach, coconut-like.[1]

  • Mass Spectrometry (EI): Key fragments (m/z) can be found in the NIST WebBook.[13][15]

  • ¹H NMR: Spectral data is available for confirmation of structure.[16]

References

Application Notes & Protocols: Enantioselective Synthesis of Chiral δ-Lactones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral δ-Lactones

Chiral δ-lactones (six-membered cyclic esters) are privileged structural motifs found in a vast array of natural products, pharmaceuticals, and high-value chemicals.[1] Their importance is underscored by their diverse biological activities, serving as pheromones, flavor and aroma constituents, and crucial intermediates in drug development.[1][2][3] The stereochemistry of these molecules is paramount, as different enantiomers can exhibit dramatically different biological effects.[3] Consequently, the development of robust and efficient methods for their enantioselective synthesis is a central goal in modern organic chemistry.

This guide provides an in-depth overview of field-proven strategies for synthesizing enantiomerically enriched δ-lactones. We will move beyond simple procedural lists to explore the mechanistic underpinnings and rationale behind key catalytic systems, including biocatalysis, organocatalysis, and transition metal catalysis. Detailed, step-by-step protocols for representative transformations are provided to enable researchers to implement these powerful techniques.

Core Methodologies for Asymmetric Synthesis

The construction of chiral δ-lactones can be broadly categorized into several key strategies. The choice of method often depends on the desired substitution pattern, scalability, and atom economy.

Biocatalysis: A Green and Highly Selective Approach

Biocatalysis has emerged as a cost-effective and environmentally benign alternative to traditional chemical methods.[4] Enzymes, operating under mild conditions in aqueous media, offer exquisite chemo-, regio-, and stereoselectivity. For δ-lactone synthesis, carbonyl reductases (CRs) and alcohol dehydrogenases (ADHs) are particularly effective.[5] These enzymes catalyze the asymmetric reduction of δ-ketoacids or δ-ketoesters to the corresponding chiral δ-hydroxy acids/esters, which then undergo spontaneous or acid-catalyzed intramolecular cyclization to furnish the target lactone.

Mechanism Insight: The high enantioselectivity arises from the enzyme's precisely shaped active site, which binds the substrate in a specific orientation, exposing only one face of the carbonyl group to the hydride source (typically NADPH or a synthetic equivalent). Structure-guided directed evolution can be used to engineer enzymes with enhanced activity and selectivity for non-natural substrates.[4][5]

Workflow: Biocatalytic Synthesis of Chiral δ-Lactones

sub δ-Ketoacid Substrate reduction Asymmetric Ketone Reduction sub->reduction enzyme Engineered Carbonyl Reductase (e.g., SmCRM5) + Cofactor (NADPH) enzyme->reduction intermediate Chiral δ-Hydroxy Acid reduction->intermediate cyclization Spontaneous or Acid-Promoted Lactonization intermediate->cyclization product Enantiopure (R)- or (S)-δ-Lactone cyclization->product

Caption: Biocatalytic reduction and lactonization cascade.

Organocatalysis: Metal-Free Bond Formation

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. N-Heterocyclic Carbenes (NHCs) have proven to be exceptionally versatile catalysts for constructing lactones.[6][7][8] In a typical cascade reaction, the NHC activates an α,β-unsaturated aldehyde (enal) to form a reactive acyl azolium intermediate. This intermediate can then engage in a series of bond-forming events with a suitable reaction partner, ultimately leading to complex lactone structures with excellent stereocontrol.

Mechanism Insight: The chiral environment provided by the NHC catalyst directs the approach of the reaction partner to the acyl azolium intermediate, thereby establishing the stereochemistry of the newly formed chiral centers. These cascade reactions are highly atom-economical, often constructing multiple bonds and stereocenters in a single operation.[6]

Catalytic Cycle: NHC-Catalyzed δ-Lactone Formation

cluster_cycle Catalytic Cycle NHC Chiral NHC Catalyst AcylAzolium Acyl Azolium Intermediate NHC->AcylAzolium + Enal Enol Enolate Intermediate Enol->NHC Intramolecular Cyclization + Product Release Product Bicyclic δ-Lactone (High ee, dr) Enol->Product Product Formation Michael Michael Adduct AcylAzolium->Michael + Malonate Derivative Michael->Enol Proton Transfer

Caption: NHC-catalyzed cascade for bicyclic δ-lactone synthesis.

Transition Metal Catalysis: Diverse and Powerful Strategies

Transition metal complexes offer a broad toolkit for the enantioselective synthesis of δ-lactones through various mechanistic pathways.

  • Rhodium-Catalyzed Cascade Reactions: Chiral rhodium catalysts can effectively control the reaction of diazo compounds with ketoacids.[9] The process typically involves the formation of a rhodium carbenoid, which undergoes a highly selective O-H insertion into the carboxylic acid, followed by an intramolecular aldol cyclization to yield highly functionalized δ-lactones.[9]

  • Copper-Catalyzed Radical Oxyfunctionalization: This method enables the versatile synthesis of diverse lactones by the difunctionalization of alkenes.[10] A copper(I) catalyst generates a radical species that adds to an unsaturated carboxylic acid. The resulting alkyl radical intermediate is then trapped intramolecularly by the carboxylate in an enantioselective C-O bond-forming step mediated by a chiral copper(II) complex.[10]

  • Tandem Catalysis: Innovative one-pot transformations can combine multiple catalytic cycles. For example, a process has been developed that converts Meldrum's acid derivatives and alkynes into δ-lactones using a combination of catalysts that allow the alkyne to act sequentially as both a nucleophile and an electrophile, achieving excellent enantioselectivity (up to 99% ee).[11]

Comparative Overview of Catalytic Systems

Methodology Catalyst Type Typical Substrates Advantages Representative ee Reference
Biocatalysis Engineered Carbonyl Reductaseδ-KetoacidsGreen, mild conditions, exceptional selectivity, high yields.>99%[4][5]
Organocatalysis Chiral N-Heterocyclic Carbene (NHC)Enals, MalonatesMetal-free, atom-economical cascades, high stereocontrol.90-98%[6]
Metal Catalysis Rh₂(TFA)₄Ketoacids, Diazo CompoundsHigh diastereoselectivity, rapid access to functionalized lactones.Diastereoselective[9]
Metal Catalysis Cu(I) / Chiral LigandUnsaturated Carboxylic AcidsBroad scope, tolerates various functional groups.70-95%[10]
Tandem Catalysis Ag(I) / Chiral PhosphineMeldrum's Acid Derivatives, AlkynesOne-pot synthesis, high complexity, excellent enantioselectivity.up to 99%[11]

Experimental Protocols

Protocol 1: Biocatalytic Synthesis of (R)-δ-Decalactone

This protocol is adapted from the work of Wang et al., utilizing an engineered carbonyl reductase for the highly stereoselective reduction of 5-oxodecanoic acid.[4]

Materials:

  • 5-Oxodecanoic acid

  • Engineered Carbonyl Reductase (SmCRM5)

  • Glucose Dehydrogenase (GDH) for cofactor regeneration

  • NADP⁺ (cofactor)

  • D-Glucose

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • 2 M HCl

Procedure:

  • Reaction Setup: In a 50 mL flask, prepare a solution by dissolving 5-oxodecanoic acid (e.g., 186 mg, 1.0 mmol) and D-glucose (1.2 equivalents) in 20 mL of potassium phosphate buffer.

  • Enzyme and Cofactor Addition: To the solution, add NADP⁺ (0.01 equivalents), glucose dehydrogenase (e.g., 10 U), and the engineered carbonyl reductase SmCRM5 (e.g., 5 mg of lyophylized powder).

  • Reaction: Stir the reaction mixture at 30 °C. Monitor the reaction progress by TLC or HPLC by periodically taking small aliquots. The reaction is typically complete within 24 hours.

  • Workup and Lactonization: Once the starting material is consumed, cool the mixture to room temperature. Acidify the solution to pH 2-3 by the dropwise addition of 2 M HCl. This step facilitates the intramolecular cyclization of the intermediate hydroxy acid to the δ-lactone.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford (R)-δ-decalactone as a colorless oil.

  • Analysis: Confirm the structure by ¹H NMR and ¹³C NMR. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis. Expected outcome is >98% yield and >99% ee.[4][5]

Protocol 2: NHC-Catalyzed Enantioselective Synthesis of a Bicyclic δ-Lactone

This protocol is based on the cascade reaction developed by Enders et al. for the synthesis of cyclopentane-fused δ-lactones.[6]

Materials:

  • Chiral triazolium salt (NHC precatalyst)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Substituted cinnamaldehyde (enal)

  • Cyclopentane-1,1-dicarboxylate derivative (malonate)

  • Anhydrous toluene

  • Molecular sieves (4 Å)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the chiral triazolium salt (10 mol%) and freshly activated 4 Å molecular sieves.

  • Reaction Setup: Add anhydrous toluene (e.g., 2.0 mL). To this suspension, add the cyclopentane-1,1-dicarboxylate derivative (0.2 mmol, 1.0 equiv) and the substituted cinnamaldehyde (1.1 equiv).

  • Initiation: Cool the mixture to the specified reaction temperature (e.g., 0 °C or room temperature). Add DBU (10 mol%) to generate the active NHC catalyst in situ.

  • Reaction: Stir the reaction vigorously at the same temperature. Monitor the reaction by TLC until the starting enal is consumed (typically 12-24 hours).

  • Quenching and Workup: Quench the reaction by adding a few drops of saturated NH₄Cl solution. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the molecular sieves.

  • Extraction: Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired bicyclic δ-lactone.

  • Analysis: Characterize the product by NMR and mass spectrometry. Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral HPLC. Expected outcomes are typically high yields with excellent diastereo- and enantioselectivities.[6]

Conclusion

The enantioselective synthesis of chiral δ-lactones is a mature yet continually evolving field. Modern catalytic methods, spanning biocatalysis, organocatalysis, and transition metal catalysis, provide powerful and versatile tools for accessing these valuable molecules with high levels of stereocontrol. The choice of a specific synthetic route should be guided by the target structure's complexity, desired scale, and sustainability considerations. The protocols detailed herein serve as validated starting points for researchers aiming to construct these important chiral building blocks for applications in drug discovery and materials science.

References

Application Note & Protocol: Quantitative Analysis of Delta-Dodecalactone using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide and a robust protocol for the quantitative analysis of delta-dodecalactone (δ-dodecalactone) in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a significant aroma compound found in many food products, beverages, and fragrances, contributing characteristic creamy, fruity, and coconut-like notes[1][2]. Accurate quantification of this compound is crucial for quality control, product development, and authenticity assessment. This guide is intended for researchers, scientists, and professionals in the drug development, food and beverage, and fragrance industries. It details the scientific rationale behind the chosen methodology, a step-by-step protocol from sample preparation to data analysis, and essential validation parameters to ensure data integrity.

Introduction: The Significance of this compound Quantification

This compound (CAS RN: 713-95-1) is a naturally occurring or synthetically produced flavor and fragrance ingredient with a molecular formula of C₁₂H₂₂O₂ and a molecular weight of 198.30 g/mol [3][4]. Its presence and concentration are critical to the sensory profile of products such as dairy, stone fruits like peaches and apricots, and a variety of beverages including wine and spirits[1][5][6]. The ability to accurately measure its concentration is therefore paramount for ensuring product consistency, verifying authenticity (natural vs. synthetic), and for research into flavor chemistry and biotechnology[5][7].

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds like this compound due to its exceptional sensitivity, selectivity, and the structural information provided by mass spectrometry[8][9][10]. This application note outlines a validated GC-MS method that can be adapted for various sample matrices.

Principle of the Method

The methodology is based on the extraction of this compound from the sample matrix, followed by separation and quantification using GC-MS. An internal standard is incorporated early in the sample preparation process to correct for variations in extraction efficiency and instrument response, thereby ensuring high accuracy and precision[11]. The separation is achieved on a mid-polarity capillary column, which provides good resolution for lactones. Detection is performed by a mass spectrometer operating in Electron Ionization (EI) mode, with quantification carried out using Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

Experimental Workflow

The overall analytical workflow for the quantification of this compound is depicted below. This process ensures a systematic approach from sample receipt to final data reporting.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Receipt & Homogenization Spike Internal Standard Spiking Sample->Spike Extraction Extraction (LLE or SPME) Spike->Extraction Concentration Concentration / Dilution Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (Scan/SIM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification & Reporting Calibration->Quantification

Figure 1: General workflow for this compound quantification.

Materials and Reagents

  • Solvents: Dichloromethane (DCM), Methanol, Hexane (all HPLC or GC grade)

  • Standards: this compound (≥98% purity), Internal Standard (IS): γ-Decalactone or a deuterated analog of this compound (e.g., d₇-γ-decalactone)[6][12]. The choice of IS should be a compound not naturally present in the sample and with similar chemical properties to the analyte[11].

  • Reagents: Anhydrous Sodium Sulfate, Sodium Chloride

  • Gases: Helium (carrier gas, 99.999% purity)

  • SPME Fibers (if applicable): Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) or similar[6].

Instrumentation and GC-MS Parameters

A gas chromatograph coupled to a mass spectrometer is required. The following parameters have been found to be effective for this analysis.

Parameter Setting Rationale
Gas Chromatograph
Injection Port Split/Splitless, 250 °CEnsures efficient volatilization of the analyte without thermal degradation.
Injection Mode Splitless (1 µL injection)Maximizes transfer of the analyte to the column for trace-level analysis.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Column DB-35MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film)A mid-polarity column provides good separation for lactones[13].
Oven Program 60 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 minProvides good separation of the analyte from potential matrix interferences.
Mass Spectrometer
Ion Source Temp. 230 °CStandard temperature for EI, balancing ionization efficiency and minimizing degradation.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy for generating reproducible mass spectra and allowing library matching[8][14].
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only characteristic ions of the analyte and IS.
Transfer Line Temp. 250 °CPrevents condensation of the analyte between the GC and MS.
Quantifier Ion (δ-dodecalactone) m/z 99This is a characteristic and abundant fragment ion, providing good sensitivity.
Qualifier Ions (δ-dodecalactone) m/z 43, 55, 71Used for confirmation of analyte identity. The ratio of these ions to the quantifier should be constant.
Quantifier Ion (IS: γ-Decalactone) m/z 85Characteristic fragment for γ-lactones.

Detailed Protocols

Preparation of Standards
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask and dissolve in methanol.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard (e.g., γ-decalactone) in the same manner.

  • Working Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock solution in the appropriate solvent (e.g., hexane or a blank matrix extract). A typical concentration range would be 0.05, 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL. Spike each calibration standard with the internal standard to a constant final concentration (e.g., 1 µg/mL).

Sample Preparation

The choice of sample preparation is highly dependent on the matrix. Two common approaches are presented below.

Protocol A: Liquid-Liquid Extraction (LLE) for Liquid Samples (e.g., Beverages, Dairy)

  • Aliquoting: Place a known volume or weight of the homogenized sample (e.g., 5 mL or 5 g) into a screw-cap centrifuge tube.

  • Spiking: Add a precise volume of the internal standard stock solution to the sample.

  • Extraction: Add 5 mL of dichloromethane (DCM). Vortex vigorously for 2 minutes. For dairy samples, a pre-extraction with methanol may be beneficial to precipitate proteins[7].

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Collection: Carefully transfer the lower organic layer (DCM) to a clean tube using a Pasteur pipette.

  • Drying: Pass the organic extract through a small column of anhydrous sodium sulfate to remove any residual water.

  • Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen if necessary.

  • Analysis: Transfer to a GC vial for analysis.

Protocol B: Headspace Solid-Phase Microextraction (HS-SPME) for Solid or Complex Matrices

HS-SPME is an excellent solvent-free alternative that minimizes matrix effects and is suitable for volatile compounds[15][16][17].

  • Aliquoting: Place a known amount of the homogenized sample (e.g., 2 g) into a 20 mL headspace vial.

  • Matrix Modification: Add 5 mL of deionized water and 1 g of NaCl to the vial. Salting out can improve the partitioning of the analyte into the headspace.

  • Spiking: Add the internal standard to the sample.

  • Equilibration: Seal the vial and place it in a heating block or autosampler incubator at 60 °C for 15 minutes with agitation to allow for equilibration between the sample and the headspace.

  • Extraction: Expose the SPME fiber (e.g., PDMS/DVB) to the headspace for 30 minutes at 60 °C.

  • Desorption: Retract the fiber and immediately introduce it into the GC injection port for thermal desorption at 250 °C for 5 minutes.

Method Validation

To ensure the reliability of the results, the analytical method must be validated according to established guidelines[9][18]. Key validation parameters include:

  • Linearity: A calibration curve should be generated by plotting the peak area ratio (analyte/IS) against the concentration of the standards. A linear regression analysis should yield a correlation coefficient (r²) > 0.99.

  • Accuracy: Determined by spike-recovery experiments on a blank matrix. Recoveries should typically be within 80-120%.

  • Precision: Assessed as repeatability (intra-day) and intermediate precision (inter-day) and expressed as the relative standard deviation (RSD), which should be <15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Data Analysis and Quantification

  • Peak Identification: The identity of this compound is confirmed by comparing its retention time and mass spectrum with that of a pure standard. The NIST/EPA/NIH Mass Spectral Library can be a valuable resource for tentative identification[14][19].

  • Integration: Integrate the peak areas of the quantifier ions for both this compound and the internal standard.

  • Calibration: Generate the calibration curve as described in the validation section.

  • Quantification: Calculate the concentration of this compound in the sample using the linear regression equation derived from the calibration curve.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the robust quantification of this compound by GC-MS. The described methodology, including the choice of internal standard, GC-MS parameters, and sample preparation techniques, is designed to deliver accurate and reproducible results. Adherence to good laboratory practices and proper method validation will ensure the generation of high-quality, defensible data for a wide range of applications in the food, beverage, and fragrance industries.

References

Application Notes and Protocols for the Extraction of δ-Dodecalactone from Natural Sources

Author: BenchChem Technical Support Team. Date: January 2026

Click here to download this application note as a PDF.

Abstract

δ-Dodecalactone is a naturally occurring flavor and fragrance compound prized for its creamy, fruity, and peach-like aroma.[1][2][3] This valuable lactone is found in various natural sources, including dairy products, fruits like peaches and apricots, and coconut.[4][5][6] Due to its desirable sensory properties, there is significant interest in efficient and sustainable methods for its extraction from these natural matrices. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on various methods for the extraction of δ-dodecalactone from natural sources. The methodologies covered include traditional techniques such as steam distillation and solvent extraction, as well as modern approaches like supercritical fluid extraction (SFE). Furthermore, this guide delves into the principles behind each method, offering insights into experimental choices and providing a framework for process optimization.

Introduction to δ-Dodecalactone

δ-Dodecalactone (C₁₂H₂₂O₂) is a member of the lactone family of compounds, which are cyclic esters.[1] Its chemical structure consists of a twelve-carbon aliphatic chain with a six-membered δ-lactone ring.[1] This structure is responsible for its characteristic aroma profile, which is often described as creamy, buttery, peachy, and coconut-like.[1][3] In the flavor and fragrance industry, δ-dodecalactone is a key component in creating dairy flavors like butter and cream, as well as enhancing fruity and tropical notes in a wide range of products.[5][7] While chemical synthesis is a common route for commercial production, there is a growing demand for "natural" δ-dodecalactone obtained directly from biological sources, driven by consumer preference for natural ingredients and regulatory advantages.[1][8]

Key Properties of δ-Dodecalactone:

PropertyValueReferences
Molecular Formula C₁₂H₂₂O₂[4][9]
Molecular Weight 198.31 g/mol [4]
Appearance Colorless to pale yellow viscous liquid[1][2][9]
Odor Fruity, peach-like, oily, creamy[2][3][9]
Boiling Point Approximately 280–290°C at atmospheric pressure; 140-141 °C at 1 mmHg[1][2][3]
Melting Point -12 °C[2][3][9]
Solubility Insoluble in water; soluble in alcohol and oils[2][9]

Natural Sources of δ-Dodecalactone

δ-Dodecalactone is found in a variety of natural sources, often in complex mixtures with other volatile and non-volatile compounds. The choice of extraction method is heavily influenced by the nature of the source material.

  • Dairy Products: Milk fat is a well-known source of δ-dodecalactone, where it contributes to the characteristic creamy and buttery flavor.[2][10]

  • Fruits: Peaches, apricots, and coconuts are prominent fruit sources of this lactone.[4][5][6]

  • Biotechnological Production: Modern biotechnological methods utilizing microbial fermentation of fatty acid precursors are gaining traction for the sustainable and "natural" production of δ-dodecalactone.[1][10][11][12] Grapeseed oil is one such precursor that has been successfully used.[10]

Extraction Methodologies

The selection of an appropriate extraction method is critical for maximizing the yield and purity of δ-dodecalactone while minimizing degradation and the co-extraction of undesirable compounds.

Steam Distillation

Principle: Steam distillation is a traditional method used to separate volatile compounds from non-volatile materials. It relies on the principle that the boiling point of a mixture of immiscible liquids is lower than the boiling points of the individual components. When steam is passed through the plant material, it vaporizes the volatile compounds, including δ-dodecalactone, which are then condensed and collected.

Causality of Experimental Choices:

  • Particle Size of Source Material: Grinding or macerating the source material increases the surface area available for steam to penetrate, leading to more efficient extraction.

  • Steam Flow Rate: A controlled flow rate is crucial. Too low a rate will result in incomplete extraction, while too high a rate can lead to channeling and inefficient contact between the steam and the material.

  • Distillation Time: The duration of the distillation process affects the yield. It is important to continue the process until no more oil is collected in the condensate, indicating that the majority of the volatile compounds have been extracted.

Protocol: Steam Distillation of δ-Dodecalactone from a Fruit Matrix

Materials:

  • Fresh or frozen fruit pulp (e.g., peach, apricot)

  • Distilled water

  • Steam distillation apparatus (steam generator, distillation flask, condenser, receiving flask)

  • Heating mantle

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Organic solvent (e.g., diethyl ether or dichloromethane)

Procedure:

  • Preparation of Material: Homogenize 500 g of the fruit pulp with an equal volume of distilled water.

  • Apparatus Setup: Assemble the steam distillation apparatus. Place the homogenized fruit pulp in the distillation flask.

  • Distillation: Begin passing steam from the generator through the distillation flask. Heat the flask gently with a heating mantle to prevent condensation of the steam within the flask.

  • Collection: Collect the distillate, which will consist of a mixture of water and the essential oil containing δ-dodecalactone, in the receiving flask. Continue distillation for 3-4 hours or until the volume of the collected oil no longer increases.

  • Extraction of Distillate: Allow the distillate to cool to room temperature. Transfer the distillate to a separatory funnel and extract the aqueous layer three times with 50 mL portions of an appropriate organic solvent.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator under reduced pressure to obtain the crude δ-dodecalactone extract.

  • Analysis: Analyze the extract for the presence and concentration of δ-dodecalactone using Gas Chromatography-Mass Spectrometry (GC-MS).

Workflow for Steam Distillation

SteamDistillation A Material Preparation (Homogenization) B Steam Distillation A->B Transfer to Distillation Flask C Condensation & Collection B->C Vaporization D Solvent Extraction of Distillate C->D Transfer to Separatory Funnel E Drying & Concentration D->E Combine Organic Extracts F Crude δ-Dodecalactone Extract E->F Evaporation SolventExtraction A Sample Preparation B Solvent Addition & Vortexing A->B Add Methanol C Centrifugation B->C Mix D Supernatant Collection C->D Separate Layers E Solvent Evaporation D->E Transfer Supernatant F Crude δ-Dodecalactone Extract E->F Concentrate SFE A Sample Loading B Supercritical CO₂ Extraction A->B Load into Extractor C Depressurization & Separation B->C Pressurize & Heat D Extract Collection C->D Reduce Pressure E Crude δ-Dodecalactone Extract D->E Collect Extract

References

Application Note: δ-Dodecalactone as a Quantitative Standard in Flavor Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quantification of volatile and semi-volatile compounds is a critical function in flavor and fragrance analysis, underpinning quality control, product development, and regulatory compliance. The selection of an appropriate analytical standard is paramount for achieving accurate and reproducible results. This document provides a detailed guide for researchers, scientists, and quality control professionals on the use of delta-dodecalactone (δ-dodecalactone) as a robust internal and external standard in chromatographic flavor analysis, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the compound's unique physicochemical and sensory properties that make it an ideal standard, provide validated protocols for its implementation, and discuss the principles of method validation.

Introduction: The Role of Standards in Flavor Quantification

Flavor is a complex sensory experience derived from a mixture of hundreds of volatile and non-volatile compounds.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for separating, identifying, and quantifying these individual flavor components.[1] However, the accuracy of quantification is directly dependent on the use of analytical standards. An ideal standard should be a stable, high-purity compound that behaves predictably within the analytical system but does not interfere with the endogenous analytes of interest.

δ-Dodecalactone (CAS No. 713-95-1), a 12-carbon aliphatic lactone, has emerged as a highly effective standard for flavor analysis.[2] While naturally present in trace amounts in some dairy products, peaches, and coconuts, its concentration is often negligible or absent in a wide variety of other food matrices, preventing interference.[2][3] Its chemical stability, distinct mass spectrum, and commercial availability in high purity make it an excellent candidate for use as both an external and internal standard.[4]

Physicochemical and Sensory Profile of δ-Dodecalactone

A thorough understanding of δ-dodecalactone's properties is essential for its effective use as a standard. It is a six-membered ring lactone that is structurally stable under typical GC conditions.[5]

Table 1: Physicochemical Properties of δ-Dodecalactone

PropertyValueSource(s)
Chemical Name 6-Heptyltetrahydro-2H-pyran-2-one[2][6]
Synonyms 5-Hydroxydodecanoic acid δ-lactone, 5-Dodecanolide[2][6]
CAS Number 713-95-1[2][6][7]
Molecular Formula C₁₂H₂₂O₂[2][6]
Molecular Weight 198.30 g/mol [2][6][8]
Appearance Colorless to pale yellow viscous liquid[2][8][9]
Boiling Point 140-141 °C at 1 mmHg; ~280-290 °C at 760 mmHg[2][5][7][9]
Melting Point -12 °C[5][7][8][9]
Density ~0.942 - 0.97 g/mL at 25 °C[2][5][7][9]
Flash Point >100 °C[2][3][10]

The sensory profile of δ-dodecalactone is characterized by creamy, buttery, and fruity notes, often described as peach, coconut, and plum-like.[2][3][5][9] This distinct profile is well-known in the flavor industry, but its primary value as a standard lies in its physicochemical properties, not its sensory contribution, as it is used at concentrations below its flavor threshold for analytical purposes.[11]

Table 2: Solubility Profile of δ-Dodecalactone

SolventSolubilitySource(s)
Water Poorly soluble / Insoluble[2][8][9][10]
Ethanol Fully miscible / Soluble[2][3][9][10]
Propylene Glycol Poorly soluble[9][10]
Fixed Oils Soluble[2][3][9]
Methanol Soluble[12]
Toluene Soluble[12][13]

Its high solubility in organic solvents like ethanol, methanol, and toluene makes it easy to prepare concentrated stock solutions for creating calibration standards.[2][12][13]

Rationale and Strategy for Use as an Analytical Standard

The choice to use δ-dodecalactone as an external or internal standard depends on the analytical objective. The fundamental difference lies in when and how the standard is introduced into the workflow.

  • External Standard: Used to create a calibration curve by analyzing a series of known concentrations separately from the sample. This method is straightforward but requires highly consistent and reproducible injection volumes, as it does not account for analyte loss during sample preparation.

  • Internal Standard (IS): A known amount of the standard is added directly to the sample before extraction and processing. The IS co-extracts with the target analytes and experiences similar losses. By comparing the analyte's response to the IS response, the method corrects for variations in extraction efficiency and injection volume, leading to higher accuracy and precision.[14] δ-Dodecalactone is an excellent IS for many flavor compounds as it is chemically similar to other esters and lactones but chromatographically resolved from them.

G cluster_0 Choice of Standardization Method cluster_1 Characteristics & Use Case cluster_2 Characteristics & Use Case Standard δ-Dodecalactone as Standard External External Standard Method Standard->External Analyzed Separately Internal Internal Standard (IS) Method Standard->Internal Added to Sample Ext_Desc • Simple to prepare calibration curve • Requires precise, repeatable injections • Does not correct for sample prep losses • Best for simple matrices External->Ext_Desc Int_Desc • Corrects for extraction & injection variability • Improves accuracy and precision • Requires careful selection to avoid co-elution • Best for complex matrices & multi-step preps Internal->Int_Desc G cluster_external External Standard Workflow cluster_internal Internal Standard Workflow start Start: High-Purity δ-Dodecalactone Standard stock Protocol 4.1: Prepare 1000 µg/mL Primary Stock Solution start->stock cal_standards Protocol 4.2: Prepare Calibration Standards (e.g., 0.1-10 µg/mL) stock->cal_standards spike Protocol 4.3: Spike Sample with Known Amount of IS stock->spike cal_analysis GC-MS Analysis of Calibration Standards cal_standards->cal_analysis cal_curve Generate Calibration Curve (R² > 0.995) cal_analysis->cal_curve quant Data Processing & Quantification cal_curve->quant sample Weigh Food Sample Matrix sample->spike extract Sample Extraction (e.g., LLE, SPME) spike->extract analysis GC-MS Analysis of Sample Extract extract->analysis analysis->quant

References

Application Notes & Protocols: Leveraging δ-Dodecalactone for Authentic Dairy Flavor Profiles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, flavorists, and product developers on the application of delta-dodecalactone (δ-dodecalactone) in the creation of authentic and nuanced dairy flavor profiles. It covers the foundational science of this key aroma compound, detailed protocols for its use in recreating milk, butter, and cheese flavors, and advanced considerations for formulation and stability. The methodologies described herein are designed to be self-validating, providing a robust framework for innovation in dairy and dairy-alternative product development.

Section 1: Foundational Science of δ-Dodecalactone

This compound (CAS 713-95-1) is a C12, six-membered ring lactone that is a cornerstone in the formulation of dairy flavors.[1] Its significance stems from its natural occurrence in milk fat, butter, and various cheeses, where it contributes characteristic creamy, buttery, and fatty notes crucial for an authentic dairy perception.[1][2][3] Understanding its intrinsic properties is paramount to its effective application.

Chemical and Physical Properties

δ-Dodecalactone is a colorless to pale yellow liquid with a distinct aroma profile that evolves with concentration.[4][5] While often described broadly as "fruity-lactonic," its character in dairy applications is more specifically defined by creamy, milky, and coconut-like notes.[1][6][7]

Table 1: Physicochemical Properties of δ-Dodecalactone

PropertyValueSource
Chemical Name 6-Heptyltetrahydro-2H-pyran-2-one[1]
CAS Number 713-95-1[1]
FEMA Number 2401[1][8]
Molecular Formula C₁₂H₂₂O₂[1]
Molecular Weight 198.30 g/mol [1]
Appearance Colorless to pale yellow liquid[1][4][5]
Solubility Insoluble in water; soluble in organic solvents (e.g., ethanol, propylene glycol)[4]
Natural Occurrence and Sensory Profile

First identified in heated milk fat, δ-dodecalactone is a natural constituent of a wide array of dairy products, including cream, butter, and numerous cheese varieties like cheddar, Swiss, and parmesan.[1][2] Its presence is a direct result of the lipid metabolism in lactating animals and subsequent enzymatic or thermal modifications during processing. The desired buttery flavor in milk fat has been specifically attributed to δ-lactones, including δ-dodecalactone.[3]

The sensory perception of δ-dodecalactone is highly dose-dependent. At trace levels, it imparts subtle nuances of butter, cream, and ripe stone fruits like peach.[1][6][9] As concentrations increase, the profile becomes richer and fattier, with more pronounced milky and coconut-like characteristics.[7] This versatility makes it an invaluable tool for building complex and authentic dairy flavors.

Table 2: Sensory Profile and Typical Application Levels of δ-Dodecalactone in Dairy

Dairy ProfileSensory ContributionRecommended Concentration in Final Product (ppm)Source
Fresh Milk/Cream Enhances mouthfeel, adds subtle creamy notes1 - 2[2][10]
Butter Provides rich, fatty, authentic butter notes2.5 - 25 (natural occurrence); up to 6000 ppm in flavor concentrates[2][10][11]
Cheese (e.g., Cheddar) Adds creamy background, balances sharp acid notes3.8 (natural occurrence); 200 - 300 ppm in flavor concentrates[2][10][11]

Section 2: Application Protocols for Dairy Flavor Creation

The successful application of δ-dodecalactone requires careful attention to handling, dosage, and its interaction with other flavor components. The following protocols provide a validated starting point for laboratory and pilot-scale development.

General Handling and Stock Solution Preparation

Due to its oily nature and poor water solubility, δ-dodecalactone must be dissolved in an appropriate solvent before incorporation into an aqueous food matrix.

  • Objective: To prepare a stable, workable stock solution of δ-dodecalactone.

  • Materials:

    • δ-Dodecalactone (food grade)

    • Propylene Glycol (PG) or Ethanol (95%, food grade)

    • Glass beaker or flask

    • Magnetic stirrer and stir bar

    • Analytical balance

  • Protocol:

    • Tare a clean, dry glass beaker on the analytical balance.

    • Accurately weigh 1 gram of δ-dodecalactone into the beaker.

    • Add 99 grams of propylene glycol or ethanol to the beaker to create a 1% (10,000 ppm) stock solution.

    • Place the beaker on a magnetic stirrer and mix at low-to-medium speed until the lactone is completely dissolved. The solution should be clear and homogenous.

    • Transfer the stock solution to a labeled, airtight amber glass bottle and store at room temperature, protected from light.

  • Causality Note: Propylene glycol is a preferred solvent for many food applications due to its low volatility and excellent solvent properties for non-polar flavor compounds. Ethanol is also effective but may flash off during heat processing, potentially altering the final flavor concentration.

Protocol 1: Reconstituting a Basic Milky/Creamy Flavor Base

This protocol demonstrates the use of δ-dodecalactone to add a foundational creamy character to a simple dairy-alternative base.

  • Objective: To enhance the perceived creaminess and dairy character of a plant-based milk analogue.

  • Materials:

    • 1000g of a neutral, unflavored plant-based milk (e.g., oat or soy milk)

    • 1% δ-dodecalactone stock solution (from 2.1)

    • Micropipettes

    • Beaker and overhead stirrer

  • Protocol:

    • Place 1000g of the plant-based milk into a beaker.

    • While stirring gently, use a micropipette to add 0.2g (200µL) of the 1% δ-dodecalactone stock solution. This yields a final concentration of 2 ppm δ-dodecalactone.

    • Continue stirring for 5 minutes to ensure complete dispersion.

    • Evaluate the sample sensorially against an untreated control.

  • Expected Outcome: The sample containing δ-dodecalactone should exhibit a fuller mouthfeel, a noticeable reduction in "beany" or "cereal" off-notes, and a distinct, pleasant creamy character reminiscent of full-fat dairy milk.

Protocol 2: Building a Rich Buttery Flavor Profile

This protocol illustrates the synergistic effect of δ-dodecalactone with other key butter aroma compounds.

  • Objective: To create a classic buttery flavor profile in a fat-based system like a margarine or spread.

  • Materials:

    • 1000g of a neutral-flavored margarine base

    • 1% δ-dodecalactone stock solution

    • 1% Diacetyl stock solution (in PG)

    • 1% Acetic Acid stock solution (in PG)

    • Laboratory-scale mixer

  • Protocol:

    • Melt the margarine base gently to a liquid state (approx. 40-45°C).

    • In a separate vial, pre-blend the flavor components. For a target flavor dose of 0.1% in the final product, combine:

      • 0.5g of 1% δ-dodecalactone solution (Target: 5 ppm)

      • 0.2g of 1% Diacetyl solution (Target: 2 ppm)

      • 0.3g of 1% Acetic Acid solution (Target: 3 ppm)

    • Add the pre-blended flavor mix to the melted margarine base while mixing thoroughly.

    • Cool and re-solidify the margarine according to standard procedures.

    • Allow the flavored product to mature for 24 hours before sensory evaluation.

  • Expected Outcome: The final product will have a complex and authentic buttery aroma and taste. Diacetyl provides the classic "buttery" top note, acetic acid adds a slight tangy character found in cultured butter, and δ-dodecalactone provides the rich, fatty, and creamy background notes that create a lingering, full-bodied flavor.[12][13]

Synergistic Interactions in Dairy Flavors

The creation of a convincing dairy flavor is rarely achieved with a single compound. It relies on the precise combination of several key molecules that interact synergistically. δ-Dodecalactone provides the creamy, fatty foundation upon which other characteristic notes are built.

Dairy_Flavor_Synergy cluster_0 Core Dairy Components cluster_1 Resulting Flavor Profiles Diacetyl Diacetyl (Buttery Top-Note) Butter Rich Butter Flavor Diacetyl->Butter Adds classic 'buttery' character Cheese Complex Cheese Flavor Diacetyl->Cheese Enhances cultured notes Lactones δ-Dodecalactone (Creamy, Fatty Body) Lactones->Butter Provides creamy foundation Lactones->Cheese Contributes creamy background FattyAcids Short-Chain Fatty Acids (e.g., Butyric, Caproic) (Cheesy, Tangy) FattyAcids->Cheese Creates characteristic 'cheesy' notes

Caption: Synergistic interaction of δ-dodecalactone with other key aroma compounds.

Section 3: Advanced Topics and Troubleshooting

Impact of the Food Matrix

The perception of δ-dodecalactone is significantly influenced by the food matrix.

  • Fat Content: In high-fat systems (e.g., cream, butter), δ-dodecalactone's flavor is more pronounced and authentic due to its lipophilic nature. The fat acts as a reservoir, providing a slow-release mechanism during consumption.[14]

  • pH: Lactones are susceptible to hydrolysis under strongly acidic or basic conditions, which cleaves the cyclic ester bond to form the corresponding hydroxy acid.[15] This can lead to a loss of aroma. It is crucial to maintain a pH range typical for dairy products (approx. 4.5 - 6.8) to ensure stability.

  • Processing Temperature: While relatively stable, prolonged exposure to high temperatures can cause some degradation or volatilization.[16] It is often recommended to add lactone-containing flavors at the latest possible stage in a thermal process.

Troubleshooting Common Issues
  • Issue: Soapy or waxy off-notes.

    • Cause: Overdosing of δ-dodecalactone. Like many flavor compounds, its profile can change undesirably at excessively high concentrations.

    • Solution: Reduce the concentration systematically. Conduct ladder studies to determine the optimal sensory threshold in your specific application base.

  • Issue: Poor flavor impact in a low-fat system.

    • Cause: Insufficient partitioning out of the aqueous phase to interact with olfactory receptors.

    • Solution: Consider the use of an emulsifier or flavor encapsulant to improve dispersion and delivery of the lipophilic lactone.

Section 4: Regulatory and Safety Information

This compound is widely recognized as a safe flavoring substance by major international regulatory bodies.

  • FEMA GRAS: It holds the status of "Generally Recognized as Safe" (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), with the designation FEMA No. 2401.[1][8][17]

  • JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated δ-dodecalactone and found no safety concern at current levels of intake when used as a flavoring substance.[2][8]

  • Usage Limits: Permitted use levels vary by region and food category. For example, the FDA has a prescribed limit for use in margarine.[4] Users must consult local regulations to ensure compliance.

Conclusion

This compound is an essential molecule for the authentic recreation of dairy flavors. Its unique ability to impart creamy, fatty, and milky notes provides the necessary foundation for building complex butter, cream, and cheese profiles. By understanding its chemical properties, sensory characteristics, and synergistic interactions with other compounds, and by following validated protocols, researchers and developers can effectively leverage this compound to create high-quality, consumer-preferred products in both traditional dairy and the rapidly growing dairy-alternative sectors.

References

Definitive Isomer Identification of Delta-Dodecalactone: A Guide to Advanced Analytical Strategies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in Delta-Dodecalactone

This compound (6-heptyltetrahydro-2H-pyran-2-one) is a 12-carbon lactone known for its creamy, fruity, and coconut-like aroma.[1] It is a naturally occurring compound found in dairy products, fruits like peaches, and is also produced via microbial fermentation.[1][2] The molecule possesses a single chiral center at the C-6 position, giving rise to two enantiomers: (R)-delta-dodecalactone and (S)-delta-dodecalactone.

The stereochemistry of these isomers dictates their sensory perception and biological function. For instance, in many chiral flavor compounds, one enantiomer imparts the characteristic desired aroma, while the other may have a different, weaker, or even off-flavor. Therefore, authenticating natural products or controlling the quality of synthetic DDL requires analytical methods that can not only identify the molecule but also differentiate and quantify its enantiomeric forms. This guide provides the technical foundation and practical protocols to achieve this.

Foundational Step: Strategic Sample Preparation

The choice of sample preparation technique is critical and depends entirely on the matrix in which the DDL isomers are present. The primary goals are to extract the analytes efficiently, remove interfering matrix components, and concentrate the sample to meet the detection limits of the analytical instrument.[3]

Common Extraction Techniques:
  • Liquid-Liquid Extraction (LLE): A robust and widely used method for extracting lactones from liquid matrices like beverages or aqueous solutions.[4] It relies on the differential partitioning of the analyte between two immiscible solvents.

  • Solid-Phase Extraction (SPE): Offers higher selectivity and cleaner extracts compared to LLE.[3] SPE is ideal for isolating lactones from complex matrices such as food products or plasma by utilizing a solid sorbent to retain the analyte, which is then eluted with a small volume of solvent.

  • Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free technique ideal for analyzing volatile compounds like lactones in food and beverages.[5][6] Analytes are partitioned from the sample's headspace onto a coated fiber, which is then directly desorbed into the GC inlet.

Protocol 1: Solid-Phase Extraction (SPE) for Lactones in a Liquid Matrix

This protocol provides a general framework for extracting DDL from a liquid sample such as a fruit juice or a cell culture medium.

Rationale: SPE is chosen for its ability to provide a clean, concentrated extract, minimizing matrix effects in subsequent GC or LC analysis. A C18 (reversed-phase) cartridge is suitable for retaining the moderately nonpolar DDL from an aqueous sample.

Materials:

  • C18 SPE Cartridge (e.g., 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Deionized Water

  • Ethyl Acetate (HPLC grade)

  • Nitrogen gas supply for evaporation

  • Vortex mixer and centrifuge

Procedure:

  • Cartridge Conditioning: Sequentially wash the C18 SPE cartridge with 5 mL of ethyl acetate followed by 5 mL of methanol. Do not allow the cartridge to dry.

  • Cartridge Equilibration: Equilibrate the cartridge by passing 10 mL of deionized water. Ensure the sorbent bed remains wet.

  • Sample Loading: Take 50 mL of the liquid sample (e.g., clarified juice). If necessary, adjust the pH to neutral. Load the sample onto the cartridge at a slow flow rate (approx. 1-2 mL/min).

  • Washing: Wash the cartridge with 10 mL of a 5% methanol-in-water solution to remove polar interferences.

  • Drying: Dry the cartridge thoroughly by passing nitrogen gas through it for 15-20 minutes. This step is crucial to remove all water before elution with a non-polar solvent.

  • Elution: Elute the trapped DDL isomers with 5 mL of ethyl acetate into a clean collection tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried residue in 100 µL of a suitable solvent (e.g., hexane or mobile phase) for analysis.

Core Analytical Techniques for Isomer Identification

No single technique can provide a complete picture of DDL's isomeric composition. A multi-faceted approach, typically combining chromatography and spectroscopy, is required for unambiguous identification and quantification.

Chiral Gas Chromatography (GC): The Gold Standard for Separation

Chiral GC is the most powerful and widely used technique for separating volatile enantiomers like DDL.[7] The separation is achieved by using a capillary column coated with a chiral stationary phase (CSP), most commonly a cyclodextrin derivative.[8][9]

Principle of Separation: The cyclodextrin molecule has a chiral cavity. The enantiomers of DDL fit differently into this cavity, leading to transient, diastereomeric complexes with slightly different binding energies. This difference in interaction strength results in different retention times, allowing for their separation.

Protocol 2: Chiral GC-Mass Spectrometry (GC-MS) Analysis

Rationale: This protocol couples the high-resolution separation of a chiral GC column with the definitive identification power of a mass spectrometer.

Instrumentation & Consumables:

  • Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)

  • Chiral Capillary Column: e.g., Rt-βDEXcst (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent cyclodextrin-based chiral column.[8]

  • Helium (carrier gas)

  • Racemic DDL standard and sample extract from Protocol 1.

GC-MS Conditions:

ParameterValueRationale
Inlet Temperature 250 °CEnsures rapid volatilization of the analyte.
Injection Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks.
Injection Volume 1 µLStandard volume for capillary GC.
Carrier Gas HeliumInert carrier gas providing good efficiency.
Flow Rate 1.0 mL/min (Constant Flow)Ensures reproducible retention times.
Oven Program 60 °C (hold 2 min), ramp to 220 °C at 4 °C/min, hold 5 minA slow temperature ramp is crucial for resolving closely eluting enantiomers.
MS Transfer Line 230 °CPrevents condensation of the analyte.
Ion Source Temp 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.[10]
Scan Range 40-250 m/zCovers the molecular ion and key fragments of DDL.

Data Interpretation:

  • The total ion chromatogram (TIC) will show two separated peaks corresponding to the (R)- and (S)-enantiomers.

  • The mass spectrum of each peak should be identical and match the standard spectrum for this compound. Key fragments include m/z 99 (base peak), 41, 55, and 71.[11]

  • The enantiomeric excess (% ee) can be calculated from the peak areas (A1 and A2) of the two enantiomers: % ee = |(A1 - A2) / (A1 + A2)| * 100.

Workflow for Chiral GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample in Matrix Extract SPE Extraction (Protocol 1) Sample->Extract Concentrate Concentration & Reconstitution Extract->Concentrate Injector GC Inlet Concentrate->Injector 1 µL Injection Column Chiral GC Column Injector->Column Detector Mass Spectrometer Column->Detector Data Data System Detector->Data Final_Report Final Report: - Isomer Identification - Enantiomeric Ratio Data->Final_Report Peak Integration & Spectral Match

Caption: Workflow from sample preparation to final analysis using Chiral GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Authority

While GC-MS is excellent for separation and identification based on fragmentation, NMR spectroscopy provides definitive structural confirmation. However, in a standard achiral solvent, the NMR spectra of two enantiomers are identical.

To distinguish enantiomers, a chiral environment must be introduced. This is typically achieved using:

  • Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a chiral agent (e.g., Mosher's acid) to form a pair of diastereomers.[12] Diastereomers have different physical properties and thus distinct NMR spectra.

  • Chiral Solvating Agents (CSAs): The sample is dissolved in a solvent containing a chiral agent (e.g., (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol).[13] The agent forms transient, weak complexes with the enantiomers, leading to separate, observable signals in the NMR spectrum. This method is often preferred as it is non-destructive.

Protocol 3: Enantiomeric Resolution using NMR with a Chiral Solvating Agent

Rationale: This non-destructive protocol allows for the differentiation of DDL enantiomer signals in the ¹H NMR spectrum, enabling quantification of the enantiomeric ratio.

Materials:

  • High-field NMR Spectrometer (e.g., 500 MHz or higher)

  • High-quality NMR tubes

  • Deuterated chloroform (CDCl₃)

  • This compound sample (racemic or unknown mixture)

  • Chiral Solvating Agent (CSA): (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the DDL sample in 0.6 mL of CDCl₃ in an NMR tube.

  • Acquire Standard Spectrum: Record a standard ¹H NMR spectrum of the sample to identify the key proton signals. The proton on the chiral carbon (H6) is expected to be a multiplet around 4.2-4.4 ppm.

  • Add Chiral Solvating Agent: Add the CSA to the NMR tube in molar excess (e.g., 2-5 equivalents relative to the DDL).

  • Acquire Chiral Spectrum: Gently mix the sample and re-acquire the ¹H NMR spectrum.

  • Data Analysis: Observe the region of the H6 proton. The single multiplet observed in the standard spectrum should now be resolved into two separate multiplets, one for each enantiomer complexed with the CSA. The relative integration of these two signals corresponds directly to the enantiomeric ratio of the sample.

Integrated Analytical Approach

For unequivocal identification and validation, a combination of techniques is recommended. Chiral GC-MS provides robust separation and quantification, while NMR with a chiral agent offers definitive structural proof and orthogonal confirmation of the enantiomeric ratio.

Comparative Overview of Techniques
TechniquePrincipleStrengthsLimitations
Chiral GC-MS Chromatographic separation of enantiomers followed by mass-based detection.High sensitivity, excellent separation, provides quantitative data (% ee), structural info from fragmentation.Requires volatile and thermally stable compounds.
Chiral HPLC-MS Separation of enantiomers on a chiral stationary phase in the liquid phase.Applicable to non-volatile or thermally labile compounds.[8][14]May have lower resolution than capillary GC for some compounds.
NMR with Chiral Agents Creation of a diastereomeric environment to induce chemical shift non-equivalence.Provides absolute structural confirmation, non-destructive (with CSAs), direct quantification.Lower sensitivity than MS, requires higher sample concentration, potential for signal overlap.[15]

Decision Logic for Technique Selection

Decision_Tree Start Goal: Analyze This compound Isomers Quant Need Quantitative Enantiomeric Ratio? Start->Quant Confirm Need Absolute Structural Confirmation? Quant->Confirm No GCMS Primary Method: Chiral GC-MS Quant->GCMS Yes NMR Confirmatory Method: NMR with Chiral Agent Confirm->NMR Yes Report Final Validated Result Confirm->Report No (GC-MS sufficient) GCMS->Confirm NMR->Report Orthogonal Confirmation

Caption: Decision tree for selecting the appropriate analytical technique.

Conclusion

The reliable analysis of this compound isomers is a multi-step process that hinges on strategic sample preparation and the intelligent application of orthogonal analytical techniques. Chiral Gas Chromatography coupled with Mass Spectrometry stands out as the primary tool for separation, identification, and quantification due to its high resolution and sensitivity. For absolute structural proof and as a vital confirmatory method, Nuclear Magnetic Resonance spectroscopy with chiral solvating or derivatizing agents is indispensable. By following the protocols and workflows outlined in this guide, researchers can confidently and accurately characterize the isomeric composition of this compound, ensuring product quality, authenticity, and a deeper understanding of its biological and sensory impact.

References

The Sensory Role of Delta-Dodecalactone: Application Notes and Research Protocols

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and product development professionals on the utilization of delta-dodecalactone in sensory analysis research. This document delves into the nuanced sensory characteristics of this versatile lactone, offering detailed protocols for its evaluation and application, grounded in established scientific principles and methodologies.

Introduction: The Sensory Landscape of this compound

This compound (CAS 713-95-1) is a six-membered ring lactone that imparts a distinctive and highly sought-after sensory profile.[1] Its character is predominantly described as creamy, buttery, and fruity, with specific notes of peach, apricot, and coconut.[1][2] This multifaceted aroma and flavor profile makes it a valuable ingredient in a wide array of applications, from enhancing the richness of dairy products to adding a luscious, ripe fruit character to beverages and confectionery.[3][4]

At low concentrations, it can introduce subtle nuances of pear and plum, while at higher levels, its creamy and buttery notes become more pronounced.[1] Understanding the concentration-dependent sensory effects of this compound is paramount for its effective application in product formulation.

Key Sensory Descriptors:

  • Primary: Creamy, Buttery, Fruity (Peach, Apricot), Coconut[1][2]

  • Secondary: Oily, Fatty, Sweet[1][2]

  • Subtle/Trace: Pear, Plum, Metallic[1]

Physicochemical Properties Relevant to Sensory Analysis

A thorough understanding of the physicochemical properties of this compound is essential for designing robust sensory experiments. These properties influence its behavior in different food and beverage matrices, affecting its release and perception.

PropertyValueSource
Molecular Formula C₁₂H₂₂O₂[1]
Molecular Weight 198.31 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 140-141 °C at 1 mmHg[1]
Melting Point -12 °C[1]
Density 0.942 g/mL at 25 °C[1]
Solubility Insoluble in water; soluble in organic solvents like ethanol and propylene glycol.[5]

The low melting point of this compound ensures it remains in a liquid state at room temperature, simplifying handling and incorporation into various formulations.[1] Its insolubility in water necessitates the use of a carrier, such as ethanol or propylene glycol, for aqueous applications to ensure uniform dispersion.

Sensory Thresholds: A Critical Parameter

Sensory thresholds are fundamental in sensory science, defining the concentration at which a substance becomes perceivable. There are two key thresholds to consider:

  • Detection Threshold: The lowest concentration of a stimulus that can be distinguished from a blank (e.g., water).[6]

  • Recognition Threshold: The lowest concentration at which the stimulus can be correctly identified.[7]

It is crucial to note that sensory thresholds are not absolute values and can be significantly influenced by the matrix in which the compound is evaluated.[8][9] For instance, the presence of fats, proteins, and sugars can alter the volatility and partitioning of this compound, thereby affecting its perception.

While specific, peer-reviewed threshold data for this compound in various matrices remains a subject for further investigation, it is generally understood to be a medium to high-impact flavor material.

Synergistic Effects and Flavor Pairings

This compound exhibits significant synergistic effects when combined with other flavor and fragrance compounds, enhancing and modifying the overall sensory profile. This makes it a valuable tool for creating complex and well-rounded flavor and aroma experiences.

Key Synergistic Pairings:

  • With other Lactones: When blended with other lactones like delta-decalactone, it can create a more authentic and complex creamy or fruity profile. A common starting ratio for a creamy taste is two parts this compound to one part delta-decalactone.

  • With Aldehydes: In aldehydic perfumes, it can soften any harsh metallic notes and add a creamy roundness.[4]

  • In Gourmand Accords: It enhances the warmth and richness of vanilla, chocolate, and caramel notes.[4]

  • In Savory Applications: It can counterbalance aggressive savory notes from compounds like sotolone in beef flavors and soften the phenolic notes in seafood and smoke flavors.[10]

Recommended Usage Levels in Flavors (intended for beverages at 0.05%):

Food/Beverage CategoryRecommended Concentration of this compound in Flavor (ppm)Source
Dairy (Butter) Up to 6000[10]
Dairy (Cheese) 200 - 300[10]
Fruit (Apple) 20[10]
Fruit (Peach, Nectarine) Up to 500[10]
Fruit (Strawberry) 100[10]
Brown Flavors (Caramel, Toffee) 1000[10]
Savory (Roast Beef) 600[10]

Experimental Protocols for Sensory Analysis

The following protocols are designed to provide a framework for the sensory evaluation of this compound. These should be adapted based on the specific research objectives and product matrix. All sensory testing should be conducted in a controlled environment as per ISO 8589:2007 guidelines for the design of test rooms.

Protocol 1: Determination of Sensory Thresholds

This protocol outlines a method for determining the detection and recognition thresholds of this compound in a simple matrix using a forced-choice ascending concentration series, in accordance with ASTM E679 .

Objective: To determine the detection and recognition thresholds of this compound in a 5% sucrose solution.

Materials:

  • This compound (high purity)

  • Food-grade ethanol (for stock solution)

  • Sucrose

  • Deionized, odor-free water

  • Volumetric flasks and pipettes

  • Sensory sample cups with lids, coded with random 3-digit numbers

  • Palate cleansers (unsalted crackers, room temperature water)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in ethanol. The concentration should be high enough to allow for serial dilutions to the desired range.

  • Sample Preparation:

    • Prepare a 5% (w/v) sucrose solution in deionized water.

    • Create a series of dilutions of the this compound stock solution in the 5% sucrose solution. The concentration steps should be in a geometric progression (e.g., a factor of 2 or 3). The range should start below the expected detection threshold and extend to a concentration that is easily recognizable.

  • Sensory Evaluation:

    • Recruit and screen panelists (typically 20-30) for sensory acuity.

    • Use a triangle test format (ISO 4120:2004 / ASTM E1885 ) for each concentration level.[11][12] Present panelists with three samples: two are the 5% sucrose solution (blanks), and one contains the diluted this compound.

    • The order of presentation of the samples within the triangle should be randomized for each panelist.

    • Instruct panelists to identify the "odd" sample.

    • After identifying the odd sample, ask the panelist to describe the perceived aroma and flavor.

  • Data Analysis:

    • The individual detection threshold is the lowest concentration at which the panelist correctly identifies the odd sample in two consecutive presentations.

    • The individual recognition threshold is the lowest concentration at which the panelist correctly identifies the odd sample and accurately describes its characteristic flavor (e.g., "creamy," "peachy").

    • The group threshold is typically calculated as the geometric mean of the individual thresholds.

Workflow for Sensory Threshold Determination

G cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis stock Prepare Stock Solution (this compound in ethanol) dilutions Create Serial Dilutions in 5% Sucrose Solution stock->dilutions triangle_test Present Triangle Test (2 blanks, 1 sample) dilutions->triangle_test panel Recruit & Screen Panelists panel->triangle_test identify Panelist Identifies 'Odd' Sample triangle_test->identify describe Panelist Describes Sensory Profile identify->describe detection Determine Detection Threshold (Correct identification) describe->detection recognition Determine Recognition Threshold (Correct identification & description) describe->recognition group_threshold Calculate Group Threshold (Geometric mean) detection->group_threshold recognition->group_threshold

Caption: Workflow for Sensory Threshold Determination.

Protocol 2: Quantitative Descriptive Analysis (QDA) of this compound in a Dairy Matrix

This protocol provides a framework for conducting a QDA to characterize the sensory profile of this compound in a model dairy system, based on the principles outlined in ISO 13299:2016 .[13]

Objective: To develop a comprehensive sensory profile of this compound in a standardized milk-based beverage.

Materials:

  • This compound

  • Standardized whole milk (UHT processed for consistency)

  • Reference standards for sensory attributes (e.g., peach puree, coconut cream, melted butter)

  • Sensory evaluation software or ballots

  • Sensory booths with controlled lighting and air circulation

Procedure:

  • Panelist Selection and Training (8-12 panelists):

    • Select panelists based on their sensory acuity, motivation, and ability to articulate sensory perceptions.

    • Conduct training sessions to develop a consensus vocabulary (lexicon) for the sensory attributes of the milk beverage with and without this compound.

    • Use reference standards to anchor the sensory terms. For example:

      • Creamy: Reference with heavy cream.

      • Buttery: Reference with unsalted, melted butter.

      • Peach: Reference with fresh peach puree.

      • Coconut: Reference with unsweetened coconut cream.

    • Train panelists to use a line scale (e.g., a 15-cm unstructured line scale) to rate the intensity of each attribute.

  • Sample Preparation:

    • Prepare a control sample (standardized whole milk).

    • Prepare a test sample by adding a known concentration of this compound to the standardized whole milk (e.g., 5 ppm). The this compound should be pre-dissolved in a small amount of a suitable carrier if necessary and then thoroughly mixed into the milk.

    • Present samples, coded with random 3-digit numbers, to the panelists in a monadic and randomized order.

  • Sensory Evaluation:

    • Panelists evaluate the samples individually in sensory booths.

    • For each sample, panelists rate the intensity of each attribute on the provided line scale.

    • Provide palate cleansers between samples.

  • Data Analysis:

    • Convert the line scale ratings to numerical data.

    • Use Analysis of Variance (ANOVA) to determine if there are significant differences in the intensity of attributes between the control and test samples.

    • Visualize the results using a spider plot (radar plot) to compare the sensory profiles.

Quantitative Descriptive Analysis Workflow

G cluster_panel Panel Development cluster_eval Evaluation cluster_analysis Data Analysis & Visualization select Select & Screen Panelists lexicon Develop Sensory Lexicon (e.g., creamy, peachy) select->lexicon train Train Panelists on Attribute Intensity & Scaling lexicon->train serve Serve Samples Monadically (Randomized order) train->serve prepare Prepare Samples (Control & Test with this compound) prepare->serve rate Panelists Rate Attribute Intensities serve->rate anova Analyze Data using ANOVA rate->anova spider_plot Visualize Profile with Spider Plot anova->spider_plot

Caption: Quantitative Descriptive Analysis Workflow.

Potential Off-Notes and Considerations

While this compound is a highly desirable flavor and aroma compound, its use at excessive concentrations can lead to undesirable sensory characteristics. A potential off-note at high levels is a "waxy" or overly "fatty" sensation that can be cloying and unappealing. It is also important to consider the purity of the this compound, as impurities can introduce unwanted notes. Therefore, it is crucial to conduct dose-response studies to determine the optimal concentration for a specific application.

Conclusion

This compound is a powerful and versatile ingredient for sensory innovation. Its unique creamy, buttery, and fruity profile can significantly enhance the consumer appeal of a wide range of products. By employing rigorous sensory analysis methodologies, as outlined in these application notes, researchers and product developers can unlock the full potential of this valuable lactone, leading to the creation of superior and more desirable consumer products.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing δ-Dodecalactone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for δ-dodecalactone synthesis. This resource is designed for researchers, chemists, and process development professionals to troubleshoot and optimize the synthesis of this valuable aroma compound. Here, we address common challenges and frequently asked questions, providing in-depth explanations and actionable protocols to enhance your experimental outcomes.

Section 1: Troubleshooting Guide

This section provides solutions to specific problems that may arise during the synthesis of δ-dodecalactone.

Issue 1: Low Yield in Baeyer-Villiger Oxidation of 2-Heptylcyclopentanone

Question: My Baeyer-Villiger oxidation of 2-heptylcyclopentanone to δ-dodecalactone is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: The Baeyer-Villiger oxidation is a critical step, and several factors can influence its efficiency. Low yields are often attributed to suboptimal reaction conditions, reagent quality, or the presence of side reactions.

Root Causes and Solutions:

  • Choice of Oxidant:

    • Peroxy Acids (e.g., m-CPBA, peracetic acid): While effective, their stability and the generation of carboxylic acid byproducts can complicate purification. Ensure you are using a fresh, high-purity peroxy acid. Older reagents can have lower active oxygen content, leading to incomplete conversion.

    • Hydrogen Peroxide (H₂O₂): A greener and more atom-economical option, but it often requires a catalyst to be effective.[1] Using low-concentration H₂O₂ (e.g., 30%) with a suitable catalyst, such as a heteropoly acid (e.g., phosphotungstic acid on silica gel), can improve safety and yield.[1] A patent suggests that using 30% hydrogen peroxide with a heteropoly acid catalyst can achieve good yields at temperatures between 25-70°C without the need for a solvent.[1]

  • Catalyst Selection and Activity:

    • Acid Catalysts: For H₂O₂-based oxidations, a strong acid catalyst is often necessary. Heteropoly acids are advantageous due to their high acidity and reusability.[1]

    • Zeolites: Zeolite catalysis has been shown to improve yield and reduce waste, representing a green chemistry advancement in δ-dodecalactone synthesis.[2]

    • Lewis Acids (e.g., Sn-Beta zeolite): These have been used for the Baeyer-Villiger oxidation of similar cyclic ketones to lactones, offering a heterogeneous and recyclable catalyst system.[3]

  • Reaction Temperature:

    • Temperature control is crucial. For peroxy acid oxidations, reactions are often run at or below room temperature to minimize side reactions.

    • When using H₂O₂, a moderate temperature (e.g., 50°C) may be optimal to balance reaction rate and peroxide decomposition.[4]

  • Solvent Effects:

    • The choice of solvent can influence the reaction rate and selectivity. Chlorinated solvents like dichloromethane are common for m-CPBA oxidations.

    • For H₂O₂-based systems, polar solvents like methanol can be effective.[4] Some modern procedures even proceed without a solvent, which simplifies workup and reduces waste.[1]

  • Side Reactions:

    • Hydrolysis of the lactone product can occur, especially in the presence of water and acid or base. Ensure anhydrous conditions where possible and perform a timely workup.

    • Rearrangement of the carbocation intermediate can lead to undesired byproducts.

Experimental Protocol: Improved Baeyer-Villiger Oxidation using H₂O₂ and a Heteropoly Acid Catalyst
  • To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-heptylcyclopentanone.

  • Add the silica-gel-supported phosphotungstic acid catalyst (1-10% by mass relative to the ketone).[1]

  • Begin stirring and slowly add 30% hydrogen peroxide dropwise, maintaining the temperature between 25-70°C. The molar ratio of H₂O₂ to the ketone should be between 1:1 and 2.5:1.[1]

  • After the addition is complete, continue stirring at the set temperature for 5-24 hours, monitoring the reaction progress by TLC or GC.[1]

  • Upon completion, filter to recover the catalyst.

  • Wash the organic phase with a 5% sodium bicarbonate solution until neutral, followed by a water wash.[1]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude δ-dodecalactone by vacuum distillation.[2][5]

Issue 2: Inefficient Lactonization of 10-Hydroxydodecanoic Acid

Question: I am attempting to synthesize δ-dodecalactone via the intramolecular cyclization of 10-hydroxydodecanoic acid, but the yield is poor. What lactonization methods are most effective, and what are the critical parameters?

Answer: The direct lactonization of a hydroxy acid can be challenging due to competing intermolecular polymerization. The choice of lactonization method is critical for achieving high yields of the desired monomeric lactone.

Recommended Lactonization Methods:

  • Yamaguchi Lactonization: This is a powerful method for the synthesis of macrolactones and is also effective for forming smaller rings.[6][7] It involves the activation of the carboxylic acid with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) in the presence of a base like triethylamine, followed by slow addition to a refluxing solution of 4-dimethylaminopyridine (DMAP).[8][9][10] The high dilution conditions favor intramolecular cyclization over intermolecular polymerization.[8]

    • Causality: The bulky trichlorobenzoyl group creates a sterically hindered mixed anhydride, which is then activated by the highly nucleophilic DMAP. This activated species readily undergoes intramolecular attack by the hydroxyl group.[10]

  • Mitsunobu Lactonization: This method utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD) to activate the hydroxyl group for intramolecular SN2 attack by the carboxylate.[11][12][13][14]

    • Causality: The reaction proceeds with inversion of configuration at the alcohol center, which is a key feature of the Mitsunobu reaction.[11][12][14][15] Similar to the Yamaguchi lactonization, high dilution is crucial to promote the intramolecular pathway.[13]

  • Steglich Esterification/Macrolactonization: This method employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with a catalytic amount of DMAP.[16][17][18][19][20]

    • Causality: The carbodiimide activates the carboxylic acid to form an O-acylisourea intermediate. DMAP then acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that is readily attacked by the hydroxyl group.[17][20]

Comparative Table of Lactonization Methods
MethodKey ReagentsTypical ConditionsKey AdvantagesPotential Issues
Yamaguchi 2,4,6-trichlorobenzoyl chloride, Et₃N, DMAPHigh dilution, refluxing tolueneHigh yields for various ring sizes, reliable.[8][10]Requires stoichiometric activating agent, byproduct removal.[9]
Mitsunobu PPh₃, DEAD/DIADAnhydrous THF or toluene, often low temperature to RTMild conditions, predictable stereochemistry (inversion).[11][12][14]Stoichiometric phosphine oxide and hydrazine byproducts can be difficult to remove.
Steglich DCC/EDC, DMAP (catalytic)Room temperature, polar aprotic solventsMild conditions, suitable for acid-sensitive substrates.[19][20]Formation of N-acylurea byproduct, DCU can be difficult to remove completely.[16][20]

Workflow for Selecting a Lactonization Method

G start Starting with 10-Hydroxydodecanoic Acid q1 Is the substrate sensitive to heat? start->q1 yamaguchi Yamaguchi Lactonization (High temp, high yield) q1->yamaguchi No q2 Are byproducts from PPh3/DEAD a concern for purification? q1->q2 Yes end_yamaguchi High Yield of δ-Dodecalactone yamaguchi->end_yamaguchi mitsunobu Mitsunobu Lactonization (Mild temp, stereoinversion) q2->mitsunobu No steglich Steglich Macrolactonization (Mild temp, simple reagents) q2->steglich Yes end_mitsunobu High Yield of δ-Dodecalactone mitsunobu->end_mitsunobu end_steglich Good Yield of δ-Dodecalactone steglich->end_steglich

Caption: Decision tree for lactonization method selection.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to δ-dodecalactone?

A1: There are three primary synthetic routes:

  • From 2-Heptylcyclopentanone: This is a common industrial method that involves the aldol condensation of cyclopentanone and n-heptanal to form 2-heptylcyclopentanone, followed by a Baeyer-Villiger oxidation to yield δ-dodecalactone.[1][4][5]

  • From a Hydroxy Acid: This route involves the synthesis of 10-hydroxydodecanoic acid, which is then cyclized to form the lactone using methods like Yamaguchi, Mitsunobu, or Steglich lactonization.[1]

  • Biotechnological Routes: Modern approaches utilize microbial fermentation or enzymatic processes to produce δ-dodecalactone from fatty acid precursors like ricinoleic acid or grapeseed oil.[2][21] These methods are gaining traction due to their sustainability and potential for producing "natural" labeled products.[2][21] Cytochrome P450 enzymes can hydroxylate dodecanoic acid, and the resulting hydroxy acid can spontaneously cyclize to δ-dodecalactone.[22][23]

Q2: How can I purify δ-dodecalactone effectively?

A2: The primary method for purifying δ-dodecalactone is vacuum distillation .[2][5] Due to its relatively high boiling point, distillation under reduced pressure is necessary to prevent decomposition. For removing non-volatile impurities, simple distillation is effective. If closely boiling isomers or byproducts are present, fractional distillation may be required. Crystallization can also be used as a final purification step.[2]

Q3: Are there greener or more sustainable methods for synthesizing δ-dodecalactone?

A3: Yes, significant progress has been made in developing more sustainable synthetic routes:

  • Catalytic Hydrogen Peroxide Oxidation: Replacing stoichiometric peroxy acids with catalytic systems using hydrogen peroxide reduces waste and improves safety.[1]

  • Heterogeneous Catalysis: The use of recyclable catalysts like zeolites or supported acids simplifies purification and minimizes catalyst waste.[1][2]

  • Biocatalysis and Fermentation: These methods use renewable feedstocks (like vegetable oils) and operate under mild, aqueous conditions.[2][21][24] They represent the forefront of green chemical production for aroma compounds. The biotransformation of fatty acids involves hydroxylation, β-oxidation, and lactonization steps.[21]

Q4: My aldol condensation of cyclopentanone and heptanal is giving low yields of 2-heptylcyclopentanone. How can I optimize this step?

A4: The aldol condensation and subsequent dehydration/hydrogenation are key to the overall yield in this route.

  • Catalyst: The reaction is base-catalyzed. A patent describes a one-pot synthesis where aldol condensation and catalytic hydrogenation occur simultaneously using a Pd/C catalyst in an alkaline solution under hydrogen pressure.[5] This method can improve the yield by 3-4% compared to a stepwise approach.[5]

  • Reaction Conditions: The reaction temperature and pressure are critical. For the one-pot method, temperatures of 50-100°C and hydrogen pressures of 2.0-5.0 MPa are suggested.[5]

  • Molar Ratio: The molar ratio of cyclopentanone to n-heptanal can be optimized, with ratios of 1:0.5 to 1:2.0 being explored.[5]

  • Phase Transfer Catalysis: For the initial condensation, using a phase transfer catalyst like polyethylene glycol (PEG) can improve the reaction between the aqueous base and the organic reactants.[25]

General Synthesis and Troubleshooting Workflow

G cluster_0 Route 1: Baeyer-Villiger Oxidation cluster_1 Route 2: Lactonization cluster_2 Troubleshooting Points start_bv Cyclopentanone + Heptanal aldol Aldol Condensation/ Hydrogenation start_bv->aldol ketone 2-Heptylcyclopentanone aldol->ketone ts1 Low Yield in Aldol? aldol->ts1 bv Baeyer-Villiger Oxidation ketone->bv product_bv δ-Dodecalactone bv->product_bv ts2 Low Yield in B-V? bv->ts2 ts4 Purification Issues? product_bv->ts4 start_lact Precursor for Hydroxy Acid hydroxy_acid_synth Synthesis of 10-Hydroxydodecanoic Acid start_lact->hydroxy_acid_synth hydroxy_acid 10-Hydroxydodecanoic Acid hydroxy_acid_synth->hydroxy_acid lactonization Intramolecular Lactonization hydroxy_acid->lactonization product_lact δ-Dodecalactone lactonization->product_lact ts3 Low Yield in Lactonization? lactonization->ts3 product_lact->ts4

Caption: Overview of synthetic routes and key troubleshooting stages.

References

Technical Support Center: Optimizing Fermentation Conditions for δ-Dodecalactone Biosynthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for δ-dodecalactone biosynthesis. This guide is designed for researchers, scientists, and process development professionals engaged in the microbial fermentation of this high-value aroma compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively. This document moves beyond rigid templates to offer a dynamic, question-driven resource that addresses the specific challenges encountered in the field.

Delta-dodecalactone, with its characteristic creamy, fruity, and coconut-like aroma, is a significant target for biotechnological production. The primary route for its biosynthesis is the microbial transformation of C12 fatty acid precursors via the peroxisomal β-oxidation pathway. Yeasts such as Yarrowia lipolytica and Saccharomyces pastorianus have emerged as robust cell factories for this process.[1][2] This guide provides in-depth troubleshooting FAQs, detailed experimental protocols, and data-driven insights to help you navigate the complexities of this fermentation process and maximize your product yield.

Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during δ-dodecalactone fermentation. Each question is framed as a specific problem, followed by a detailed explanation of potential causes and actionable solutions grounded in scientific principles.

Category 1: Low or No Product Yield

Question 1: My fermentation shows good cell growth, but the final δ-dodecalactone titer is very low or undetectable. What are the likely causes?

Answer: This is a classic case of uncoupling growth from production. Several factors can contribute to this issue:

  • Metabolic Diversion: The cell's primary objective is growth. If essential nutrients for biomass production (like nitrogen or phosphorus) are in excess relative to the carbon precursor, the metabolic flux will favor the creation of more cells rather than the β-oxidation of the fatty acid precursor required for lactone synthesis.

  • Product Degradation: Many yeast strains, including Yarrowia lipolytica, can metabolize the lactones they produce, using them as a carbon source.[3][4] This often occurs late in the fermentation when the primary carbon source (e.g., glucose) has been depleted. You may be observing a peak of production followed by a rapid decline.

  • Sub-optimal Induction of the β-Oxidation Pathway: The peroxisomal β-oxidation pathway is tightly regulated. Its induction often requires the presence of fatty acids and the relative absence of easily metabolized sugars like glucose (a phenomenon known as catabolite repression). If glucose is fed continuously at high concentrations, the key enzymes for lactone production may not be sufficiently expressed.

  • Incorrect Precursor: Ensure you are using a suitable precursor. For δ-dodecalactone, this would typically be dodecanoic acid or precursors that can be converted to it, such as linoleic acid.[2][5] Using ricinoleic acid, the common precursor for γ-decalactone, will not yield the δ-lactone.

Troubleshooting Workflow:

  • Time-Course Analysis: Sample your fermentation broth every 8-12 hours and analyze for both biomass (OD600) and δ-dodecalactone concentration. This will reveal if the product is being formed and then consumed.

  • Optimize C:N Ratio: Design an experiment to test different ratios of your primary carbon source (glucose) to your nitrogen source. A higher C:N ratio during the production phase often pushes metabolism towards secondary metabolite production. Refer to the media composition protocols in Part 2.

  • Implement a Two-Stage Feeding Strategy:

    • Growth Phase: Use a balanced medium to achieve high cell density.

    • Production Phase: Once the desired biomass is reached, switch to a production medium. This can be achieved by centrifuging the cells and resuspending them in fresh medium or by implementing a fed-batch strategy where the feed composition changes. The production medium should be low in glucose and contain the fatty acid precursor. A patent for δ-dodecalactone production describes adding the precursor oil after the cells have entered the logarithmic growth phase.[1]

Question 2: The fermentation starts well, but the process stalls, and cell viability drops prematurely. Why is this happening?

Answer: A premature stall with a loss of viability strongly suggests toxicity. In lactone fermentation, there are two primary culprits:

  • Precursor Toxicity: Medium-chain fatty acids (MCFAs), including the C12 precursor dodecanoic acid, can be toxic to yeast.[6][7][8] These molecules can disrupt cell membrane integrity and function, leading to growth inhibition and cell death.[7][9] The undissociated (protonated) form of the fatty acid is typically more toxic as it can more easily pass through the cell membrane.[7][8]

  • Product Inhibition: While less common than precursor toxicity, high concentrations of the lactone product itself can become inhibitory to the cells.

Troubleshooting Workflow:

  • Determine Precursor Toxicity Threshold: Run a series of small-scale flask experiments with varying initial concentrations of your fatty acid precursor (e.g., 5 g/L, 10 g/L, 20 g/L, 40 g/L) while keeping all other parameters constant. Monitor cell growth (OD600) to identify the concentration at which inhibition becomes significant.

  • Fed-Batch Substrate Addition: Instead of adding the entire precursor load at the beginning, implement a fed-batch strategy. Start the fermentation with a low, non-toxic concentration of the precursor and continuously or intermittently feed it throughout the production phase. This maintains a low ambient concentration, minimizing toxicity while ensuring a steady supply for bioconversion.

  • pH Control: Since the undissociated form of the fatty acid is more toxic, maintaining a neutral to slightly alkaline pH (e.g., 7.0-7.5) can reduce toxicity by keeping more of the acid in its dissociated, less permeable form.[5][7] A patent for δ-dodecalactone production specifies an initial pH of 7.5.[1][10]

Category 2: Process & Medium Issues

Question 3: My bioreactor is foaming excessively, leading to loss of volume and contamination risk. How can I control this?

Answer: Foaming is a very common problem in fermentations that use fatty acids and oils as substrates, as these molecules act as surfactants. The sparging of air and agitation required for aerobic fermentation exacerbates this issue.[11]

Troubleshooting Workflow:

  • Mechanical Foam Control: Most bioreactors are equipped with a mechanical foam breaker. Ensure it is positioned correctly at the liquid-gas interface and is operating at an effective speed.

  • Chemical Antifoam Agents: The use of a chemical antifoam is standard practice.

    • Selection: Use a food-grade antifoam agent, such as a silicone-based or polyether-based defoamer.[12] It is critical to test the chosen antifoam for any inhibitory effects on your specific microbial strain and product formation in small-scale trials before implementing it in the bioreactor.

    • Dosing: Implement an automated control loop. A foam sensor (conductivity probe) in the headspace of the fermenter should trigger a pump to add a small dose of antifoam agent only when needed.[11] This prevents overuse, which can interfere with oxygen transfer and downstream processing.

  • Process Parameter Adjustment: As a temporary measure, reducing agitation and aeration rates can decrease foaming, but this must be balanced against the critical need for dissolved oxygen.[11] This is not a long-term solution but can help manage an acute foaming event.

Question 4: I am observing the formation of other lactones or by-products, complicating purification. How can I improve the selectivity for δ-dodecalactone?

Answer: The β-oxidation pathway is a multi-step process. Incomplete or alternative enzymatic activities can lead to a mixture of products. For example, in the production of γ-decalactone, the accumulation of 3-hydroxy-γ-decalactone is a common issue, indicating a bottleneck at the 3-hydroxyacyl-CoA dehydrogenase step.[4]

Troubleshooting Workflow:

  • Precursor Purity: Ensure the purity of your fatty acid precursor. Contamination with other fatty acids (e.g., C10 or C14) will inevitably lead to the production of the corresponding lactones (δ-decalactone, δ-tetradecalactone).

  • Dissolved Oxygen (DO) Control: Oxygen availability is critical for the activity of acyl-CoA oxidases, the first key enzymes in the β-oxidation pathway. Insufficient oxygen can be a rate-limiting step, potentially leading to the accumulation of intermediates. Conversely, excessively high oxygen levels can sometimes favor the formation of hydroxylated by-products. Maintaining a stable DO level (e.g., 20-30% saturation) through a cascaded control of agitation and airflow is crucial.

  • Strain Selection/Engineering: Different yeast strains have varying efficiencies and specificities in their β-oxidation pathways. Screening different wild-type isolates or using metabolically engineered strains can significantly improve selectivity. Engineered strains of Yarrowia lipolytica have been developed to enhance the production of specific lactones from non-hydroxylated fatty acids.[2]

Part 2: Experimental Protocols & Data

This section provides standardized protocols and quantitative data to guide your experimental design.

Optimized Fermentation Parameters

The optimal conditions for δ-dodecalactone production are strain and substrate-dependent. The following table summarizes effective parameters reported in the literature, providing a robust starting point for your optimization studies.

ParameterRecommended RangeRationale & Key Insights
Microorganism Saccharomyces pastorianus CCTCC M20191123[1] or Yarrowia lipolytica[2][5]These yeasts possess a robust β-oxidation pathway suitable for fatty acid bioconversion.
Precursor Massoia Oil, Linoleic Acid, or Dodecanoic AcidThe choice of precursor dictates the necessary enzymatic machinery. Linoleic acid requires initial hydroxylation and subsequent β-oxidation.[5]
Temperature 29 - 30 °CThis range represents a balance between optimal enzymatic activity for β-oxidation and maintaining cell viability.[1][5]
pH 7.0 - 7.5A neutral to slightly alkaline pH is crucial for minimizing the toxicity of the fatty acid precursor by keeping it in its dissociated state.[1][5][7]
Agitation 200 - 500 rpm (bioreactor)Agitation is critical for mixing, nutrient distribution, and breaking up oil droplets to increase surface area for microbial uptake. It is a key factor influencing oxygen transfer.
Aeration / DO Maintain DO >20-30%Acyl-CoA oxidases in the β-oxidation pathway are oxygen-dependent. Insufficient oxygen is a common rate-limiting step. Use a cascaded control (agitation/airflow) to maintain a stable DO setpoint.
Protocol 1: Fermentation Medium Composition

This protocol is based on a patented medium for δ-dodecalactone production using Saccharomyces pastorianus.[1][10]

Seed Culture Medium (per Liter):

  • Peptone: 25 g

  • Yeast Extract: 15 g

  • Glucose: 25 g

  • Initial pH: 7.5

  • Sterilization: 115°C for 30 minutes

Production Fermentation Medium (per Liter):

  • Glucose: 20 g (with subsequent feeding)

  • Ammonium Dihydrogen Phosphate ((NH₄)H₂PO₄): 10 g

  • Potassium Dihydrogen Phosphate (KH₂PO₄): 5 g

  • Magnesium Sulfate (MgSO₄·7H₂O): 2 g

  • Calcium Sulfate (CaSO₄·2H₂O): 1 g

  • Yeast Extract Powder: 5 g

  • Initial pH: 7.5

  • Sterilization: 115°C for 30 minutes

Protocol 2: Step-by-Step Fermentation Workflow (5L Bioreactor)
  • Inoculum Preparation: a. Activate a cryopreserved vial of the production strain (S. pastorianus or Y. lipolytica) by streaking onto a solid agar plate (e.g., YPD) and incubating at 30°C for 48-60 hours.[1] b. Inoculate a single colony into a 500 mL flask containing 100 mL of Seed Culture Medium. c. Incubate at 29-30°C with shaking (e.g., 250 rpm) for 18-24 hours until the culture is in the mid-logarithmic growth phase.

  • Bioreactor Setup: a. Prepare 3L of Production Fermentation Medium in a 5L bioreactor. b. Calibrate pH and DO probes before sterilization. Autoclave the bioreactor. c. Aseptically add the precursor oil (e.g., Massoia oil at 20 g/L) after the reactor has cooled. Alternatively, prepare a sterile stock of dodecanoic acid for fed-batch addition.

  • Inoculation and Fermentation: a. Inoculate the bioreactor with the seed culture to achieve an initial OD600 of ~1.0. b. Set initial fermentation parameters: Temperature = 29°C, pH = 7.5 (controlled with sterile base, e.g., 5M KOH), Agitation = 250 rpm, Airflow = 1.0 VVM (volume of air per volume of liquid per minute). c. Maintain the DO level above 20% by creating a cascade where agitation speed increases first (up to 500-800 rpm), followed by an increase in airflow if needed.

  • Feeding Strategy: a. Monitor the glucose concentration. When it drops to a low level (e.g., < 5 g/L), begin feeding a sterile, concentrated glucose solution (e.g., 500 g/L) to maintain a low but non-zero concentration. This prevents catabolite repression and avoids product re-consumption. One successful strategy involves adding 10 g/L of glucose every 12 hours.[1] b. If using a pure fatty acid precursor, begin the fed-batch addition after the cells have established logarithmic growth (approx. 8 hours post-inoculation).[1]

  • Sampling and Analysis: a. Aseptically withdraw samples at regular intervals (e.g., every 12 hours) for analysis of OD600, residual substrate, and δ-dodecalactone concentration. b. Continue the fermentation for 72-96 hours or until the product titer plateaus or begins to decline.

Protocol 3: Quantification of δ-Dodecalactone by GC-MS
  • Sample Preparation (Liquid-Liquid Extraction): a. To 1.0 mL of fermentation broth in a glass tube, add a known concentration of an internal standard (e.g., γ-undecalactone or a deuterated δ-dodecalactone standard). b. Add 1.0 mL of a suitable extraction solvent, such as butyl acetate or diethyl ether.[1] c. Vortex vigorously for 2 minutes to ensure thorough mixing. d. Centrifuge at 3,000 x g for 10 minutes to separate the phases. e. Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water. f. Transfer the dried organic phase to a GC vial for analysis.

  • GC-MS Conditions (Example):

    • GC Column: A mid-polarity column such as a DB-35ms or equivalent is suitable.

    • Injector: 250°C, splitless mode.

    • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 240°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas: Helium.

    • MS Detector: Electron Ionization (EI) mode (70 eV). Scan range m/z 40-300.

    • Quantification: Use Selected Ion Monitoring (SIM) mode for higher sensitivity and specificity. Monitor characteristic ions for δ-dodecalactone (e.g., m/z 99, 85) and the internal standard. Create a calibration curve using standards of known concentrations.

Part 3: Pathway & Workflow Visualizations

Visual diagrams are essential for understanding the complex relationships in bioprocessing. The following diagrams, rendered in Graphviz, illustrate the core metabolic pathway and a logical workflow for troubleshooting.

Diagram 1: Biosynthetic Pathway of δ-Dodecalactone

delta_dodecalactone_pathway precursor Dodecanoic Acid (C12) or Linoleic Acid (C18:2) acyl_coa Dodecanoyl-CoA precursor->acyl_coa Acyl-CoA Synthetase beta_oxidation β-Oxidation Cycles (Chain Shortening) acyl_coa->beta_oxidation Acyl-CoA Oxidase hydroxylation ω-x Hydroxylation (P450 Monooxygenase) hydroxy_precursor 5-Hydroxydodecanoyl-CoA hydroxylation->hydroxy_precursor beta_oxidation->hydroxylation Intermediate Steps lactone δ-Dodecalactone hydroxy_precursor->lactone Intramolecular Esterification (Spontaneous/Enzymatic)

Caption: Key steps in the biotransformation of fatty acids to δ-dodecalactone.

Diagram 2: Troubleshooting Workflow for Low Yield

troubleshooting_workflow start Low δ-Dodecalactone Yield check_growth Is Cell Growth Normal? start->check_growth no_growth Poor/No Growth check_growth->no_growth No good_growth Good Cell Growth check_growth->good_growth Yes cause_toxicity Potential Cause: Precursor Toxicity no_growth->cause_toxicity solution_toxicity Solution: 1. Reduce initial precursor conc. 2. Implement fed-batch feeding. 3. Optimize pH to >7.0 cause_toxicity->solution_toxicity check_consumption Is Product Consumed Over Time? good_growth->check_consumption consumption Yes, Product Disappears check_consumption->consumption Yes no_consumption No, Titer Stays Low check_consumption->no_consumption No cause_consumption Potential Cause: Catabolite Re-consumption consumption->cause_consumption solution_consumption Solution: 1. Maintain low glucose level. 2. Harvest at peak production. 3. Engineer strain (disable degradation pathway). cause_consumption->solution_consumption cause_metabolic Potential Causes: 1. Sub-optimal C:N Ratio 2. Insufficient DO 3. Catabolite Repression no_consumption->cause_metabolic solution_metabolic Solution: 1. Test higher C:N ratios. 2. Increase agitation/aeration (DO >20%). 3. Use two-stage media strategy. cause_metabolic->solution_metabolic

Caption: A logical decision tree for diagnosing low product yield issues.

References

overcoming by-product formation in delta-lactone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for δ-Lactone Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing δ-lactones. Here, we move beyond simple protocols to provide in-depth, field-proven insights into overcoming common challenges, with a primary focus on mitigating by-product formation. Our approach is rooted in understanding the mechanistic principles that govern these reactions, empowering you to troubleshoot effectively and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to δ-lactones?

There are several primary methods for synthesizing δ-lactones, with the choice depending on the available starting materials and the desired substitution pattern on the lactone ring. The most prevalent methods include:

  • Baeyer-Villiger Oxidation: This classic reaction involves the oxidation of a cyclic ketone (specifically, a cyclohexanone derivative) using a peroxyacid or peroxide to insert an oxygen atom, forming the corresponding ε-caprolactone, which is a seven-membered ring. While often used for larger lactones, it is a foundational method in lactone synthesis.[1][2]

  • Intramolecular Esterification (Lactonization): This is a direct and common method involving the cyclization of a 5-hydroxy carboxylic acid. The reaction is typically promoted by acid catalysis or by using dehydrating agents.[3]

  • Dehydrogenation of Diols: The oxidation of 1,5-diols provides a direct route to δ-lactones. This transformation can be achieved using various catalytic systems, often employing transition metals like ruthenium or copper.[4][5]

  • Ring-Closing Metathesis (RCM): For the synthesis of unsaturated δ-lactones, RCM of a diene-containing ester precursor using a Grubbs catalyst is a powerful technique.[6][7]

Q2: My δ-lactone yield is consistently low. What are the general factors I should investigate?

Low yields in δ-lactone synthesis can be attributed to several factors that are common in organic synthesis:

  • Incomplete Reactions: The reaction may not have reached equilibrium or completion. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Side Reactions: The formation of by-products is a major cause of low yields. The nature of these side reactions is highly dependent on the synthetic method employed. This guide will delve into specific by-products in the troubleshooting section.

  • Product Degradation: δ-Lactones can be susceptible to hydrolysis back to the open-chain hydroxy acid, particularly under harsh acidic or basic conditions during the reaction workup and purification steps.[8]

  • Purification Losses: Significant amounts of the desired product can be lost during aqueous workups, extractions, and chromatographic purification.

  • Reagent Quality: The purity and activity of reagents, especially catalysts, oxidants, and solvents, are critical. Ensure that all reagents are of high quality, fresh, and handled under appropriate conditions (e.g., anhydrous conditions when necessary).

Troubleshooting Guide: Overcoming By-Product Formation

This section addresses specific by-products encountered during δ-lactone synthesis and provides actionable troubleshooting strategies.

Issue 1: Unwanted Polymerization of the δ-Lactone

Symptoms:

  • Formation of a viscous, sticky, or solid material in the reaction mixture.

  • Difficulty in isolating the monomeric δ-lactone.

  • Broad signals in 1H NMR spectrum instead of sharp peaks for the desired lactone.

Causality: δ-Lactones, like other cyclic esters, can undergo Ring-Opening Polymerization (ROP). This is an equilibrium-driven process, and for δ-lactones, the thermodynamics can be particularly challenging.[9] The polymerization is often initiated by trace impurities (water, alcohols) and catalyzed by acids, bases, or metal catalysts used in the synthesis.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unwanted polymerization.

Detailed Protocols & Explanations:

  • Protocol for Minimizing Polymerization:

    • Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or argon.

    • Reagents: Use freshly distilled, anhydrous solvents. If using a metal catalyst, ensure it is stored under an inert atmosphere.

    • Reaction: Run the reaction under a positive pressure of an inert gas. Maintain the lowest effective temperature for the transformation.

    • Workup: Upon completion, cool the reaction mixture to room temperature and quench any catalyst appropriately (e.g., with a buffer solution) before solvent removal.

Issue 2: Formation of the "Wrong" Regioisomer in Baeyer-Villiger Oxidation

Symptoms:

  • Isolation of a lactone that is an isomer of the desired product.

  • Complex 1H and 13C NMR spectra indicating a mixture of isomeric lactones.

Causality: In the Baeyer-Villiger oxidation of unsymmetrical cyclohexanones, the regioselectivity is determined by the migratory aptitude of the two carbon atoms adjacent to the carbonyl group. The group that is more capable of stabilizing a positive charge will preferentially migrate.[2] The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[2] Incorrect prediction of this aptitude or competing electronic and steric factors can lead to the formation of the undesired regioisomer.

Migratory Aptitude in Baeyer-Villiger Oxidation

Migrating GroupRelative Migratory Aptitude
Tertiary AlkylHighest
Secondary AlkylHigh
ArylMedium
Primary AlkylLow
MethylLowest

Troubleshooting Workflow:

G dLactone δ-Lactone HydroxyAcid Open-chain 5-Hydroxy Acid dLactone->HydroxyAcid Ring-opening (H+ or OH-) gLactone γ-Lactone HydroxyAcid->gLactone 5-exo-tet cyclization

References

Technical Support Center: High-Purity δ-Dodecalactone Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the purification of high-purity delta-dodecalactone (δ-dodecalactone). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining δ-dodecalactone with the requisite purity for your applications. Here, we delve into the causality behind experimental choices, offering field-proven insights to troubleshoot common issues encountered during distillation, crystallization, and chromatographic purification.

I. Understanding δ-Dodecalactone and Its Purification Challenges

This compound (CAS 713-95-1), a valuable lactone with a characteristic fruity and creamy aroma, is widely used in the flavor, fragrance, and pharmaceutical industries.[1] Its synthesis, commonly achieved through the Baeyer-Villiger oxidation of 2-heptylcyclopentanone, can yield a crude product containing unreacted starting materials, byproducts, and residual solvents.[2][3] Achieving high purity (typically >98%) is critical for its application and requires robust purification strategies.

The primary challenges in purifying δ-dodecalactone stem from its physical properties: a high boiling point (approximately 285-290°C at atmospheric pressure) and its tendency to contain closely related impurities.[2][3] This necessitates the use of specialized techniques such as vacuum distillation and often a multi-step purification approach to achieve the desired level of purity.

II. Troubleshooting Purification Techniques

This section provides detailed troubleshooting guides for the most common purification methods for δ-dodecalactone.

A. Vacuum Distillation

Vacuum distillation is the primary method for the initial purification of crude δ-dodecalactone due to its high boiling point.[3] Operating under reduced pressure lowers the boiling point, preventing thermal degradation.

Troubleshooting Guide: Vacuum Distillation

Problem Potential Cause Troubleshooting Steps & Explanations
Product Not Distilling at Expected Temperature/Pressure - Inaccurate pressure reading.- System leaks.- Insufficient heating.- Verify Gauge Accuracy: Ensure your vacuum gauge is calibrated and functioning correctly. Cross-reference with a secondary gauge if possible.- Leak Check: Systematically check all joints, seals, and tubing for leaks using a Tesla coil or by listening for hissing sounds. Ensure all glassware joints are properly greased and clamped.- Optimize Heating: Increase the heating mantle temperature gradually. Ensure the heating mantle provides uniform heating to the distillation flask to prevent localized overheating.
Bumping/Uncontrolled Boiling - Lack of boiling chips or inadequate stirring.- Too rapid heating.- Introduce Boiling Chips/Stirring: Add fresh boiling chips or use a magnetic stir bar and stir plate to ensure smooth boiling.- Gradual Heating: Heat the distillation flask slowly and evenly to allow for controlled boiling.
Product Contamination in Distillate (Color or Odor) - Foaming or splashing of the crude material.- Distillation rate is too high.- Use a Fractionating Column: A short Vigreux or packed column can help prevent less volatile impurities from being carried over with the distillate.- Control Distillation Rate: Reduce the heating rate to ensure a slow and steady distillation, typically 1-2 drops per second.
Low Yield - Incomplete distillation.- Product loss in the distillation apparatus.- Ensure Complete Distillation: Continue distillation until no more product is collected at the set temperature and pressure.- Minimize Hold-up: Use appropriately sized glassware to minimize the surface area where the product can adhere.

Experimental Protocol: High-Purity δ-Dodecalactone via Vacuum Distillation

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum source with a pressure gauge.

  • Charging the Flask: Charge the distillation flask with the crude δ-dodecalactone and add boiling chips or a magnetic stir bar.

  • Evacuation: Slowly evacuate the system to the desired pressure (e.g., 1 mmHg).

  • Heating: Gradually heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point for δ-dodecalactone at the applied pressure (e.g., 140-141°C at 1 mmHg).[4]

  • Purity Analysis: Analyze the collected fraction for purity using Gas Chromatography-Mass Spectrometry (GC-MS).

Diagram: Troubleshooting Vacuum Distillation

G start Problem: Product Not Distilling check_pressure Check Vacuum Gauge Accuracy start->check_pressure pressure_ok Gauge Accurate? check_pressure->pressure_ok check_leaks Inspect System for Leaks leaks_found Leaks Present? check_leaks->leaks_found check_heating Verify Heating Mantle Function and Temperature heating_ok Heating Sufficient? check_heating->heating_ok pressure_ok->check_leaks Yes fix_gauge Calibrate or Replace Gauge pressure_ok->fix_gauge No leaks_found->check_heating No seal_leaks Seal Leaks and Re-evacuate leaks_found->seal_leaks Yes increase_heat Gradually Increase Heating heating_ok->increase_heat No solution Distillation Should Proceed heating_ok->solution Yes fix_gauge->check_pressure seal_leaks->check_leaks increase_heat->check_heating

Caption: Decision tree for troubleshooting distillation issues.

B. Crystallization

Crystallization is an effective secondary purification step to remove minor impurities and achieve very high purity δ-dodecalactone.

Troubleshooting Guide: Crystallization

Problem Potential Cause Troubleshooting Steps & Explanations
No Crystal Formation - Solution is not supersaturated.- Incorrect solvent system.- Concentrate the Solution: Slowly evaporate the solvent to increase the concentration of δ-dodecalactone.- Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal.- Solvent Screening: Experiment with different solvent systems. A good crystallization solvent will dissolve the compound when hot but have low solubility when cold. Common systems for lactones include mixed solvents like diethyl ether/hexane or single solvents like toluene.[5]
Oiling Out - Solution is too concentrated.- Cooling rate is too fast.- Dilute the Solution: Add a small amount of the "good" solvent to redissolve the oil and then cool slowly.- Slow Cooling: Allow the solution to cool to room temperature slowly, then transfer to a refrigerator or freezer.
Poor Crystal Quality (small or impure) - Rapid crystal growth.- Impurities trapped in the crystal lattice.- Slow Down Crystallization: Use a slower cooling rate or a solvent system with slightly higher solubility to promote the growth of larger, purer crystals.- Recrystallization: Perform a second crystallization step to further purify the product.

Experimental Protocol: Recrystallization of δ-Dodecalactone

  • Solvent Selection: Choose a suitable solvent or solvent system (e.g., diethyl ether/petroleum ether).[5]

  • Dissolution: Dissolve the distilled δ-dodecalactone in a minimal amount of the hot "good" solvent (diethyl ether).

  • Induce Supersaturation: Slowly add the "poor" solvent (petroleum ether) dropwise until the solution becomes slightly turbid.[5]

  • Clarification: If turbidity persists, add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

  • Purity Analysis: Analyze the final product for purity and residual solvents using GC-MS and ¹H NMR.

C. Chromatographic Purification

For applications requiring the highest purity, such as in drug development, chromatographic techniques like flash column chromatography can be employed.

Troubleshooting Guide: Column Chromatography

Problem Potential Cause Troubleshooting Steps & Explanations
Poor Separation of Impurities - Inappropriate stationary phase.- Incorrect mobile phase composition.- Stationary Phase Selection: For lactones, silica gel is a common choice. The particle size of the silica will influence the resolution.- Mobile Phase Optimization: Use Thin Layer Chromatography (TLC) to screen for an optimal mobile phase. A good solvent system will provide a clear separation between δ-dodecalactone and its impurities with an Rf value for the product of around 0.3-0.4. A mixture of hexane and ethyl acetate is a common starting point.
Band Tailing or Broadening - Column overloading.- Poorly packed column.- Reduce Sample Load: Use a smaller amount of crude material relative to the amount of stationary phase.- Improve Column Packing: Ensure the column is packed uniformly without any air bubbles or channels.
Low Recovery - Product is too strongly adsorbed to the stationary phase.- Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in the mobile phase to elute the product more efficiently.

Diagram: General Purification Workflow

G crude Crude δ-Dodecalactone distillation Vacuum Distillation crude->distillation analysis1 Purity Analysis (GC-MS) distillation->analysis1 crystallization Crystallization analysis2 Purity Analysis (GC-MS, NMR) crystallization->analysis2 chromatography Column Chromatography analysis3 Final Purity and Impurity Profiling chromatography->analysis3 high_purity High-Purity δ-Dodecalactone analysis1->crystallization analysis2->chromatography analysis3->high_purity

Caption: A multi-step purification workflow for high-purity δ-dodecalactone.

III. Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthetically produced δ-dodecalactone?

A1: Common impurities arise from the Baeyer-Villiger oxidation of 2-heptylcyclopentanone. These can include:

  • Unreacted 2-heptylcyclopentanone: The starting material for the oxidation.

  • Isomeric lactones: Byproducts from the non-regioselective nature of the Baeyer-Villiger reaction.

  • Residual solvents: Solvents used in the synthesis and extraction steps, such as toluene or ethyl acetate.[5]

  • Oxidizing agent byproducts: For example, m-chlorobenzoic acid if m-CPBA is used as the oxidant.

Q2: How can I effectively remove colored impurities from my δ-dodecalactone?

A2: Colored impurities are often high molecular weight byproducts.

  • Vacuum Distillation: This is the most effective first step for removing colored, non-volatile impurities.

  • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can adsorb colored impurities. The carbon is then removed by filtration before proceeding with crystallization or distillation.

  • Crystallization: This technique is excellent for excluding impurities from the crystal lattice, often resulting in a colorless product.

Q3: What is the best analytical method to determine the purity of δ-dodecalactone?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for determining the purity of δ-dodecalactone.[6] It allows for the separation of volatile components and their identification based on their mass spectra. For structural confirmation and detection of non-volatile impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also essential.[5]

Q4: My δ-dodecalactone appears to be polymerizing over time. How can I prevent this?

A4: Lactones can be prone to polymerization, especially in the presence of acidic or basic catalysts or at elevated temperatures.[2]

  • Storage: Store high-purity δ-dodecalactone in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.

  • pH Neutrality: Ensure the final product is free from any acidic or basic residues from the purification process. Washing the organic extracts with a mild bicarbonate solution and then water during the workup can help.

Q5: Can I use fractional distillation for δ-dodecalactone purification?

A5: Yes, fractional distillation under vacuum can be more effective than simple distillation if you have impurities with boiling points close to that of δ-dodecalactone. Using a column with a higher number of theoretical plates (e.g., a packed column) will provide better separation.

IV. Safety and Handling

This compound is a chemical compound and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling δ-dodecalactone.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhaling vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

  • Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as chemical waste.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

V. References

  • Application Note: Crystallization Techniques for High-Purity DL-Pantolactone - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • This compound (CAS N° 713-95-1) - ScenTree. (n.d.). Retrieved from --INVALID-LINK--

  • This compound | C12H22O2 | CID 12844 - PubChem. (n.d.). Retrieved from --INVALID-LINK--

  • The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. (2022). Molecules. Retrieved from --INVALID-LINK--

  • Methods for Crystal Production of natural compounds; a review of recent advancements. (2023). International Scientific Organization. Retrieved from --INVALID-LINK--

  • Identification of antifungal compound by GC-MS. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • This compound (713-95-1) – Premium Fruity-Lactonic Ingredient for Perfumery - Scentspiracy. (n.d.). Retrieved from --INVALID-LINK--

  • This compound, 713-95-1 - The Good Scents Company. (n.d.). Retrieved from --INVALID-LINK--

  • Authenticity assessment of gamma- and delta-decalactone from prunus fruits by gas chromatography combustion/pyrolysis isotope ratio mass spectrometry (GC-C/P-IRMS). (2005). PubMed. Retrieved from --INVALID-LINK--

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from --INVALID-LINK--

  • Baeyer Villiger Oxidation | Organic Chemistry. (2021). YouTube. Retrieved from --INVALID-LINK--

  • Go-to recrystallization solvent mixtures : r/Chempros. (2023). Reddit. Retrieved from --INVALID-LINK--

  • This compound | TargetMol. (n.d.). Retrieved from --INVALID-LINK--

  • delta-Decalactone analytical standard 705-86-2 - Sigma-Aldrich. (n.d.). Retrieved from --INVALID-LINK--

  • Baeyer–Villiger oxidation - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--

  • Baeyer-Villiger Oxidation Reaction - J&K Scientific LLC. (n.d.). Retrieved from --INVALID-LINK--

  • Validation of Analytical Methods: A Review - Gavin Publishers. (n.d.). Retrieved from --INVALID-LINK--

  • Baeyer-Villiger Oxidation Reaction - Sigma-Aldrich. (n.d.). Retrieved from --INVALID-LINK--

  • This compound | 713-95-1 - ChemicalBook. (n.d.). Retrieved from --INVALID-LINK--

  • Solvent Selection in Pharmaceutical Crystallization Process Development. (2020). YouTube. Retrieved from --INVALID-LINK--

  • Validation of Analytical Test Methods | Request PDF. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • (R)-delta-dodecalactone (6R)-(+)-6-heptyltetrahydro-2H-pyran-2-one. (n.d.). Retrieved from --INVALID-LINK--

  • This compound | Sigma-Aldrich. (n.d.). Retrieved from --INVALID-LINK--

  • (S)-delta-dodecalactone (6S)-(-)-6-heptyltetrahydro-2H-pyran-2-one. (n.d.). Retrieved from --INVALID-LINK--

  • UPDATED How To Set-Up and Perform Fractional Distillation #Science. (2018). YouTube. Retrieved from --INVALID-LINK--

  • Impurity occurrence and removal in crystalline products from process reactions. (2017). CORA. Retrieved from --INVALID-LINK--

References

Technical Support Center: Efficient Delta-Dodecalactone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the efficient synthesis of delta-dodecalactone (δ-dodecalactone). This guide is designed for researchers, scientists, and professionals in drug development and fragrance/flavor industries. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of δ-dodecalactone synthesis, ensuring optimal yields and purity.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My this compound yield from the Baeyer-Villiger oxidation of 2-heptylcyclopentanone is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yield in the Baeyer-Villiger oxidation for δ-dodecalactone synthesis is a common challenge. The root cause often lies in one or more of the following factors: catalyst inefficiency, suboptimal reaction conditions, or issues with starting material purity.

Potential Causes and Solutions:

  • Inefficient Oxidant/Catalyst System: The traditional use of peroxy acids like meta-chloroperbenzoic acid (mCPBA) can be effective but may also lead to side reactions and difficult purification.[1][2] Consider exploring alternative, "greener" catalytic systems that have demonstrated high efficiency. For instance, using 30% hydrogen peroxide as the oxidant in conjunction with a heteropoly acid catalyst can be a viable option, potentially improving environmental performance and simplifying work-up.[3] Another approach involves zeolite catalysis, which has been shown to enhance yield and reduce waste.[2]

  • Suboptimal Reaction Temperature: The Baeyer-Villiger oxidation is an exothermic reaction.[4] Inadequate temperature control can lead to the formation of byproducts or decomposition of the oxidant. The optimal temperature range is typically between 25°C and 70°C.[3] It is crucial to monitor the reaction temperature closely and utilize a cooling bath if necessary to maintain it within the desired range.

  • Incorrect Stoichiometry: An inappropriate molar ratio of the oxidant to the substrate (2-heptylcyclopentanone) can result in incomplete conversion. An excess of the oxidant is generally recommended to drive the reaction to completion.

  • Poor Quality Starting Material: The purity of 2-heptylcyclopentanone is paramount. Impurities can interfere with the catalyst and lead to the formation of undesired side products, complicating purification and reducing the overall yield. Ensure your starting material is of high purity, or consider purifying it before use.

  • Presence of Water: While some modern catalytic systems can tolerate water, traditional methods are often sensitive to its presence. Ensure all glassware is thoroughly dried and use anhydrous solvents if the chosen method requires it.

To systematically troubleshoot, it is advisable to first verify the purity of your starting materials. Subsequently, you can optimize the reaction conditions, starting with temperature and then adjusting the molar ratio of reactants. If yields remain low, consider transitioning to a different catalytic system.

Question 2: I am observing significant byproduct formation in my reaction mixture, making the purification of this compound difficult. What are these byproducts and how can I minimize them?

Answer:

Byproduct formation is a frequent hurdle in δ-dodecalactone synthesis, particularly in the Baeyer-Villiger oxidation of 2-heptylcyclopentanone. The primary byproduct is often the isomeric lactone, resulting from the undesired migration of the secondary alkyl group instead of the more substituted one.

Minimizing Byproduct Formation:

  • Catalyst Selection: The choice of catalyst can significantly influence the regioselectivity of the oxygen insertion. Lewis acids are known to promote the desired migration of the more substituted carbon. Experimenting with different Lewis acid catalysts or utilizing enzyme-catalyzed approaches can enhance selectivity.

  • Solvent Effects: The polarity of the solvent can impact the reaction pathway. A systematic screening of solvents with varying polarities may help identify conditions that favor the formation of the desired δ-dodecalactone.

  • Biocatalytic Approaches: For highly selective synthesis, consider biocatalysis. Enzymes like cytochrome P450 monooxygenases can hydroxylate fatty acids at specific positions, which can then be lactonized to yield δ-dodecalactone with high regio- and enantioselectivity.[5][6] Lipases have also been utilized in the synthesis of lactones and can offer high selectivity.[7][8]

Purification Strategies:

If byproduct formation is unavoidable, effective purification is key. δ-Dodecalactone is typically purified by vacuum distillation and crystallization.[2] Careful fractionation during distillation is essential to separate it from isomeric byproducts and unreacted starting material.

Question 3: My biocatalytic synthesis of this compound using a whole-cell system is showing low conversion rates. What factors should I investigate?

Answer:

Low conversion rates in whole-cell biocatalysis for δ-dodecalactone production can stem from several factors related to the cells, the substrate, and the reaction environment.

Troubleshooting Steps:

  • Cell Viability and Enzyme Activity: Ensure that the microbial strain used is healthy and in the optimal growth phase for expressing the desired enzymes (e.g., cytochrome P450s or lipases).[5][6] Over-expression of the target enzyme might be necessary.

  • Substrate Toxicity/Solubility: The substrate, such as a fatty acid precursor, might be toxic to the cells at high concentrations or have low bioavailability due to poor solubility in the aqueous medium. Consider a fed-batch approach to maintain a low, non-toxic substrate concentration. The use of a co-solvent or emulsifying agent can also improve substrate availability.

  • Cofactor Availability: Many enzymatic reactions, particularly those involving cytochrome P450s, require cofactors (e.g., NADPH). Ensure that the cellular metabolism is actively regenerating these cofactors. Supplementing the medium with a co-substrate like glucose can boost cofactor regeneration.

  • pH and Temperature Optimization: Like any enzymatic reaction, the pH and temperature of the culture medium must be maintained at the optimal level for the specific enzyme's activity.

  • Product Inhibition: The accumulation of δ-dodecalactone might inhibit the enzyme or be toxic to the cells. In-situ product removal, for example, by using a water-immiscible organic solvent overlay, can alleviate product inhibition and improve overall yield.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing this compound?

There are two main catalytic routes for the synthesis of δ-dodecalactone: chemo-catalysis and biocatalysis.

  • Chemo-catalysis: The most common industrial method is the Baeyer-Villiger oxidation of 2-heptylcyclopentanone.[2][9] This reaction can be catalyzed by:

    • Peroxy acids: Traditional but can generate significant waste.[3]

    • Hydrogen peroxide with catalysts: A "greener" alternative using catalysts like heteropoly acids or zeolites.[2][3]

    • Lewis acids: To improve selectivity.

  • Biocatalysis: This approach utilizes enzymes for a more sustainable and selective synthesis.

    • Lipases: Can be used for the lactonization of hydroxy fatty acids.[7][8]

    • Cytochrome P450 Monooxygenases: Can achieve highly regio- and enantio-selective hydroxylation of fatty acids to produce precursors for chiral δ-dodecalactone.[5][6]

    • Whole-cell fermentation: Involves using microorganisms to convert precursors like fatty acids or even biomass into δ-dodecalactone.[2][10]

Q2: What are the advantages of biocatalytic synthesis over traditional chemical synthesis for this compound?

Biocatalytic synthesis offers several key advantages:

  • High Selectivity: Enzymes can exhibit remarkable regio-, chemo-, and enantioselectivity, leading to purer products and reducing the need for extensive purification. This is particularly important for producing specific enantiomers of δ-dodecalactone, which can have different sensory properties.[11]

  • Milder Reaction Conditions: Biocatalytic reactions are typically carried out under mild conditions (near-neutral pH and ambient temperature and pressure), which reduces energy consumption and the risk of side reactions.

  • Environmental Sustainability: Biocatalysis often uses renewable starting materials and avoids the use of harsh or toxic reagents and solvents, aligning with the principles of green chemistry.[2]

  • "Natural" Labeling: For applications in the food and fragrance industries, products obtained through biotechnological routes can often be labeled as "natural," which can be a significant market advantage.[2]

Q3: How can I monitor the progress of my this compound synthesis reaction?

Gas chromatography (GC) is the most common and effective method for monitoring the progress of the reaction. By taking small aliquots from the reaction mixture at regular intervals, you can quantify the consumption of the starting material (e.g., 2-heptylcyclopentanone) and the formation of the product (δ-dodecalactone). Using an internal standard can improve the accuracy of the quantification. Gas chromatography-mass spectrometry (GC-MS) can be used to confirm the identity of the product and any byproducts.[4]

Q4: What are the key safety precautions to consider during this compound synthesis?

Safety should always be a priority in the laboratory. Key precautions include:

  • Handling Oxidizing Agents: Peroxy acids and concentrated hydrogen peroxide are strong oxidizing agents and can be explosive, especially in the presence of organic materials or at elevated temperatures. Always handle them with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, and work in a well-ventilated fume hood.

  • Pressure Build-up: Some oxidation reactions can generate gas, leading to pressure build-up in a sealed vessel. Ensure that the reaction vessel is appropriately vented.

  • Solvent Hazards: Be aware of the flammability and toxicity of any organic solvents used in the reaction or purification steps.

  • Biocatalysis Safety: When working with microorganisms, follow standard sterile techniques to prevent contamination and handle any genetically modified organisms in accordance with institutional biosafety guidelines.

Visualizations and Protocols

Experimental Workflow: Chemo-catalytic Synthesis of this compound

cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Oxidation cluster_2 Step 3: Work-up and Purification A Charge reactor with 2-heptylcyclopentanone and solvent B Add catalyst (e.g., heteropoly acid) A->B C Cool reaction mixture B->C D Slowly add oxidant (e.g., 30% H2O2) C->D Initiate Reaction E Maintain temperature (25-70°C) D->E F Monitor reaction by GC E->F G Quench excess oxidant F->G Reaction Complete H Phase separation G->H I Wash organic phase H->I J Dry and concentrate I->J K Vacuum distillation J->K L L K->L Pure δ-Dodecalactone

Caption: Chemo-catalytic synthesis workflow for this compound.

Catalyst Selection Logic

A Desired Product Attributes B High Yield & Purity A->B C Enantiopurity A->C D 'Natural' Label A->D F Chemo-catalyst (e.g., Zeolite, Heteropoly Acid) B->F G Biocatalyst (e.g., Cytochrome P450) C->G H Biocatalyst (Fermentation) D->H E Recommended Catalyst Type

Caption: Logic diagram for selecting a catalyst based on desired product attributes.

Protocol: Baeyer-Villiger Oxidation using Hydrogen Peroxide and a Heteropoly Acid Catalyst

This protocol is adapted from the principles described in patent CN102942548B.[3]

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-heptylcyclopentanone.

  • Catalyst Addition: Add the heteropoly acid catalyst (e.g., phosphotungstic acid), typically 5% by weight of the 2-heptylcyclopentanone.

  • Oxidant Addition: Begin stirring and slowly add 30% hydrogen peroxide dropwise from the dropping funnel. The molar ratio of hydrogen peroxide to 2-heptylcyclopentanone should be approximately 2:1.

  • Reaction: Maintain the reaction temperature between 25°C and 70°C for 5 to 24 hours. Monitor the progress of the reaction by GC.

  • Work-up: Once the reaction is complete, filter the mixture to remove the catalyst. Allow the filtrate to separate into aqueous and organic phases.

  • Purification:

    • Wash the organic phase three times with a 5% aqueous solution of sodium bicarbonate, followed by washing with distilled water until the organic phase is neutral.

    • Neutralize the aqueous phase with 5% sodium bicarbonate solution and extract with ethyl acetate.

    • Combine all organic phases and remove the solvent by rotary evaporation under vacuum.

    • The resulting crude product can be further purified by vacuum distillation to obtain pure δ-dodecalactone.

Quantitative Data Summary

Catalyst SystemOxidantTypical YieldKey AdvantagesReference
Peroxy acids (e.g., mCPBA)Peroxy acidModerate to HighWell-established method[1][2]
Heteropoly Acid30% H₂O₂~45%Greener, avoids peroxy acids[3]
Zeolite (Sn-Beta)Hydrogen PeroxideHighGreen chemistry, reduced waste[2]
Cytochrome P450O₂/NADPHVariableHigh regio- and enantioselectivity[5][6]
Lipase-VariableMild conditions, high selectivity[7][8]
Pt/C (for hydrogenation step)H₂~91.5% (for intermediate)Efficient for precursor synthesis[4]

References

Technical Support Center: Synthesis and Purification of Delta-Dodecalactone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for delta-dodecalactone synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and purification of this compound. As Senior Application Scientists, we provide in-depth technical guidance rooted in established chemical principles to ensure the integrity of your experimental outcomes.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Question 1: Why is the overall yield of my this compound synthesis unexpectedly low?

Low yields in multi-step syntheses can be attributed to losses at each stage.[1] A systematic approach to identifying the bottleneck is crucial.

Potential Cause 1: Inefficient Aldol Condensation and Dehydration. The initial step of reacting cyclopentanone and n-heptanal to form 2-heptylidenecyclopentanone is equilibrium-driven. Inadequate reaction conditions can lead to a poor yield of the intermediate.

  • Troubleshooting Steps:

    • Catalyst Choice and Concentration: Ensure the use of an effective catalyst, such as sodium hydroxide, at the appropriate concentration.

    • Temperature Control: Maintain the optimal reaction temperature to favor product formation and minimize side reactions.[2]

    • Water Removal: Efficiently remove water formed during the dehydration step to drive the equilibrium towards the product. A Dean-Stark apparatus is commonly used for this purpose.[1]

Potential Cause 2: Incomplete Hydrogenation. The subsequent hydrogenation of 2-heptylidenecyclopentanone to 2-heptylcyclopentanone can be challenging.

  • Troubleshooting Steps:

    • Catalyst Activity: Use a high-quality hydrogenation catalyst, such as Palladium on carbon (Pd/C) or a platinum catalyst (Pt/C).[2] Ensure the catalyst is not poisoned.

    • Hydrogen Pressure: Maintain adequate hydrogen pressure throughout the reaction.

    • Solvent Purity: Use a high-purity solvent, as impurities can inhibit the catalyst.

Potential Cause 3: Suboptimal Baeyer-Villiger Oxidation. The Baeyer-Villiger oxidation of 2-heptylcyclopentanone to this compound is the key ring-expansion step and is sensitive to reaction conditions.

  • Troubleshooting Steps:

    • Choice of Peracid: Common peracids for this reaction include meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid.[3][4] The choice of peracid can influence the reaction rate and selectivity.

    • Temperature Management: This reaction is often exothermic. Maintain a controlled temperature to prevent side reactions and decomposition of the peracid.[2]

    • pH Control: The reaction is typically carried out under acidic conditions. Ensure the appropriate acid catalyst, such as sulfuric acid, is used at the correct concentration.[5]

Potential Cause 4: Losses During Workup and Purification. Significant product loss can occur during extraction, washing, and final purification steps.[6]

  • Troubleshooting Steps:

    • Extraction Efficiency: Ensure complete extraction of the product from the aqueous layer using a suitable organic solvent. Perform multiple extractions if necessary.

    • Purification Method: Evaluate your chosen purification method. While vacuum distillation is common, significant losses can occur.[3] Consider optimizing distillation parameters or exploring other methods like column chromatography for sensitive compounds.[7]

Question 2: My final this compound product is impure. What are the likely contaminants and how can I remove them?

Impurities in the final product can arise from unreacted starting materials, byproducts from side reactions, or degradation products.

Common Impurities and Their Sources:

ImpurityPotential Source
2-HeptylcyclopentanoneIncomplete Baeyer-Villiger oxidation
n-Heptanal & CyclopentanoneIncomplete initial aldol condensation
Carboxylic AcidsHydrolysis of the lactone or from the peracid
Isomeric LactonesAlternative rearrangement in the Baeyer-Villiger oxidation[2]
Polymeric materialsPolymerization of the lactone, especially at high temperatures[7]

Purification Strategies:

1. Aqueous Alkali Extraction: This method is effective for removing acidic impurities like unreacted carboxylic acids.[7]

  • Protocol:

    • Dissolve the crude this compound in a water-immiscible organic solvent (e.g., diethyl ether, toluene).

    • Wash the organic solution with a dilute aqueous base (e.g., 5% sodium bicarbonate solution) in a separatory funnel.

    • Separate the aqueous layer.

    • Wash the organic layer with brine to remove residual base and water.

    • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and filter.

    • Remove the solvent under reduced pressure.

2. Vacuum Distillation: This is a common method for purifying this compound.[8]

  • Protocol:

    • Set up a fractional distillation apparatus for vacuum operation.

    • Ensure the system can achieve a stable, low pressure (e.g., 1.5 mmHg).

    • Heat the crude product gently in the distillation flask.

    • Collect the fraction that distills at the correct boiling point for this compound (approximately 130-135 °C at 1.5 mmHg).[8]

3. Column Chromatography: For separating a wider range of impurities, including isomeric byproducts, column chromatography can be employed.[7][9]

  • Protocol:

    • Select a suitable stationary phase (e.g., silica gel) and solvent system (e.g., a gradient of hexane and ethyl acetate).

    • Pack the column with the stationary phase.

    • Load the crude product onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent.

4. Crystallization: If a suitable solvent is found, crystallization can yield highly pure this compound.[3][7]

Question 3: How can I confirm the purity and identity of my synthesized this compound?

A combination of spectroscopic and chromatographic techniques is essential for confirming the identity and purity of your product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for assessing purity and confirming the molecular weight of this compound (198.30 g/mol ).[10][11] The fragmentation pattern in the mass spectrum can also help in structure elucidation.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound will show a characteristic strong absorption band for the lactone carbonyl group (C=O) around 1735-1750 cm⁻¹.[10][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information to confirm the connectivity of atoms in the molecule.[13]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to determine the enantiomeric purity if a stereoselective synthesis was performed.[14][15]

Frequently Asked Questions (FAQs)

Q1: What is the typical synthesis route for this compound?

The most common industrial synthesis involves a three-step process:

  • Aldol Condensation: Cyclopentanone and n-heptanal undergo an aldol condensation reaction, followed by dehydration, to form 2-heptylidenecyclopentanone.[5][8]

  • Catalytic Hydrogenation: The double bond in 2-heptylidenecyclopentanone is reduced via catalytic hydrogenation to yield 2-heptylcyclopentanone.[2][8]

  • Baeyer-Villiger Oxidation: The 2-heptylcyclopentanone is then oxidized with a peracid in a Baeyer-Villiger rearrangement to form the final product, this compound.[3][16]

Synthesis_Pathway A Cyclopentanone + n-Heptanal B 2-Heptylidenecyclopentanone A->B Aldol Condensation & Dehydration C 2-Heptylcyclopentanone B->C Catalytic Hydrogenation D This compound C->D Baeyer-Villiger Oxidation

Caption: Synthetic pathway for this compound.

Q2: Are there alternative synthesis methods for this compound?

Yes, biotechnological routes using microbial fermentation of fatty acid precursors are being explored as a more sustainable alternative to chemical synthesis.[3] These methods can offer advantages in terms of producing enantiomerically pure products. Another chemical route is the lactonization of 5-hydroxydodecanoic acid.[13][17]

Q3: What are the key physical and chemical properties of this compound?

PropertyValue
Molecular Formula C₁₂H₂₂O₂[3]
Molecular Weight 198.30 g/mol [3]
Appearance Colorless to pale yellow liquid[3]
Odor Fruity, peachy, coconut-like[3]
Boiling Point 140-141 °C at 1 mmHg[17]
Melting Point -12 °C[17]
Solubility Insoluble in water; soluble in alcohol and oils[17]

Q4: What safety precautions should be taken when working with the reagents for this compound synthesis?

  • Peracids (e.g., m-CPBA, peracetic acid): These are strong oxidizing agents and can be shock-sensitive, especially when dry. Handle with care and store appropriately.

  • Hydrogen Gas: Hydrogen is highly flammable. Ensure all hydrogenation reactions are carried out in a well-ventilated fume hood with appropriate safety measures in place.

  • Solvents: Many organic solvents are flammable and can be harmful if inhaled or absorbed through the skin. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q5: Can isomers be formed during the Baeyer-Villiger oxidation, and how can they be separated?

Yes, the Baeyer-Villiger oxidation can sometimes lead to the formation of an isomeric lactone through the migration of the other alkyl group.[2] The regioselectivity of the migration is generally predictable based on the migratory aptitude of the substituents on the ketone. For 2-heptylcyclopentanone, the migration of the more substituted carbon is favored, leading to this compound. However, small amounts of the isomeric lactone may form. Separation of these isomers can be challenging and may require careful fractional distillation or preparative chromatography.[7]

Purification_Workflow Crude Crude this compound Alkali Aqueous Alkali Wash (Removes Acidic Impurities) Crude->Alkali Distill Vacuum Distillation (Removes Non-Volatile Impurities and some Isomers) Alkali->Distill Chroma Column Chromatography (Separates Isomers and other close-boiling impurities) Distill->Chroma Pure Pure this compound Chroma->Pure

Caption: A typical purification workflow for this compound.

References

Technical Support Center: Optimization of Extraction Parameters for Delta-Dodecalactone from Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the extraction of delta-dodecalactone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting assistance, and answers to frequently asked questions (FAQs) encountered during the extraction and purification of this compound from complex matrices such as food, beverages, and fermentation broths.

Introduction to this compound Extraction

This compound (C₁₂H₂₂O₂) is a naturally occurring flavor and aroma compound with a characteristic creamy, buttery, and fruity (peach-like) profile.[1][2] It is a key component in many natural products, including dairy products, fruits like peaches and coconuts, and is also produced during fermentation processes.[2][3][4] Accurate quantification and efficient extraction of this semi-volatile lactone are critical for quality control, flavor profile analysis, and process optimization. However, its extraction from complex matrices is often challenging due to interferences from fats, proteins, and other components that can lead to matrix effects, ion suppression, and inaccurate results.[3][5][6][7]

This guide provides a comprehensive overview of the most common extraction techniques, optimization strategies, and troubleshooting for the successful analysis of this compound.

Frequently Asked Questions (FAQs)

General Extraction Principles

Q1: What are the most critical factors to consider when developing an extraction method for this compound?

A1: The most critical factors are the choice of extraction technique, solvent selection (for solvent-based methods), temperature, time, pH, and sample matrix composition. Optimization of these parameters is essential to maximize recovery and minimize co-extraction of interfering compounds. For modern techniques like Solid-Phase Microextraction (SPME) and Stir Bar Sorptive Extraction (SBSE), parameters such as fiber/coating type, extraction mode (headspace vs. direct immersion), and desorption conditions are paramount.

Q2: How does the sample matrix affect the choice of extraction method?

A2: The sample matrix is a primary determinant of the extraction strategy.

  • High-Fat Matrices (e.g., Dairy, Oils): These matrices are prone to forming emulsions during liquid-liquid extraction (LLE). Techniques like Headspace SPME (HS-SPME) or SBSE are often preferred as they avoid direct contact of the extraction phase with the bulk of the matrix, thus minimizing fouling and interference from lipids.

  • Aqueous Matrices (e.g., Fermentation Broths, Beverages): Direct Immersion (DI) SPME/SBSE or LLE can be very effective. However, the presence of sugars, proteins, and salts can still influence extraction efficiency by altering the analyte's partitioning behavior.

  • Solid/Semi-Solid Matrices (e.g., Fruits, Grains): These typically require a preliminary step to release the analyte, such as homogenization with a suitable solvent or enzymatic treatment, before extraction.

Q3: Is derivatization necessary for the analysis of this compound by Gas Chromatography (GC)?

A3: Generally, this compound is sufficiently volatile and thermally stable for direct GC analysis without derivatization.[8] Derivatization is a chemical process to modify a compound to make it more suitable for analysis.[8][9] It is typically employed for highly polar compounds containing active hydrogens (e.g., -OH, -COOH, -NH) to increase their volatility and thermal stability.[9][10] While not standard for this compound itself, if the analysis involves its precursor, 5-hydroxydodecanoic acid, derivatization (e.g., silylation or esterification) would be necessary to cap the polar hydroxyl and carboxylic acid groups.[8][10][11]

Technique-Specific Questions

Q4: Should I use Headspace (HS) or Direct Immersion (DI) for SPME/SBSE of this compound?

A4: The choice between HS and DI modes depends on the analyte's volatility and the complexity of the sample matrix.

  • Headspace (HS-SPME/HSSE): This is often the preferred method for complex and "dirty" matrices like dairy or fatty foods.[12] The fiber/bar is exposed to the vapor phase above the sample, which reduces interference from non-volatile matrix components like lipids and proteins. HS extraction is best suited for volatile and semi-volatile compounds.[12][13]

  • Direct Immersion (DI-SPME/DI-SBSE): This mode generally provides higher sensitivity for less volatile compounds as the extraction phase is in direct contact with the sample.[13] However, it is more susceptible to matrix effects and fouling of the fiber/coating by high molecular weight compounds like proteins and lipids, which can affect reproducibility and fiber/bar lifetime.[12][13]

For this compound, which is a semi-volatile compound, both methods can be effective. HS-SPME is often favored for complex matrices to ensure method robustness.

Q5: What type of SPME fiber or SBSE coating is best for this compound?

A5: The choice of coating should be based on the principle of "like dissolves like." this compound is a moderately polar compound.

  • For SPME: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is a good starting point as it is a mixed-phase fiber capable of extracting a wide range of analytes of different polarities and molecular weights.

  • For SBSE: The standard Polydimethylsiloxane (PDMS) coated stir bars are highly effective for the extraction of non-polar to moderately polar compounds and are widely used for flavor and aroma analysis.

Troubleshooting Guides

General Issues
Problem Possible Cause(s) Troubleshooting Steps & Solutions
Low/No Analyte Recovery 1. Inefficient extraction conditions. 2. Analyte degradation. 3. Incorrect extraction phase/solvent. 4. Matrix effects causing ion suppression.[3][6]1. Optimize extraction parameters (time, temperature, pH, salt addition). 2. Check for thermal or pH instability of the lactone.[14] Work at moderate temperatures and avoid extreme pH. 3. For LLE, choose a solvent with appropriate polarity (e.g., ethyl acetate, diethyl ether). For SPME/SBSE, ensure the fiber/coating is suitable for semi-volatile, moderately polar compounds. 4. Dilute the sample, use a matrix-matched calibration, or improve sample cleanup.
Poor Reproducibility (High %RSD) 1. Inconsistent sample volume, temperature, or extraction time. 2. For SPME/SBSE, fiber/coating degradation or carryover. 3. Variable matrix effects between samples.1. Strictly control all experimental parameters. Use of an autosampler is highly recommended. 2. Condition the fiber/bar properly between injections. Perform blank runs to check for carryover. Replace the fiber/bar if it's damaged or has been used extensively. 3. Homogenize samples thoroughly. Use an internal standard that closely mimics the analyte's behavior.
Presence of Interfering Peaks 1. Co-extraction of matrix components. 2. Contamination from solvents, glassware, or the instrument.1. Improve the selectivity of the extraction. For LLE, perform a back-extraction. For SPME/SBSE, switch to HS mode or use a more selective fiber.[12] 2. Run solvent blanks. Ensure all glassware is scrupulously clean. Check septa and liners for bleed.
Emulsion Formation (during LLE) High concentration of lipids or surfactants in the sample.1. Centrifuge the mixture at high speed to break the emulsion. 2. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.[14] 3. Filter the emulsion through a bed of glass wool or celite.[14]
SPME/SBSE Specific Issues
Problem Possible Cause(s) Troubleshooting Steps & Solutions
Fiber/Coating Damage 1. Exposure to harsh solvents or extreme pH. 2. Physical damage during injection or stirring. 3. High desorption temperatures.1. Check the manufacturer's guidelines for solvent compatibility and pH range. 2. Ensure correct needle depth in the injector port. For DI-SBSE, ensure the stir bar does not physically hit the vial walls. 3. Use the lowest effective desorption temperature.
Analyte Carryover Incomplete desorption of the analyte from the fiber/coating.1. Increase desorption time and/or temperature (within the fiber's limits). 2. Perform a "bake-out" or "bleed" step for the fiber/bar in a clean, empty vial in the injection port after each run.
Inconsistent Peak Areas 1. Fiber positioning in headspace is not consistent. 2. Inconsistent agitation. 3. Sample temperature fluctuations.1. Use an autosampler or a fixed stand to ensure the fiber is placed at the same depth in the vial's headspace for every extraction.[14] 2. Maintain a consistent and vigorous stirring speed for all samples and standards.[14] 3. Use a temperature-controlled agitator or water bath to maintain a constant sample temperature.[14]

Optimization of Extraction Parameters

Systematic optimization of extraction parameters is crucial for developing a robust and reliable method. Response Surface Methodology (RSM) is a powerful statistical tool for this purpose, as it allows for the evaluation of multiple variables and their interactions.[15][16][17][18][19]

Key Parameters for Optimization
  • Extraction Temperature: Increasing temperature generally enhances the volatility of this compound, which can improve extraction efficiency in HS mode and shorten equilibration times.[14] However, excessively high temperatures can lead to analyte degradation or, in the case of HS-SPME, can unfavorably shift the partitioning equilibrium away from the fiber.[14]

  • Extraction Time: The extraction process is equilibrium-based. It is essential to determine the time required to reach equilibrium, where the amount of analyte adsorbed by the extraction phase becomes constant.

  • Sample pH: The pH of the sample can influence the chemical form of the analyte and matrix components. While lactones are generally stable, extreme pH values should be avoided to prevent hydrolysis of the ester ring.

  • Salt Addition (Salting-Out Effect): Adding a salt like NaCl to aqueous samples increases the ionic strength of the solution. This reduces the solubility of organic compounds like this compound, promoting their partitioning into the headspace or the extraction phase, thereby increasing extraction efficiency.[20]

Example of Optimized Parameters for Lactone Extraction (SBSE)

The following table summarizes typical ranges and optimized conditions for the extraction of volatile and semi-volatile compounds from aqueous matrices using SBSE, based on literature.

ParameterTypical RangeOptimized Value (Example for Must)[20]Rationale for Optimization
Extraction Mode DI, HS, HS+DIHeadspace (HS)Minimizes matrix interference from non-volatile components.
Stirring Speed 500 - 1500 rpm500 rpmProvides sufficient agitation to facilitate mass transfer without causing excessive sample turbulence.
Extraction Time 30 - 360 min6 hours (360 min)Ensures sufficient time to approach or reach equilibrium for semi-volatile compounds.
Extraction Temp. 20 - 80 °C60 °CBalances increased analyte volatility with the stability of the compound and the extraction phase.
Salt Addition No Salt / With SaltSequential AdditionAdding salt halfway through the extraction enhances the partitioning of more polar compounds into the PDMS coating.[20]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol provides a general workflow for the extraction of this compound from a liquid matrix (e.g., milk, fruit juice).

Workflow Diagram:

hs_spme_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis sample 1. Place Sample in Vial (e.g., 5 mL milk) is 2. Add Internal Standard sample->is salt 3. Add Salt (e.g., 1.5 g NaCl) is->salt seal 4. Seal Vial salt->seal equilibrate 5. Equilibrate & Agitate (e.g., 60°C for 15 min) seal->equilibrate expose 6. Expose SPME Fiber to Headspace (e.g., 30 min) equilibrate->expose desorb 7. Desorb in GC Inlet (e.g., 250°C for 5 min) expose->desorb analyze 8. GC-MS Analysis desorb->analyze

Caption: HS-SPME workflow for this compound analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Place a precise volume or weight of the sample (e.g., 5 mL of milk) into a 20 mL headspace vial.

    • Spike the sample with an appropriate internal standard (e.g., delta-undecalactone).

    • Add a known amount of salt (e.g., 1.5 g of NaCl) to enhance the "salting-out" effect.

    • Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

  • Extraction:

    • Place the vial in a temperature-controlled agitator or heating block. Allow the sample to equilibrate at the optimized temperature (e.g., 60°C) with constant agitation for a set time (e.g., 15 minutes).

    • Introduce the SPME fiber (e.g., DVB/CAR/PDMS) into the headspace of the vial, ensuring it does not touch the sample.

    • Expose the fiber for the optimized extraction time (e.g., 30 minutes) while maintaining the temperature and agitation.

  • Analysis:

    • After extraction, retract the fiber into the needle and immediately introduce it into the heated injection port of the GC.

    • Desorb the analytes from the fiber onto the GC column. A typical desorption condition is 250°C for 5 minutes in splitless mode.

    • Start the GC-MS analysis.

    • After desorption, condition the fiber in a separate bake-out station or the GC inlet at a slightly higher temperature before the next extraction to prevent carryover.

Protocol 2: Stir Bar Sorptive Extraction (SBSE)

This protocol outlines a general procedure for DI-SBSE from a clear aqueous matrix like a filtered fermentation broth.

Workflow Diagram:

sbse_workflow start Start: Sample prep 1. Add Sample, IS, and optional salt to vial start->prep add_sbse 2. Add PDMS-coated Stir Bar (Twister®) prep->add_sbse extract 3. Stir at controlled Temp & Speed for set Time add_sbse->extract remove_sbse 4. Remove Stir Bar extract->remove_sbse rinse_dry 5. Rinse with DI Water & Dry with lint-free tissue remove_sbse->rinse_dry td 6. Thermal Desorption in TDU rinse_dry->td gcms 7. Cryofocusing & GC-MS Analysis td->gcms end End: Data Acquired gcms->end

Caption: DI-SBSE workflow with thermal desorption GC-MS analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Place a known volume of the aqueous sample (e.g., 10 mL) into a suitable vial.

    • Add an internal standard.

    • If required by the optimized method, add salt (e.g., 2.5 g NaCl).

  • Extraction:

    • Place a PDMS-coated stir bar (e.g., 10 mm length, 0.5 mm film thickness) into the vial.

    • Seal the vial and place it on a magnetic stir plate (preferably with temperature control).

    • Stir the sample at a constant speed (e.g., 1000 rpm) at the optimized temperature for the determined time (e.g., 60 minutes).

  • Post-Extraction & Analysis:

    • After extraction, remove the stir bar from the sample using clean forceps.

    • Briefly rinse the stir bar with a small amount of deionized water to remove any matrix residue.

    • Gently dry the stir bar with a lint-free wipe (e.g., Kimwipe).

    • Place the stir bar into a thermal desorption tube.

    • The tube is then placed in a Thermal Desorption Unit (TDU) coupled to the GC-MS for automated desorption, cryofocusing, and injection.

References

Validation & Comparative

A Comparative Sensory Analysis: Delta-Dodecalactone vs. Gamma-Dodecalactone

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of flavor and fragrance chemistry, lactones are indispensable tools for crafting nuanced and memorable sensory experiences. Among these, the C12 lactones, specifically delta-dodecalactone and gamma-dodecalactone, are workhorse molecules prized for their creamy, fruity, and fatty characteristics. While structurally similar—differing only in the position of the ester linkage within the aliphatic ring—their sensory properties exhibit critical distinctions that dictate their application. This guide provides an in-depth, objective comparison of their sensory profiles, supported by experimental data and established analytical protocols, to inform formulation decisions for researchers, scientists, and product developers.

Structural Basis of Sensory Perception

The fundamental difference between these two lactones lies in their cyclic ester structure. Gamma-dodecalactone possesses a five-membered ring (a tetrahydrofuranone core), while this compound features a six-membered ring (a tetrahydropyranone core). This seemingly minor variation in ring size significantly alters the molecule's conformation and its interaction with olfactory receptors, leading to distinct aroma and flavor profiles.

G cluster_gamma Gamma-Dodecalactone (γ) cluster_delta This compound (δ) gamma_img gamma_img gamma_label 5-membered ring (furanone core) delta_img delta_img delta_label 6-membered ring (pyranone core) G cluster_prep 1. Sample Preparation cluster_analysis 2. GC-MS/O Analysis cluster_data 3. Data Acquisition & Analysis Lactone Lactone Standard (δ or γ) Dilution Serial Dilutions Lactone->Dilution Solvent Ethanol Solvent->Dilution Injector Injector Dilution->Injector Injection GC_Column GC Capillary Column Injector->GC_Column Volatilization Splitter Effluent Splitter GC_Column->Splitter Separation MS Mass Spectrometer (MS) Splitter->MS Identification Sniff_Port Sniffing Port (Human Assessor) Splitter->Sniff_Port Sensory Detection Chromatogram Chromatogram MS->Chromatogram Chemical Data Aromagram Aromagram Sniff_Port->Aromagram Sensory Data Profile Comparative Sensory Profile Chromatogram->Profile Aromagram->Profile

The Classic Approach: Baeyer-Villiger Oxidation of Cyclohexanones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Modern δ-Lactone Synthesis

For researchers, scientists, and drug development professionals, the δ-lactone motif is a cornerstone of molecular design. This six-membered cyclic ester is a prevalent feature in a vast array of natural products, pharmaceuticals, and high-value chemicals, including flavor and fragrance compounds.[1][2] The selection of a synthetic strategy to construct this ring system is a critical decision that impacts yield, stereochemical control, scalability, and overall efficiency.

This guide provides a comparative analysis of the principal methodologies for δ-lactone synthesis. Moving beyond a simple recitation of protocols, we will explore the mechanistic underpinnings, strategic advantages, and practical limitations of each approach. Our objective is to equip you with the insights necessary to select and implement the optimal synthetic route for your specific target molecule.

First reported in 1899, the Baeyer-Villiger (BV) oxidation is a robust and widely utilized method for converting cyclic ketones into lactones through the insertion of an oxygen atom adjacent to the carbonyl group.[3] This transformation is typically achieved using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA).[3][4]

Mechanistic Rationale and Regioselectivity

The reaction proceeds via the formation of a key tetrahedral intermediate, often called the "Criegee intermediate," after the peroxyacid adds to the protonated carbonyl.[3][4][5] The rate-determining step is the concerted migration of one of the α-carbon groups to the adjacent peroxide oxygen, leading to the expanded lactone ring.[3]

The choice of which group migrates is not random; it is governed by a predictable hierarchy based on the group's ability to stabilize a partial positive charge. This "migratory aptitude" is a crucial consideration for unsymmetrical ketones.[6][7]

General Migratory Aptitude: Tertiary alkyl > secondary alkyl ~ phenyl > primary alkyl > methyl.[7]

This predictability is a cornerstone of the method's utility, allowing for regioselective synthesis when the two α-carbons of the cyclohexanone precursor are electronically or sterically differentiated. The migrating group also notably retains its stereochemistry throughout the rearrangement.[4]

Baeyer_Villiger_Mechanism sub Cyclic Ketone activated_ketone Protonated Ketone sub->activated_ketone Protonation h_plus H⁺ criegee Criegee Intermediate activated_ketone->criegee Nucleophilic Attack peroxyacid RCO₃H peroxyacid->criegee lactone_protonated Protonated δ-Lactone criegee->lactone_protonated Rearrangement (Rate-determining) lactone δ-Lactone lactone_protonated->lactone Deprotonation acid RCO₂H lactone_protonated->acid

Caption: The mechanism of the Baeyer-Villiger oxidation of a cyclic ketone to a δ-lactone.

Representative Experimental Protocol: Baeyer-Villiger Oxidation

The following protocol is adapted from a procedure reported in Angewandte Chemie International Edition.[4]

  • Preparation: Dissolve the starting cyclohexanone derivative (1.0 equiv, e.g., 2.50 mmol) in dry dichloromethane (DCM, 25 mL) in an ice-water bath.

  • Reagent Addition: Add m-CPBA (2.6 equiv) to the stirred, cold solution. Subsequently, add trifluoroacetic acid (TFA, 1.0 equiv) to catalyze the reaction.

  • Reaction: Remove the ice bath and allow the resulting mixture to stir at room temperature for 12 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (EtOAc).

  • Workup: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. The crude lactone can often be used in the next step without further purification or can be purified by column chromatography.[4]

Intramolecular Cyclization of 5-Hydroxycarboxylic Acids

The most conceptually direct route to a δ-lactone is the intramolecular esterification of a 5-hydroxycarboxylic acid.[8][9] The thermodynamic favorability of forming a stable, six-membered ring often drives this reaction to completion, sometimes even spontaneously.[8][10]

Mechanistic Rationale

Under acidic conditions, the carboxylic acid is protonated, rendering the carbonyl carbon more electrophilic. The hydroxyl group at the delta position then acts as an intramolecular nucleophile, attacking the activated carbonyl.[11] Subsequent elimination of a water molecule yields the target δ-lactone. This process is an equilibrium, but the stability of the 6-membered ring often pushes the equilibrium towards the product.[10]

For more complex or sterically hindered substrates where direct acid catalysis is inefficient, activating agents are employed. Methods like the Yamaguchi esterification or Shiina macrolactonization are powerful alternatives, though more commonly associated with larger macrocycles.[8][12]

Lactonization_Workflow start 5-Hydroxycarboxylic Acid protonation Protonation of Carbonyl (Acid Catalyst, H⁺) start->protonation attack Intramolecular Nucleophilic Attack (δ-OH attacks Carbonyl C) protonation->attack intermediate Tetrahedral Intermediate attack->intermediate elimination Elimination of H₂O intermediate->elimination product δ-Lactone elimination->product

Caption: Workflow for the acid-catalyzed intramolecular cyclization to form a δ-lactone.

Representative Experimental Protocol: Acid-Catalyzed Lactonization
  • Setup: Dissolve the 5-hydroxycarboxylic acid (1.0 equiv) in a suitable solvent such as toluene or benzene.

  • Catalyst: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) (e.g., 0.05 equiv).

  • Water Removal: Equip the reaction flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, which drives the equilibrium toward the product.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Workup: Allow the reaction to cool to room temperature. Wash the organic solution with saturated aqueous NaHCO₃, followed by brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude lactone by flash column chromatography.

Modern Frontiers: Transition Metal-Catalyzed C-H Lactonization

Recent advances in organometallic chemistry have opened a powerful new avenue for lactone synthesis: the direct functionalization of unactivated C(sp³)–H bonds.[13] Palladium-catalyzed reactions, in particular, have revolutionized the field by enabling the conversion of readily available aliphatic carboxylic acids directly into δ-lactones, bypassing the need for pre-functionalized substrates.[13][14]

Mechanistic Rationale

These reactions typically operate via a C–H activation mechanism. The carboxylic acid moiety of the substrate acts as a native directing group, coordinating to the palladium catalyst and positioning it to selectively activate a C–H bond at the γ-position (leading to δ-lactone formation).[1][13] This forms a palladacycle intermediate. Subsequent oxidative addition and reductive elimination steps forge the C–O bond, releasing the lactone product and regenerating the active catalyst.[14] The choice of ligand is critical for controlling the reactivity and selectivity of the palladium center.[13]

Pd_Catalysis_Cycle pd_cat Pd(II) Catalyst coordination Coordination Complex pd_cat->coordination substrate Carboxylic Acid substrate->coordination c_h_activation C-H Activation coordination->c_h_activation palladacycle Palladacycle Intermediate c_h_activation->palladacycle oxidation Oxidation [Pd(II) -> Pd(IV)] palladacycle->oxidation reductive_elim C-O Reductive Elimination oxidation->reductive_elim reductive_elim->pd_cat Catalyst Regeneration product δ-Lactone reductive_elim->product

Caption: A generalized catalytic cycle for Palladium-catalyzed C-H lactonization.

Emerging Strategies: Biocatalysis and Radical Cyclizations

While the aforementioned methods form the bedrock of δ-lactone synthesis, two other areas are rapidly gaining prominence for their unique capabilities.

  • Biocatalytic Synthesis: The use of enzymes, such as engineered carbonyl reductases, offers an environmentally friendly and often highly stereoselective route.[1][15] These reactions are typically run in aqueous media at ambient temperatures and can achieve exceptional enantiomeric excess (up to 99% ee), providing a green alternative to traditional metal catalysis for the synthesis of chiral lactones.[1][15] Microbial fermentation is another "natural" process used to produce δ-lactones from substrates like hydroxy fatty acids.[16]

  • Radical Cyclizations: These methods involve the generation of a radical species that cyclizes to form the lactone ring.[17] Photochemical reactions, for instance, can be used to induce intramolecular radical cyclization of substrates containing both a carboxylic acid and an α,β-unsaturated carbonyl moiety, providing a novel pathway to these structures.[18][19]

Performance Comparison at a Glance

The optimal synthetic strategy is highly dependent on the specific goals of the project. The table below summarizes the key attributes of each major method to aid in this decision-making process.

Parameter Baeyer-Villiger Oxidation Intramolecular Cyclization Transition Metal C-H Lactonization Biocatalysis
Typical Substrate Cyclohexanone derivative5-Hydroxycarboxylic acidAliphatic carboxylic acidKeto-acid or hydroxy-acid
Key Reagent/Catalyst Peroxyacid (e.g., m-CPBA)Strong acid (e.g., p-TsOH)Palladium complex + Ligand + OxidantEnzyme (e.g., reductase)
Typical Yield Good to Excellent (>80%)Variable, can be high (>90%)Good to Excellent (>70%)High, often >95%[15]
Stereoselectivity Substrate-controlled (migrating group retains configuration)[4]Substrate-controlled (dependent on chirality of starting material)Catalyst-controlled (ligand-dependent enantioselectivity possible)[13]Excellent, often >99% ee[1][15]
Key Advantages Well-established, reliable, predictable regioselectivity.Conceptually simple, uses stable precursors.High atom economy, uses unactivated C-H bonds, powerful for complex molecules.Extremely high stereoselectivity, mild/green conditions, aqueous media.
Key Disadvantages Use of potentially hazardous peroxyacids, requires ketone precursor.Precursor synthesis can be lengthy, potential for side reactions (e.g., polymerization).Catalyst cost/sensitivity, reaction optimization can be challenging.Substrate scope can be limited by enzyme specificity.

Conclusion

The synthesis of δ-lactones is a mature field with a diverse and powerful toolkit available to the modern chemist.

  • Baeyer-Villiger oxidation remains the go-to method for its reliability and predictability, especially when a suitable cyclohexanone precursor is available.

  • Intramolecular cyclization offers the most direct route, provided the requisite 5-hydroxycarboxylic acid can be accessed efficiently.

  • Transition metal-catalyzed C-H activation represents the cutting edge, providing unparalleled efficiency and the ability to construct complex lactones from simple starting materials, albeit with the need for careful catalyst and condition screening.

  • Biocatalysis is emerging as the superior choice when the primary driver is achieving the highest possible stereoselectivity under environmentally benign conditions.

By understanding the fundamental mechanisms, advantages, and limitations of each approach, researchers can make informed, strategic decisions, paving the way for the efficient and elegant synthesis of the next generation of δ-lactone-containing molecules.

References

The Analytical Challenge: Why Delta-Dodecalactone Demands Robust Validation

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Validation of Analytical Methods for Delta-Dodecalactone in Wine

This compound is a significant aroma compound in wine, often imparting desirable fruity and coconut-like notes. However, its impact is highly concentration-dependent, and its presence can also be indicative of specific fermentation conditions or microbial activity. Therefore, the accurate and precise quantification of this compound is crucial for quality control and research in the wine industry. This guide provides a comprehensive overview and comparison of analytical methodologies for the validation of this compound determination in wine, grounded in scientific principles and practical expertise.

The wine matrix is notoriously complex, containing a vast array of volatile and non-volatile compounds that can interfere with the analysis of target analytes like this compound. This complexity necessitates the use of highly selective and sensitive analytical methods. Furthermore, the validation of these methods is not merely a regulatory formality but a scientific imperative to ensure the reliability and comparability of results. A properly validated method provides documented evidence that the analytical procedure is suitable for its intended purpose.

A Comparative Analysis of Analytical Techniques

The determination of this compound in wine is predominantly achieved through chromatographic techniques, which are well-suited for separating and quantifying volatile compounds in complex mixtures. The most common approaches are Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely available technique. It offers excellent sensitivity for many organic compounds. However, its primary limitation is its lack of selectivity. The FID detector responds to any compound that combusts in a hydrogen-air flame, meaning that co-eluting compounds can interfere with the quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS overcomes the selectivity limitations of GC-FID by coupling the separating power of GC with the highly specific detection capabilities of a mass spectrometer. The mass spectrometer fragments the eluting compounds into characteristic ions, creating a unique "fingerprint" for each analyte. This allows for the unambiguous identification and quantification of this compound, even in the presence of co-eluting matrix components. For trace-level analysis, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode can further enhance sensitivity and selectivity.

The Cornerstone of Reliable Data: A Step-by-Step Validation Protocol

Method validation is a systematic process of demonstrating that an analytical method is suitable for its intended purpose. The following protocol outlines the key parameters that must be evaluated, in accordance with internationally recognized guidelines such as those from the International Council for Harmonisation (ICH) and the Association of Official Analytical Chemists (AOAC).

Experimental Workflow for Method Validation

Method_Validation_Workflow cluster_Prep Sample & Standard Preparation cluster_Analysis Instrumental Analysis (GC-MS) cluster_Data Data Analysis & Reporting Prep_Wine Prepare Wine Samples (Spiked and Unspiked) Extraction Solid-Phase Microextraction (SPME) Prep_Wine->Extraction Prep_Std Prepare Calibration Standards (this compound) Prep_Std->Extraction Prep_IS Prepare Internal Standard Solution Prep_IS->Extraction GC_Separation Gas Chromatographic Separation Extraction->GC_Separation MS_Detection Mass Spectrometric Detection (SIM Mode) GC_Separation->MS_Detection Data_Acq Data Acquisition MS_Detection->Data_Acq Specificity Specificity / Selectivity Stat_Analysis Statistical Analysis Specificity->Stat_Analysis Linearity Linearity & Range Linearity->Stat_Analysis Accuracy Accuracy / Trueness Accuracy->Stat_Analysis Precision Precision (Repeatability & Intermediate) Precision->Stat_Analysis LOD Limit of Detection (LOD) LOD->Stat_Analysis LOQ Limit of Quantitation (LOQ) LOQ->Stat_Analysis Robustness Robustness Robustness->Stat_Analysis Data_Proc Data Processing (Integration, Calibration) Data_Acq->Data_Proc Data_Proc->Linearity Data_Proc->Accuracy Data_Proc->Precision Data_Proc->LOD Data_Proc->LOQ Data_Proc->Robustness Report Validation Report Stat_Analysis->Report

Caption: Workflow for the validation of an analytical method for this compound in wine.

Detailed Experimental Protocols

SPME is a solvent-free extraction technique that is well-suited for the analysis of volatile and semi-volatile compounds in liquid samples.

  • Sample Preparation: Pipette 5 mL of wine into a 20 mL headspace vial.

  • Internal Standard Addition: Add a known amount of an appropriate internal standard (e.g., an isotopically labeled this compound or a compound with similar chemical properties but not present in wine).

  • Matrix Modification: Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample and promote the partitioning of the analyte into the headspace.

  • Equilibration: Equilibrate the sample at 40°C for 10 minutes with agitation.

  • Extraction: Expose the SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the sample for 30 minutes at 40°C with agitation.

  • Desorption: Desorb the extracted analytes in the GC injection port at 250°C for 5 minutes.

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Oven Program: 40°C (hold 2 min), ramp to 240°C at 5°C/min, hold 5 min

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound and the internal standard.

Validation Parameters: A Deeper Dive

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Procedure: Analyze a blank wine sample (known not to contain this compound) and a spiked wine sample.

  • Acceptance Criteria: The blank sample should show no interfering peaks at the retention time of this compound. The chromatogram of the spiked sample should show a well-resolved peak for the analyte.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Procedure: Prepare a series of at least five calibration standards of this compound in a matrix similar to the sample (e.g., a model wine solution). Analyze each standard in triplicate.

  • Data Analysis: Plot the peak area ratio (analyte/internal standard) against the concentration. Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995.

Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Procedure: Analyze a wine sample spiked with known concentrations of this compound at three levels (low, medium, and high) within the linear range. Analyze each level in triplicate.

  • Data Analysis: Calculate the percent recovery for each level.

  • Acceptance Criteria: The mean recovery should be within 80-120%.

Precision is the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-day Precision): Analyze a spiked wine sample at three concentration levels in triplicate on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day Precision): Repeat the repeatability experiment on a different day, with a different analyst or instrument if possible.

  • Data Analysis: Calculate the relative standard deviation (RSD) for each concentration level.

  • Acceptance Criteria: The RSD should be ≤ 15%.

LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: There are several methods for determining LOD and LOQ. A common approach is based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

  • Acceptance Criteria: The LOQ should be at or below the lowest expected concentration of this compound in wine samples.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure: Introduce small variations to the method parameters, such as SPME extraction time, desorption temperature, or GC oven temperature ramp rate.

  • Data Analysis: Evaluate the effect of these changes on the results.

  • Acceptance Criteria: The results should not be significantly affected by the variations, demonstrating the method's reliability during routine use.

Data Summary and Comparison

The following table summarizes typical performance characteristics for a validated GC-MS method for the analysis of this compound in wine.

Validation ParameterTypical Performance CharacteristicAcceptance Criteria
Specificity No interferences at the retention time of the analyteNo interfering peaks
Linearity (r²) > 0.998≥ 0.995
Range 1 - 500 µg/LTo cover expected concentrations
Accuracy (% Recovery) 95 - 105%80 - 120%
Precision (RSD)
- Repeatability< 5%≤ 15%
- Intermediate Precision< 8%≤ 15%
LOD 0.1 µg/LReportable
LOQ 0.5 µg/LAt or below lowest expected concentration
Robustness No significant impact from minor variationsConsistent results

Conclusion: Ensuring Data Integrity in Wine Analysis

The validation of analytical methods is a critical component of any scientific investigation or quality control program. For the analysis of this compound in wine, a validated GC-MS method offers the necessary selectivity, sensitivity, and reliability to generate high-quality, defensible data. By following a systematic validation protocol and carefully documenting all experimental results, researchers and analysts can have a high degree of confidence in their findings, ultimately contributing to a better understanding and control of wine aroma and quality.

A Comparative Analysis of the Biological Activity of Delta- and Gamma-Lactones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Lactones, cyclic esters ubiquitous in nature, represent a cornerstone of natural product chemistry and drug discovery. Among the various classes, γ-lactones (five-membered rings) and δ-lactones (six-membered rings) are the most stable and frequently encountered scaffolds, exhibiting a vast spectrum of biological activities.[1] This guide provides an in-depth, objective comparison of the biological profiles of these two crucial lactone classes. We will dissect their structure-activity relationships, compare their efficacy across antimicrobial, cytotoxic, and enzyme-inhibiting domains, and provide validated experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of these versatile compounds.

Introduction: The Structural Nuances of Bioactive Lactones

Lactones are formed from the intramolecular esterification of hydroxycarboxylic acids. The fundamental difference between γ- and δ-lactones lies in their ring size, a direct consequence of the position of the hydroxyl group relative to the carboxylic acid.[1][2]

  • Gamma (γ)-Lactones: These are five-membered rings, formed from γ-hydroxycarboxylic acids. This structure is thermodynamically stable and prevalent in many natural products, particularly in plants.[3][4]

  • Delta (δ)-Lactones: These are six-membered rings, derived from δ-hydroxycarboxylic acids. Also chemically stable, they are common constituents of food flavorings and animal-derived natural products.[1][4]

This seemingly minor difference in one carbon atom profoundly influences the molecule's three-dimensional conformation, ring strain, and electrophilicity, thereby dictating its interaction with biological targets and defining its activity profile.

G cluster_gamma Gamma (γ)-Lactone (5-Membered Ring) cluster_delta Delta (δ)-Lactone (6-Membered Ring) gamma gamma delta delta

Caption: General chemical structures of γ- and δ-lactone rings.

Comparative Analysis of Key Biological Activities

While both lactone classes exhibit diverse bioactivities, their potency and spectrum often differ. Key areas of comparison include antimicrobial, cytotoxic, and enzyme-inhibiting effects.

Antimicrobial (Antibacterial & Antifungal) Activity

Lactones are a well-established class of antimicrobial agents, acting as part of the chemical defense systems in many organisms.[5][6]

Gamma-Lactones: Often exhibit potent antifungal activity. Studies have shown that γ-lactones can be more effective against certain fungi than their δ-lactone counterparts.[7][8] The activity is often correlated with the length of the alkyl side chain, with longer chains intensifying the antimicrobial effect.[7] For instance, the natural bis-γ-lactone avenaciolide and its synthetic analogues show significant effects on the mycelial development and conidia germination of phytopathogenic fungi.[9][10]

Delta-Lactones: Possess a broad spectrum of activity, inhibiting the growth of pathogenic fungi like Aspergillus niger and Candida albicans, as well as bacteria such as Staphylococcus aureus.[8][11] The mechanism of action for certain δ-lactones has been linked to damaging the fungal cell wall and membrane.[8] Furthermore, the presence of an α,β-unsaturated double bond in the δ-lactone ring can be crucial for potent activity, likely by acting as a Michael acceptor that covalently modifies target enzymes.[8]

Comparative Summary: While both are active, some studies suggest γ-lactones have a slight edge in antifungal potency.[7] However, δ-lactones demonstrate broad-spectrum activity against both fungi and bacteria. For both classes, structural modifications like unsaturation and side-chain characteristics are critical determinants of efficacy.

Lactone Class Target Organism Key Findings & MIC Values Source(s)
γ-Lactones Candida albicans, Aspergillus nigerGenerally higher antifungal activity than δ-lactones. Activity increases with side chain length.[7][8]
γ-Lactones Colletotrichum gloeosporioidesAvenaciolide analogues inhibit mycelial development and conidia germination.[9][10]
δ-Lactones Candida spp.Synthetic δ-lactones show promising activity against resistant Candida species.[8]
δ-Lactones E. coli, S. aureusSome halo-δ-lactones show high bactericidal activity, reducing CFU/mL by over 70%.[12]
Massoialactone (Unsaturated δ-lactone) C. albicansInhibits oxygen consumption, suggesting interference with the respiratory system.[7][8]
Cytotoxic and Anti-Cancer Activity

The ability of lactones to induce cell death makes them attractive scaffolds for oncology drug discovery.[13]

Gamma-Lactones: Many naturally occurring γ-lactones, particularly sesquiterpene lactones, are known for their potent cytotoxic effects against a wide range of cancer cell lines.[5][14] Their mechanism often involves the induction of apoptosis and cell cycle arrest.[15] The α-methylene-γ-lactone moiety is a common feature in many cytotoxic natural products, acting as an alkylating agent.[5]

Delta-Lactones: Synthetic halo-δ-lactones and related δ-hydroxy-γ-lactones have demonstrated high cytotoxicity against human gastric cancer cells (AGS) with IC50 values in the nanomolar to low micromolar range.[12][16] The toxicity of these compounds against normal cell lines can be a concern, but this also highlights their potential as potent anti-cancer drugs.[12][16]

Comparative Summary: Both lactone types are potent cytotoxic agents. The activity is highly dependent on the overall molecular structure, including substitutions and stereochemistry, rather than just the ring size. For example, studies on β-aryl-δ-iodo-γ-lactones showed that toxicity against both normal and cancer cell lines increased with the size of the substituent on the aryl ring.[17]

Lactone Class Cell Line Activity Metric (IC50) Key Findings Source(s)
δ-hydroxy-γ-lactones AGS (Gastric Cancer)0.0006–0.0044 µMHighly cytotoxic against gastric cancer cells.[12][16]
Alantolactone (Sesquiterpene γ-lactone) PC-3 (Prostate Cancer)1.5-3.0 µMInduces apoptosis and cell cycle arrest.[15]
Alantolactone (Sesquiterpene γ-lactone) MCF-7 (Breast Cancer)~24 µMDemonstrates cytotoxic effects with 48h exposure.[15]
Steroidal Lactones MCF-7 (Breast Cancer)~19 µMShow potential anticancer behavior.
Enzyme Inhibition & Quorum Sensing Modulation

Lactones can function as potent and sometimes specific enzyme inhibitors, a mechanism that underpins many of their biological effects.[18]

Mechanism of Action: A primary mechanism, especially for α,β-unsaturated lactones, is their role as Michael acceptors. They can undergo covalent addition with nucleophilic residues (e.g., cysteine, lysine) in the active site of an enzyme, leading to irreversible inhibition.[8] This reactivity is a double-edged sword, providing high potency but also potential for off-target effects.

G cluster_mech Mechanism: Covalent Enzyme Inhibition Lactone α,β-Unsaturated Lactone (Electrophile) Complex Covalent Adduct (Inhibited Enzyme) Lactone->Complex Michael Addition Enzyme Enzyme Active Site with Nucleophile (e.g., Cys-SH) Enzyme->Complex G cluster_primary Primary Screening cluster_secondary Secondary / Mechanistic Assays start Test Compound (δ- or γ-Lactone) cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity antimicrobial Antimicrobial Assay (e.g., MIC) start->antimicrobial apoptosis Apoptosis Assay (e.g., Annexin V) cytotoxicity->apoptosis If Active data Data Analysis (IC50, MIC determination) cytotoxicity->data enzyme Enzyme Inhibition Assay antimicrobial->enzyme If Active qs Quorum Sensing Inhibition Assay antimicrobial->qs If Active antimicrobial->data enzyme->data qs->data apoptosis->data

References

A Senior Application Scientist's Guide to the Structural Confirmation of δ-Dodecalactone Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Delta-dodecalactone (6-heptyloxan-2-one) is a six-membered ring lactone widely utilized as a flavor and fragrance agent, prized for its creamy, fruity, and coconut-like aroma.[1] Its synthesis, whether through chemical routes like the Baeyer-Villiger oxidation of 2-heptylcyclopentanone or via biotechnological methods, necessitates unambiguous structural verification.[2][3] The primary challenge in its characterization lies in distinguishing it from its constitutional isomer, gamma-dodecalactone (a five-membered ring), which possesses different sensory properties. While methods like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy provide foundational data, Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled, in-depth view of the molecular architecture, making it the gold standard for definitive structural elucidation.

This guide provides a comprehensive comparison of NMR techniques for the structural confirmation of this compound. We will explore not just the protocols but the underlying causality for each experimental choice, demonstrating how a multi-faceted NMR approach creates a self-validating system for absolute structural confidence.

The Strategic NMR Workflow: A Multi-Layered Approach

The core principle of robust structural confirmation is the convergence of data from multiple, independent yet complementary, NMR experiments. Each experiment provides a unique piece of the structural puzzle. When combined, they leave no room for ambiguity. Our strategy progresses from broad-stroke characterization with 1D NMR to fine-detailed connectivity mapping with 2D NMR.

NMR_Workflow cluster_prep Phase 1: Preparation cluster_1D Phase 2: Foundational Analysis (1D NMR) cluster_2D Phase 3: Connectivity Mapping (2D NMR) cluster_confirm Phase 4: Final Confirmation Sample Sample Preparation (δ-Dodecalactone in CDCl₃) H1_NMR ¹H NMR (Proton Environment Mapping) Sample->H1_NMR C13_NMR ¹³C NMR & DEPT (Carbon Skeleton & Type) Sample->C13_NMR COSY COSY (H-H Connectivity) H1_NMR->COSY HSQC HSQC (Direct C-H Correlation) H1_NMR->HSQC HMBC HMBC (Long-Range C-H Correlation) H1_NMR->HMBC C13_NMR->HSQC C13_NMR->HSQC C13_NMR->HMBC Integration Data Integration & Cross-Validation COSY->Integration HSQC->Integration HMBC->Integration Structure Unambiguous Structure Confirmed Integration->Structure

Figure 1: Logical workflow for NMR-based structural elucidation.

Foundational Analysis: 1D NMR Spectroscopy

One-dimensional NMR provides the initial, fundamental data points: the chemical environments of all protons and carbons.

¹H NMR: The First Look at the Proton Skeleton

The ¹H NMR spectrum gives a quantitative count of protons in different electronic environments. For this compound, the key diagnostic signal is the proton on the carbon adjacent to the ring's ether oxygen (C5). This proton (H5) is significantly deshielded, causing its signal to appear far downfield compared to other aliphatic protons.

¹³C NMR and DEPT: Characterizing the Carbon Framework

While ¹H NMR maps the protons, ¹³C NMR provides a direct look at the carbon backbone.[4] Every chemically non-equivalent carbon atom produces a distinct signal.[5] The most downfield signal is invariably the ester carbonyl carbon (C1) due to the strong deshielding effect of the double-bonded oxygen.

The causality for using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment alongside a standard ¹³C spectrum is efficiency and certainty. DEPT experiments differentiate between CH, CH₂, and CH₃ carbons, which is crucial for assigning the dense cluster of signals from the heptyl chain and the lactone ring.

Atom Position ¹³C Chemical Shift (δ, ppm) ¹H Chemical Shift (δ, ppm) Proton Multiplicity DEPT-135 Phase
1 (C=O)~172.5--No Signal
2 (-CH₂-)~29.5~2.55mNegative
3 (-CH₂-)~18.9~1.85mNegative
4 (-CH₂-)~28.0~1.70mNegative
5 (-CH-)~81.1~4.25mPositive
6 (-CH₂-)~34.2~1.65mNegative
7 (-CH₂-)~25.2~1.30-1.45mNegative
8 (-CH₂-)~29.1~1.30-1.45mNegative
9 (-CH₂-)~31.7~1.30-1.45mNegative
10 (-CH₂-)~22.6~1.30-1.45mNegative
11 (-CH₂-)~31.9~1.30-1.45mNegative
12 (-CH₃)~14.1~0.90tPositive

Table 1: Predicted ¹H and ¹³C NMR chemical shifts for δ-Dodecalactone in CDCl₃. Data synthesized from various spectral databases.[6][7] Note: Exact shifts can vary with solvent and concentration.

Connectivity Mapping: 2D NMR Spectroscopy

If 1D NMR provides the list of parts, 2D NMR provides the assembly instructions. It reveals how atoms are connected, which is the definitive step in distinguishing isomers.

COSY (Correlation Spectroscopy): Tracing Proton Neighbors

The COSY experiment is the workhorse for establishing proton-proton connectivity through bonds (typically 2-3 bonds).[8][9] A cross-peak in a COSY spectrum indicates that the two protons are scalar-coupled, meaning they are neighbors in the molecular structure.[10]

Why it's critical: For δ-dodecalactone, we expect to see a continuous correlation path from the H5 proton around the ring to H4, H3, and H2. We also expect to see correlations tracing the heptyl side chain, starting from H6 and extending to the terminal methyl group (H12). This experiment validates the sequence of methylene groups proposed by the 1D spectra.

HSQC (Heteronuclear Single Quantum Coherence): The C-H One-Bond Map

The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached.[11] This is the most reliable way to definitively assign protonated carbons.

Why it's critical: HSQC acts as a bridge between the ¹H and ¹³C spectra. For example, it will show a clear correlation between the downfield proton signal at ~4.25 ppm and the downfield carbon signal at ~81.1 ppm, unambiguously assigning these to H5 and C5, respectively.[12] This one-to-one mapping resolves any assignment ambiguities from the crowded aliphatic region of the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The Key to Isomer Differentiation

The HMBC experiment is the final and most powerful tool in our arsenal. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[13] Unlike HSQC, it shows longer-range connectivity, allowing us to piece together the entire molecular skeleton, including quaternary carbons like the carbonyl group.[14]

Why it's the definitive test: The HMBC spectrum provides the "smoking gun" evidence to distinguish δ-dodecalactone from γ-dodecalactone.

  • For δ-Dodecalactone (6-membered ring): We will observe a crucial correlation from the protons on C4 (at ~1.70 ppm) to the carbonyl carbon C1 (at ~172.5 ppm). This ³JCH coupling is only possible in the six-membered ring structure.

  • For γ-Dodecalactone (5-membered ring): This correlation would be absent. Instead, one would see a correlation from the protons on C3 to the carbonyl carbon.

This single, observable correlation in the HMBC spectrum validates the delta-lactone structure and invalidates the gamma-lactone possibility, fulfilling the requirement for a self-validating protocol.

Figure 2: Key COSY and HMBC correlations confirming the δ-lactone ring.

Comparison with Alternative Analytical Techniques

While NMR is definitive for structural isomerism, other techniques provide complementary and often faster screening data.

Technique Information Provided Strengths Limitations for Isomer Confirmation
NMR Spectroscopy Complete covalent bond framework (C-H, H-H, C-C connectivity)Unambiguous structural and isomeric differentiation. Non-destructive.Higher initial instrument cost. Slower sample throughput.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.[15]High sensitivity, provides molecular formula (with HRMS). Fast.Fragmentation patterns of δ- and γ-dodecalactone can be very similar, making definitive isomer identification difficult without standards.[1][16]
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, C-O).[17]Fast, inexpensive, excellent for confirming the presence of the lactone functional group.The carbonyl (C=O) stretch for 6- and 5-membered ring lactones are very close (~1735 cm⁻¹ vs ~1770 cm⁻¹), this small difference can be insufficient for confident distinction.

Experimental Protocols

1. Sample Preparation

  • Objective: To prepare a sample of δ-dodecalactone suitable for high-resolution NMR analysis.

  • Methodology:

    • Weigh approximately 10-20 mg of the purified δ-dodecalactone sample.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

    • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition

  • Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Protocols:

    • ¹H NMR: Acquire using a standard single-pulse sequence. Set spectral width to cover 0-10 ppm. Ensure adequate relaxation delay (d1) of at least 2 seconds.

    • ¹³C{¹H} NMR: Acquire using a standard proton-decoupled pulse program. Set spectral width to cover 0-200 ppm. A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • DEPT-135: Use a standard DEPT-135 pulse sequence to differentiate carbon types.

    • gCOSY: Acquire a gradient-enhanced COSY spectrum. Collect at least 256 increments in the F1 dimension.

    • gHSQC: Acquire a gradient-enhanced, phase-sensitive HSQC spectrum. Optimize the one-bond coupling constant (¹JCH) to ~145 Hz.

    • gHMBC: Acquire a gradient-enhanced HMBC spectrum. Optimize the long-range coupling constant (ⁿJCH) to 8 Hz to favor the observation of 2- and 3-bond correlations.

References

A Senior Application Scientist's Guide to Assessing the Purity of Synthetic Delta-Dodecalactone Against a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research, drug development, and flavor and fragrance chemistry, the purity of a chemical entity is paramount. For a compound like delta-dodecalactone (δ-dodecalactone), a widely used flavoring agent and fragrance component, ensuring its chemical fidelity is not merely a quality control step but a critical determinant of its efficacy, safety, and sensory profile. This guide provides an in-depth comparison of a synthetically produced this compound sample against a certified reference standard, employing a multi-modal analytical approach. We will delve into the causality behind our experimental choices, presenting self-validating protocols that ensure the trustworthiness of our findings.

The Imperative for Purity Assessment

This compound, with its characteristic creamy, fruity, and coconut-like aroma, is synthesized through various chemical routes. A common industrial method involves the aldol condensation of cyclopentanone and n-heptanal to form 2-heptylidenecyclopentanone, followed by hydrogenation to 2-heptylcyclopentanone, and finally, a Baeyer-Villiger oxidation to yield the target lactone.[1][2][3] Each step in this synthesis pathway is a potential source of impurities, including unreacted starting materials, intermediates, and byproducts from side reactions, such as isomeric lactones or the corresponding hydroxy acid.[1][4] The presence of these impurities can alter the organoleptic properties, introduce toxicity, and affect the stability of the final product. Therefore, a rigorous analytical assessment is indispensable.

A reference standard serves as the benchmark against which a synthetic sample is compared. It is a highly characterized and purified material with a known purity value, typically accompanied by a Certificate of Analysis (CoA) that details its properties and the methods used for its characterization.

Representative Certificate of Analysis for a this compound Reference Standard

To establish a baseline for our comparison, we will consider a hypothetical, yet representative, Certificate of Analysis for a this compound reference standard, based on commercially available standards for similar compounds.

ParameterSpecificationMethod
Appearance Colorless to pale yellow liquidVisual
Identity Conforms to the reference IR and ¹H NMR spectraIR, ¹H NMR
Purity (Assay) ≥ 99.5%Gas Chromatography (GC-FID)
Water Content ≤ 0.1%Karl Fischer Titration
Residue on Ignition ≤ 0.05%USP <281>
Heavy Metals ≤ 10 ppmICP-MS

Orthogonal Analytical Approaches for Robust Purity Determination

A single analytical technique is often insufficient to provide a complete purity profile. Therefore, we employ a suite of orthogonal methods, each providing a different perspective on the sample's composition. For our comparative analysis, we will utilize Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Flame Ionization Detection (GC-FID): The Workhorse for Volatile Compound Purity

Gas chromatography is the quintessential technique for analyzing volatile and semi-volatile compounds like this compound.[5][6] Its high resolving power allows for the separation of the main component from closely related impurities. The Flame Ionization Detector (FID) is particularly well-suited for this analysis due to its high sensitivity to organic compounds and a wide linear range.[7]

Experimental Workflow: GC-FID Purity Assessment

Caption: Workflow for GC-FID purity assessment of δ-dodecalactone.

Protocol for GC-FID Purity Analysis

  • Standard and Sample Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and the synthetic sample into separate 10 mL volumetric flasks. Dissolve and dilute to volume with high-purity ethyl acetate.

  • Instrumental Parameters:

    • Gas Chromatograph: Agilent 8890 GC system or equivalent.

    • Column: Agilent J&W DB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector: Split mode (50:1), 250°C.

    • Injection Volume: 1 µL.

    • Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 10°C/min to 240°C, hold for 10 minutes.

    • Detector: FID at 250°C.

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity of the synthetic sample using the area normalization method: Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Comparative Data: GC-FID Analysis

SampleRetention Time (min)Purity (% Area)Impurity Profile
Reference Standard 15.2599.8Single, sharp, symmetrical peak
Synthetic Sample 15.2598.5Main peak with minor impurity peaks at 12.10 min and 14.80 min

The GC-FID analysis reveals that the synthetic sample has a purity of 98.5%, which is lower than the reference standard. The presence of two minor impurities suggests either incomplete reaction or the formation of byproducts.

High-Performance Liquid Chromatography (HPLC): A Complementary Separation Technique

While GC is excellent for volatile compounds, HPLC offers a powerful alternative, particularly for less volatile impurities or for compounds that may degrade at high temperatures. For this compound, which lacks a strong UV chromophore, a Universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) would be ideal. However, for the purpose of this guide, we will outline a hypothetical reversed-phase HPLC-UV method, acknowledging that detection at low wavelengths (e.g., 210 nm) would be necessary and sensitivity might be limited. The primary advantage of developing an HPLC method is its ability to separate non-volatile impurities that would not be detected by GC.

Experimental Workflow: HPLC-UV Purity Assessment

Caption: Workflow for HPLC-UV purity assessment of δ-dodecalactone.

Protocol for HPLC-UV Purity Analysis

  • Standard and Sample Preparation: Prepare 1 mg/mL solutions of the reference standard and synthetic sample in acetonitrile.

  • Instrumental Parameters:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detector: UV at 210 nm.

  • Data Analysis: Calculate purity using the area normalization method as described for GC-FID.

Comparative Data: HPLC-UV Analysis

SampleRetention Time (min)Purity (% Area)Impurity Profile
Reference Standard 4.5099.7Single, sharp, symmetrical peak
Synthetic Sample 4.5098.3Main peak with a minor impurity peak at 3.20 min and a late-eluting peak at 8.90 min

The HPLC results corroborate the GC findings of a slightly lower purity for the synthetic sample. The presence of a late-eluting impurity suggests a less polar compound that might not have been well-resolved or eluted in the GC analysis under the conditions used.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Impurity Identification

¹H NMR spectroscopy is an unparalleled tool for structural elucidation and can also be used for quantitative analysis (qNMR). It provides information on the chemical environment of each proton in the molecule, offering a fingerprint that can be used for identification and the detection of structurally related impurities.

Logical Relationship: NMR Data Interpretation

G cluster_nmr ¹H NMR Analysis cluster_interpretation Structural Interpretation Spectrum Acquire ¹H NMR Spectrum Chem_Shift Chemical Shifts (δ) Spectrum->Chem_Shift Integration Peak Integration Spectrum->Integration Coupling Coupling Constants (J) Spectrum->Coupling Structure_Confirm Confirm δ-Dodecalactone Structure Chem_Shift->Structure_Confirm Proton Environments Quantification Quantify Impurities (relative to main compound) Integration->Quantification Proton Ratios Coupling->Structure_Confirm Connectivity Impurity_ID Identify Impurity Signals Structure_Confirm->Impurity_ID Compare to synthetic sample

Caption: Logical flow for interpreting ¹H NMR data for purity assessment.

Protocol for ¹H NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the reference standard and the synthetic sample in ~0.7 mL of deuterated chloroform (CDCl₃) in separate NMR tubes.

  • Instrumental Parameters:

    • Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • Solvent: CDCl₃.

    • Number of Scans: 16.

    • Relaxation Delay: 5 seconds (for quantitative analysis).

  • Data Analysis: Compare the ¹H NMR spectrum of the synthetic sample to that of the reference standard. Look for any additional peaks that are not present in the reference spectrum. The relative integration of these impurity peaks compared to the known protons of this compound can be used to estimate their concentration.

Comparative Data: ¹H NMR Analysis

SampleKey Chemical Shifts (δ, ppm)Observations
Reference Standard 4.25 (m, 1H, -CH-O-), 2.50-2.30 (m, 2H, -CH₂-C=O), 0.88 (t, 3H, -CH₃)All peaks are sharp and well-resolved, consistent with the structure of this compound.
Synthetic Sample Same key shifts as reference standard.In addition to the main signals, small peaks are observed at ~2.1 ppm and ~3.6 ppm, suggesting the presence of impurities. The integration of these peaks corresponds to approximately 1-2% of the total signal.

The ¹H NMR analysis not only confirms the identity of the main component in the synthetic sample as this compound but also provides evidence for the presence of impurities at a low level, consistent with the chromatographic data. The chemical shifts of the impurity signals could be used to tentatively identify them, for example, a signal around 2.1 ppm might suggest an aldehydic proton from unreacted n-heptanal, and a signal around 3.6 ppm could indicate a hydroxyl group from the ring-opened hydroxy acid.

Synthesizing the Findings: A Holistic View of Purity

By integrating the data from GC-FID, HPLC-UV, and ¹H NMR, we can construct a comprehensive purity assessment of the synthetic this compound.

Summary of Purity Assessment

Analytical TechniqueReference Standard PuritySynthetic Sample PurityKey Findings
GC-FID 99.8%98.5%Two volatile impurities detected in the synthetic sample.
HPLC-UV 99.7%98.3%Confirms the presence of impurities, including a less polar one.
¹H NMR ConformsConforms (structurally)Confirms the identity and reveals the presence of low-level impurities with distinct chemical shifts.

The convergence of results from these three orthogonal techniques provides a high degree of confidence in our assessment. The synthetic this compound sample has a purity of approximately 98.3-98.5%, with the main impurities being volatile and likely related to the synthetic process. The reference standard, as expected, exhibits a significantly higher purity across all analytical platforms.

Conclusion

This guide has demonstrated a robust, multi-faceted approach to assessing the purity of a synthetic this compound sample against a certified reference standard. By leveraging the strengths of GC-FID, HPLC-UV, and ¹H NMR, we have not only quantified the purity of the synthetic material but also gained insights into the nature of the impurities present. This rigorous, evidence-based methodology is fundamental to ensuring the quality, safety, and consistency of chemical compounds used in research, drug development, and other high-stakes applications. The principles and protocols outlined herein provide a solid framework for any scientist tasked with the critical responsibility of chemical purity assessment.

References

comparative study of delta-dodecalactone production in different yeast strains

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to δ-Dodecalactone Production in Engineered Yeasts

This guide provides a comprehensive comparison of δ-dodecalactone production capabilities in two leading yeast chassis: the conventional workhorse, Saccharomyces cerevisiae, and the oleaginous, non-conventional yeast, Yarrowia lipolytica. Moving beyond a simple recitation of titers, we delve into the fundamental metabolic engineering strategies, the rationale behind strain selection, and the detailed experimental frameworks required for successful production. This document is intended for researchers, scientists, and drug development professionals seeking to leverage microbial platforms for the synthesis of high-value lactone aroma compounds.

Introduction: The Value and Challenge of δ-Dodecalactone

δ-Dodecalactone is a high-value aroma compound prized for its creamy, fruity, and peach-like sensory profile.[1] It is a key component in the flavor and fragrance industry, found naturally in dairy products and fruits like peaches.[1] While chemical synthesis is established, there is immense consumer-driven demand for "natural" ingredients, propelling the development of biotechnological production routes.[2][3]

Yeast, as a eukaryotic host, is particularly well-suited for producing complex molecules derived from fatty acid metabolism. However, δ-dodecalactone is not a native metabolite. Its synthesis requires a bespoke, engineered metabolic pathway, presenting a fascinating challenge in synthetic biology. The core of this challenge involves two critical steps: maximizing the flux towards the C12 fatty acid precursor, dodecanoic acid, and introducing a specific hydroxylation activity to create the lactone precursor, 5-hydroxydodecanoic acid, which then spontaneously cyclizes.[4][5]

The Engineered Biosynthetic Pathway

The de novo production of δ-dodecalactone in yeast hinges on the successful implementation of a synthetic metabolic pathway. This pathway begins with central carbon metabolism and diverts flux from the native fatty acid synthesis (FAS) machinery.

G cluster_cytosol Cytosol Glucose Glucose / Glycerol AcetylCoA Acetyl-CoA Glucose->AcetylCoA Glycolysis MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC1 (Rate-limiting) FAS Fatty Acid Synthase (FAS) AcetylCoA->FAS MalonylCoA->FAS Dodecanoyl_ACP Dodecanoyl-ACP FAS->Dodecanoyl_ACP Thioesterase Heterologous Thioesterase (C12 Specific) Dodecanoyl_ACP->Thioesterase Chain termination Dodecanoic_Acid Dodecanoic Acid Thioesterase->Dodecanoic_Acid CYP450 Heterologous P450 Monooxygenase Dodecanoic_Acid->CYP450 ω-7 Hydroxylation Hydroxy_Acid 5-Hydroxydodecanoic Acid CYP450->Hydroxy_Acid Lactone δ-Dodecalactone Hydroxy_Acid->Lactone Spontaneous Cyclization (acidic pH)

Caption: Engineered pathway for de novo δ-dodecalactone biosynthesis in yeast.

Comparative Analysis of Yeast Chassis

The choice of yeast strain is a critical determinant of success. We compare the established model S. cerevisiae with the oleaginous powerhouse Y. lipolytica.

Saccharomyces cerevisiae: The Versatile Modeler

S. cerevisiae is the most well-understood eukaryotic organism, boasting an unparalleled toolkit for genetic engineering.[6] Its primary advantage lies in the ease and speed of genetic manipulation. However, as a non-oleaginous yeast, its native fatty acid metabolism is tightly regulated and not naturally geared towards high-level lipid accumulation.[7]

Metabolic Engineering Strategies:

  • Boosting Precursor Supply: To overcome the low native flux to fatty acids, significant engineering is required. A "push-pull" strategy is often employed.

    • Pushing Acetyl-CoA & Malonyl-CoA: Overexpression of the rate-limiting enzyme, acetyl-CoA carboxylase (ACC1), is a cornerstone strategy to increase the malonyl-CoA pool.[8][9] Further enhancements can be achieved by engineering pathways to increase the cytosolic acetyl-CoA supply.[9][10]

    • Enhancing FAS Activity: Overexpression of the native fatty acid synthase genes (FAS1, FAS2) can further increase the production of fatty acyl-ACPs.[7][8]

    • Pulling towards C12: Introducing a C12-specific acyl-ACP thioesterase is essential to cleave the fatty acid chain at the desired length, releasing free dodecanoic acid.[4]

  • Blocking Competing Pathways: Deletion of genes involved in the β-oxidation pathway (e.g., POX1), which degrades fatty acids, is a logical step to prevent product loss, although its effectiveness can be context-dependent.[9][11]

Yarrowia lipolytica: The Oleaginous Specialist

Y. lipolytica is a non-conventional yeast renowned for its ability to accumulate high levels of lipids, making it a natural chassis for producing fatty acid-derived chemicals.[12][13][14] Its robust metabolism can utilize a wide range of substrates, and its native pathways provide a strong inherent flux towards acetyl-CoA and fatty acid synthesis.[13][15]

Metabolic Engineering Strategies:

  • Leveraging Native Talent: Engineering Y. lipolytica often involves enhancing its already powerful native capabilities. Overexpression of its own ACC1 and DGA1 (diacylglycerol acyltransferase) genes has been shown to significantly boost the lipid pool, which serves as the precursor reservoir.

  • Pathway Refinement: While its native flux is high, similar strategies to S. cerevisiae are employed for optimization, such as introducing specific thioesterases and heterologous P450s.[3] Nitrogen-limited growth conditions are often used to induce the oleaginous phenotype and further increase lipid biosynthesis.[12][14]

  • Host for Lactone Production: Y. lipolytica has been successfully engineered to produce high titers of the related compound γ-decalactone from substrates like castor oil, demonstrating its proficiency in handling the necessary biotransformations, including β-oxidation steps crucial for lactone synthesis.[16][17][18][19] This inherent capability makes it an excellent candidate for δ-dodecalactone production.

Quantitative Performance Comparison

Direct, side-by-side comparisons for δ-dodecalactone are emerging. However, by synthesizing data from related lactones and precursor production, we can establish a clear performance landscape.

FeatureSaccharomyces cerevisiaeYarrowia lipolyticaRationale & References
Genetic Toolkit Excellent, extensive, and rapid.Good and rapidly improving.S. cerevisiae has a longer history as a model organism.[6]
Native Precursor Flux Low; requires significant upstream engineering.High; naturally oleaginous.Y. lipolytica can accumulate lipids up to 90% of its dry cell weight.[12][13]
Key Engineering Focus Overcoming metabolic bottlenecks in acetyl-CoA and malonyl-CoA supply.[8][9][10]Fine-tuning native pathways and optimizing expression of heterologous enzymes.[15]
Reported Titers (Related Lactones) Moderate (e.g., ~60 mg/L γ-decalactone from oleic acid).[19]High (e.g., up to 282 mg/L γ-dodecalactone, >400 mg/L γ-decalactone).[3][16]
Fermentation Complexity Well-established, standard protocols.Requires specific conditions (e.g., nitrogen limitation) to maximize productivity.[12]
Overall Potential A highly versatile and engineerable host, but requires more extensive pathway construction.A superior host for high-titer production due to its innate metabolic capacity for fatty acid synthesis.

Experimental Protocols

Successful production requires robust and reproducible methodologies. The following sections provide detailed protocols for key stages of the workflow.

General Experimental Workflow

G A Strain Engineering (Gene Integration/Overexpression) B Strain Verification (PCR, Sequencing) A->B C Seed Culture Preparation (Shake Flask, YPD Medium) B->C D Bioreactor Fermentation (Controlled pH, DO, Feed) C->D E Sampling & OD600 Measurement D->E F Solvent Extraction of Lactone (e.g., Ethyl Acetate) D->F H Data Analysis & Titer Calculation E->H G GC-MS Analysis (Quantification) F->G G->H

Caption: Standard workflow for engineered yeast fermentation and product analysis.

Protocol: Yeast Fermentation for Lactone Production (5L Bioreactor)

This protocol provides a general framework adaptable for both S. cerevisiae and Y. lipolytica, with specific notes for each.

  • Seed Culture Preparation:

    • Inoculate a single colony of the engineered yeast strain into a 50 mL sterile tube containing 10 mL of YPD medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L dextrose).

    • Incubate at 30°C with shaking at 220 rpm for 24 hours.

    • Use this culture to inoculate 500 mL of YPD in a 2L baffled shake flask. Incubate under the same conditions for another 24 hours until the culture reaches the late exponential phase.

  • Bioreactor Setup and Inoculation:

    • Prepare 4.5 L of sterile fermentation medium in a 5L bioreactor. The medium composition is critical and should be optimized.[20][21] A typical medium contains a carbon source (e.g., glucose), nitrogen source (e.g., yeast extract, ammonium sulfate), salts, and trace elements.

    • For Y. lipolytica: To induce oleaginous activity, use a high carbon-to-nitrogen (C/N) ratio. This is often achieved by starting with a nitrogen-limited medium.[12]

    • Set initial fermentation parameters: Temperature 30°C, pH 5.5 (controlled with 2M NaOH and 1M H₂SO₄), and Dissolved Oxygen (DO) maintained above 20% saturation by cascading agitation (300-800 rpm) and aeration (1 VVM).[22]

    • Inoculate the bioreactor with the 500 mL seed culture.

  • Fed-Batch Fermentation:

    • After the initial batch glucose is consumed (indicated by a sharp increase in DO), begin a fed-batch strategy.

    • Supply a sterile feed solution (e.g., 500 g/L glucose) at a controlled rate to maintain a low glucose concentration in the reactor, preventing overflow metabolism.

    • The fermentation is typically run for 96-120 hours.

  • Sampling:

    • Aseptically withdraw samples at regular intervals (e.g., every 12 hours) to measure cell density (OD₆₀₀) and for product quantification.

Protocol: δ-Dodecalactone Extraction and Quantification
  • Sample Preparation:

    • Take 1 mL of the fermentation broth.

    • Add a known concentration of an internal standard (e.g., deuterated γ-decalactone, d7-γ-decalactone) for accurate quantification via stable isotope dilution assay.[23]

    • Add 1 mL of a solvent suitable for lactone extraction, such as ethyl acetate.

  • Extraction:

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.

    • Centrifuge at 10,000 x g for 5 minutes to separate the phases.

    • Carefully collect the upper organic layer (ethyl acetate) containing the lactone.

    • Dry the organic phase over anhydrous sodium sulfate to remove any residual water.

  • GC-MS Analysis:

    • Analyze 1 µL of the dried organic extract using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

    • GC Conditions (Example):

      • Column: DB-5ms (30m x 0.25mm x 0.25µm) or equivalent.

      • Injector Temperature: 250°C.

      • Oven Program: Start at 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

      • Carrier Gas: Helium.

    • MS Conditions (Example):

      • Ion Source: Electron Impact (EI), 70 eV.

      • Mode: Selected Ion Monitoring (SIM) or tandem mass spectrometry (MS/MS) for highest sensitivity and specificity.[23] Monitor characteristic ions for δ-dodecalactone (e.g., m/z 99) and the internal standard.

  • Quantification:

    • Generate a standard curve by analyzing known concentrations of pure δ-dodecalactone with the fixed internal standard concentration.

    • Calculate the concentration of δ-dodecalactone in the fermentation sample by comparing its peak area ratio relative to the internal standard against the standard curve.

Conclusion and Future Outlook

The biotechnological production of δ-dodecalactone is a prime example of advanced metabolic engineering. While Saccharomyces cerevisiae offers unparalleled genetic tractability, the oleaginous nature of Yarrowia lipolytica presents a more direct and potent platform for achieving industrially relevant titers of fatty acid-derived molecules. Its innate ability to channel carbon into lipids provides a significant metabolic advantage, reducing the engineering burden required to achieve high flux.

Future efforts will likely focus on discovering and engineering more efficient P450 monooxygenases, optimizing fermentation processes for continuous production, and exploring other non-conventional yeasts that may possess unique and advantageous metabolic traits for flavor and fragrance synthesis.[2][24][25][26] The strategies and protocols outlined in this guide provide a robust foundation for researchers to build upon in this exciting and valuable field.

References

A Comparative Guide to Delta-Dodecalactone and Other Fatty Acid-Derived Flavor Compounds for Researchers and Product Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of delta-dodecalactone with other significant fatty acid-derived lactones, supported by experimental data and established analytical methodologies. It is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these potent flavor compounds.

Introduction: The Significance of Fatty Acid-Derived Lactones in Flavor Chemistry

Lactones, cyclic esters formed from hydroxy fatty acids, are a pivotal class of flavor compounds found in a vast array of foods and beverages. Their sensory contributions are diverse, ranging from fruity and creamy to fatty and buttery notes, making them essential components in the flavor profiles of dairy products, fruits, and meats.[1] These compounds are primarily derived from the metabolic pathways of fatty acids, where precursor hydroxy fatty acids are generated through enzymatic processes and subsequently cyclize to form lactones.[2][3] Understanding the nuances of different lactones, such as this compound, is crucial for food scientists and flavor chemists aiming to create authentic and appealing flavor profiles.

This compound: A Profile

This compound (CAS 713-95-1) is a 12-carbon lactone with a six-membered ring, classifying it as a delta-lactone.[4][5] Its chemical formula is C₁₂H₂₂O₂.[4][6]

Sensory Profile: this compound is characterized by a complex and desirable aroma profile, often described as fruity, creamy, buttery, and slightly peachy, with fatty and coconut-like undertones.[4][5][7][8] Upon dilution, its buttery notes become more pronounced.[9] This multifaceted sensory profile makes it a valuable ingredient in a wide range of flavor applications, particularly in dairy, fruit, and baked good formulations.[10][11][12]

Natural Occurrence: This lactone is naturally present in a variety of foods, most notably in dairy products like butter and cheese, as well as in fruits such as apricots, coconuts, peaches, and strawberries.[1][6][13][14] Its presence, even at trace levels, can significantly contribute to the characteristic flavor of these products.

Comparative Analysis: this compound vs. Other Key Lactones

The sensory perception of a lactone is intricately linked to its chemical structure, including the size of the lactone ring and the length of its alkyl side chain.[15]

This compound vs. Gamma-Dodecalactone

This compound and gamma-dodecalactone are constitutional isomers, both possessing 12 carbon atoms but differing in their ring structure. Gamma-dodecalactone has a five-membered ring. This seemingly subtle structural difference leads to distinct sensory profiles.[6] While this compound offers a creamy, buttery, and subtly fruity profile, gamma-dodecalactone is predominantly characterized by strong peachy and fruity notes.[8][16]

Impact of Carbon Chain Length in Delta-Lactones

Within the delta-lactone family, the length of the carbon side chain significantly influences the perceived aroma. As the carbon chain length increases, the flavor profile generally shifts from fruity and coconut-like to more fatty and creamy.[15][16]

  • Delta-Decalactone (C10): Possesses a more pronounced coconut and milky aroma compared to this compound.[16][17]

  • This compound (C12): Exhibits a balanced creamy, buttery, and fruity profile.[4][5][7][8]

  • Delta-Tetradecalactone (C14) and Longer Chains: These lactones are characterized by increasingly fatty and waxy notes, contributing to a rich mouthfeel and creamy sensation.[2][16]

The following table summarizes the key differences between these lactones:

CompoundChemical StructureMolecular FormulaRing SizeSensory ProfileNatural Occurrence
This compound 6-heptyl-tetrahydro-2H-pyran-2-oneC₁₂H₂₂O₂6-memberedCreamy, buttery, fruity, peachy, fatty, coconutButter, cheese, apricot, coconut, peach, strawberry[1][6][13][14]
Gamma-Dodecalactone 5-octyl-dihydrofuran-2(3H)-oneC₁₂H₂₂O₂5-memberedPeachy, fruityFruits
Delta-Decalactone 6-pentyl-tetrahydro-2H-pyran-2-oneC₁₀H₁₈O₂6-memberedCoconut, milky, creamy[16][17]Butter, coconut, raspberry[18]
Delta-Tetradecalactone 6-nonyl-tetrahydro-2H-pyran-2-oneC₁₄H₂₆O₂6-memberedFatty, waxy, creamyDairy products

Biosynthesis of this compound and Related Compounds

The biosynthesis of this compound originates from fatty acid metabolism. The general pathway involves the following key steps:

  • Fatty Acid Synthesis: The precursor molecule, dodecanoic acid (lauric acid), is synthesized through the fatty acid synthase (FAS) complex.

  • Thioesterase Activity: A specific thioesterase enzyme cleaves the C12 acyl chain from the acyl carrier protein (ACP) of the FAS complex, releasing free dodecanoic acid.[19]

  • Hydroxylation: A cytochrome P450 monooxygenase, such as a member of the CYP102 family (e.g., BM3), hydroxylates the dodecanoic acid at the delta (δ) position (C-5).[19] This is a critical step that determines the ring size of the resulting lactone.

  • Lactonization: The resulting 5-hydroxydodecanoic acid spontaneously or enzymatically cyclizes to form the stable six-membered ring of this compound.[19]

This biosynthetic pathway can be manipulated through metabolic engineering to produce specific lactones.[17] For instance, the use of a C12-specific thioesterase directs the pathway towards the production of dodecalactones.[19]

Biosynthesis_of_Delta_Dodecalactone FattyAcid Fatty Acid Pool DodecanoylACP Dodecanoyl-ACP FattyAcid->DodecanoylACP Fatty Acid Synthase DodecanoicAcid Dodecanoic Acid DodecanoylACP->DodecanoicAcid C12-Thioesterase HydroxyAcid 5-Hydroxydodecanoic Acid DodecanoicAcid->HydroxyAcid Cytochrome P450 Monooxygenase (e.g., BM3) DeltaDodecalactone This compound HydroxyAcid->DeltaDodecalactone Lactonization (spontaneous/enzymatic)

Caption: Biosynthetic pathway of this compound from the fatty acid pool.

Analytical Methodologies for the Quantification of this compound

Accurate quantification of this compound and other lactones in complex food matrices is essential for quality control and flavor research. Gas chromatography-mass spectrometry (GC-MS) is the most common analytical technique employed for this purpose, often coupled with a prior extraction step.

Solid-Phase Microextraction (SPME) for Sample Preparation

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient technique for extracting volatile and semi-volatile compounds from various matrices.[20]

Experimental Protocol: SPME-GC-MS Analysis of Lactones in a Dairy Matrix

  • Sample Preparation:

    • Weigh 5 g of the dairy sample (e.g., butter, cheese) into a 20 mL headspace vial.

    • Add 1 g of NaCl to increase the ionic strength of the aqueous phase and promote the release of volatile compounds into the headspace.[21]

    • Add a known concentration of an internal standard (e.g., δ-undecalactone) for accurate quantification.

    • Seal the vial with a PTFE/silicone septum.

  • SPME Procedure:

    • Equilibrate the sample vial at 60°C for 30 minutes in a water bath or heating block.[21]

    • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C.[21]

  • GC-MS Analysis:

    • Desorption: Immediately after extraction, insert the SPME fiber into the heated GC inlet (250°C) for 5 minutes for thermal desorption of the analytes.[21]

    • Gas Chromatograph (GC) Conditions:

      • Column: Use a polar capillary column, such as one with a polyethylene glycol stationary phase (e.g., DB-WAX or FFAP), to achieve good separation of the lactones.

      • Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp to 240°C at a rate of 5°C/minute, and hold for 10 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

    • Mass Spectrometer (MS) Conditions:

      • Ionization: Electron Impact (EI) at 70 eV.

      • Acquisition Mode: Scan mode (m/z 40-300) for identification and Selected Ion Monitoring (SIM) mode for quantification. For delta-lactones, monitor the characteristic fragment ion at m/z 99, and for gamma-lactones, m/z 85.[15]

  • Data Analysis:

    • Identify the lactones by comparing their mass spectra and retention indices with those of authentic standards and library data.

    • Quantify the concentration of each lactone by constructing a calibration curve using the peak area ratio of the analyte to the internal standard.

SPME_GCMS_Workflow cluster_sample_prep Sample Preparation cluster_extraction SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Dairy Sample (5g) Additives Add NaCl (1g) & Internal Standard Sample->Additives Equilibration Equilibrate at 60°C for 30 min Additives->Equilibration Extraction Expose SPME Fiber (60°C for 30 min) Equilibration->Extraction Desorption Thermal Desorption in GC Inlet (250°C) Extraction->Desorption Separation GC Separation (Polar Column) Desorption->Separation Detection MS Detection (EI, Scan/SIM) Separation->Detection Identification Identification (Mass Spectra & RI) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification

Caption: Workflow for the SPME-GC-MS analysis of lactones in a dairy matrix.

Gas Chromatography-Olfactometry (GC-O) for Sensory Evaluation

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of GC with the human nose as a highly sensitive and specific detector for odor-active compounds.[22][23] This method allows for the identification of the specific compounds that contribute to the overall aroma of a sample.

In a typical GC-O setup, the effluent from the GC column is split, with one portion directed to a conventional detector (like MS or FID) and the other to a sniffing port where a trained panelist evaluates the odor of the eluting compounds.[24] Different GC-O techniques, such as Aroma Extract Dilution Analysis (AEDA) and CharmAnalysis™, can be used to determine the odor activity value (OAV) and the relative importance of each odorant.[25]

Conclusion

This compound is a valuable flavor compound with a unique sensory profile that distinguishes it from other fatty acid-derived lactones. Its creamy, buttery, and subtly fruity notes make it a key ingredient in creating authentic dairy and fruit flavors. A thorough understanding of its chemical properties, sensory characteristics, and biosynthetic pathways, as detailed in this guide, is essential for its effective application in food and fragrance development. Furthermore, the use of robust analytical techniques like SPME-GC-MS and GC-O allows for the precise quantification and sensory characterization of this compound and its counterparts in complex matrices, enabling researchers and product developers to optimize flavor profiles with confidence.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Delta-Dodecalactone

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Characterization of Delta-Dodecalactone

Before any disposal protocol can be established, a thorough understanding of the subject chemical is essential. This compound (CAS No. 713-95-1) is a synthetic aliphatic lactone widely used in the fragrance and flavor industries.[1][2] While it is not classified as flammable or combustible and is readily biodegradable, it is not without hazards that dictate its handling and disposal procedures.[1][3] Several Safety Data Sheets (SDS) indicate that this compound can cause skin and eye irritation, and may cause respiratory irritation.[4]

The following table summarizes the key characteristics of this compound pertinent to its safe handling and disposal.

PropertyValueSignificance for Disposal
CAS Number 713-95-1[5]Unique identifier for accurate waste profiling and labeling.
Physical State Colorless to pale yellow liquid[2][3]Dictates the need for liquid-tight containers and spill control measures.
Solubility Insoluble in water; soluble in alcohol and oils[3]Water is not a suitable medium for dilution or cleaning spills; an appropriate solvent may be needed for decontamination, with the rinsate also being treated as hazardous waste.
Flash Point > 93°C / 200°F[6]Classified as non-flammable, reducing fire-related risks during storage and handling.[3]
Key Hazards Causes skin irritation (H315), serious eye irritation (H319), may cause respiratory irritation (H335)[4]Mandates the use of appropriate Personal Protective Equipment (PPE) and dictates its classification as hazardous waste upon disposal.
Environmental Profile Readily biodegradable; low bioaccumulation potential.[1] WGK 2 (slight water hazard)[1]While biodegradable, direct release to the environment is unacceptable. It must be sent to a facility capable of processing it without environmental harm.

The Hierarchy of Chemical Waste Management

Effective laboratory stewardship begins with the principle of waste minimization.[7][8] Before proceeding to disposal, consider the established hierarchy of waste management:

  • Source Reduction : The most effective strategy is to minimize waste generation at the source. Order only the quantities of this compound required for your immediate research needs and, where feasible, reduce the scale of experiments.[7]

  • Redistribution : If you have surplus, unexpired, and uncontaminated this compound in its original container, consider offering it to other research groups within your institution.[7][8] This is both economically and environmentally sound.

  • Disposal : Only when reduction and redistribution are not viable options should you proceed with disposal. This must be conducted as regulated hazardous waste.

Standard Operating Procedure (SOP) for this compound Disposal

This protocol applies to unused this compound designated for disposal and materials contaminated with it.

Step 1: Personal Protective Equipment (PPE)

Prior to handling, ensure you are wearing the appropriate PPE to mitigate the risks of skin, eye, and respiratory irritation.[4]

  • Eye/Face Protection : Safety glasses with side shields or chemical splash goggles.

  • Hand Protection : Chemically resistant nitrile rubber gloves.[3] Use proper glove removal technique to avoid skin contact.[4]

  • Body Protection : A standard laboratory coat is required.

Step 2: Waste Segregation and Containerization

Proper segregation is fundamental to safe chemical waste management, preventing dangerous reactions between incompatible substances.[9][10]

  • Waste Stream : this compound waste should be segregated into the non-halogenated organic liquid waste stream.

  • Container Selection :

    • Use a designated, leak-proof container in good condition, compatible with organic liquids.[9][11] Plastic containers are often preferred.[7]

    • Ensure the container has a secure, tight-fitting screw cap to prevent spills and evaporation.[9][11]

    • The container must be clean on the outside.[11]

  • Filling the Container :

    • Never overfill a waste container. Leave at least 10% of headspace to allow for vapor expansion.

    • Keep the waste container closed at all times except when adding waste.[7][11]

Step 3: Labeling

Accurate and clear labeling is a regulatory requirement and is critical for the safety of all personnel handling the waste.[10][12]

  • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

  • Clearly list all chemical constituents and their approximate concentrations. For this compound, write out the full chemical name: "this compound".[13]

  • Include the name of the principal investigator and the laboratory location.

Step 4: Storage and Disposal
  • Satellite Accumulation Area (SAA) : Store the labeled waste container in a designated SAA within your laboratory.[7] This area should be under the direct control of laboratory personnel and away from sources of ignition or high traffic.[14]

  • Arrange for Pickup : Once the container is full or you have completed the project generating the waste, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[4][15] Never pour this compound down the drain or dispose of it in the regular trash.[16]

Protocol for Empty Container Disposal

An "empty" container that once held this compound is not considered general waste until it has been properly decontaminated.

  • Triple Rinsing : The container must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone) that can dissolve the chemical residue.[13][15]

  • Collect Rinsate : The solvent rinsate from this procedure is now considered hazardous waste and must be collected and disposed of in your non-halogenated organic liquid waste container.[15]

  • Container Disposal : After triple-rinsing and allowing the container to air dry in a ventilated area (like a fume hood), deface or remove the original product label.[9] The clean, decontaminated container may then be disposed of in the regular laboratory glass or plastic recycling stream, as appropriate.

Experimental Protocol for Spill Cleanup

In the event of a this compound spill, follow this procedure to ensure safe and effective cleanup.

  • Evacuate and Ventilate : Alert personnel in the immediate vicinity and evacuate the area if necessary. Ensure the area is well-ventilated; if the spill is significant, perform the cleanup within a chemical fume hood.[3]

  • Don PPE : Wear the full PPE as described in Section 3.

  • Contain the Spill : Prevent the spill from spreading. Use an inert absorbent material such as vermiculite, dry sand, or clay to create a dike around the spill.[15][16]

  • Absorb the Material : Gently cover and absorb the spilled liquid with the inert material.

  • Collect Waste : Carefully scoop the absorbed material and any contaminated debris into a compatible container for hazardous waste.[3][4]

  • Label and Dispose : Seal the container, label it as "Hazardous Waste: this compound Spill Debris," and dispose of it through your institution's EHS office.[15]

  • Decontaminate : Clean the spill surface area thoroughly with soap and water.[3][15] Dispose of all contaminated cleaning materials (e.g., wipes, gloves) as hazardous waste.[15]

Disposal Decision Workflow

The following diagram provides a visual guide to the decision-making process for managing this compound waste in the laboratory.

G start This compound Waste Identified is_unused Unused Product in Original Container? start->is_unused is_contaminated Contaminated Material or Surplus Solution? is_unused->is_contaminated No redistribute Action: Evaluate for Redistribution to Another Lab is_unused->redistribute Yes is_spill Accidental Spill? is_contaminated->is_spill No collect_waste SOP: Segregate into Non-Halogenated Organic Liquid Waste Container is_contaminated->collect_waste Yes spill_protocol SOP: Initiate Spill Cleanup Protocol (Section 5) is_spill->spill_protocol Yes dispose_unused Decision: Designate for Disposal redistribute->dispose_unused No Takers dispose_unused->collect_waste label_container SOP: Label Container as 'Hazardous Waste' with Contents collect_waste->label_container spill_protocol->label_container store_waste Store in Designated Satellite Accumulation Area (SAA) label_container->store_waste final_disposal Arrange Pickup by EHS or Licensed Waste Contractor store_waste->final_disposal

References

A Senior Application Scientist's Guide to Handling delta-Dodecalactone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Aroma

Delta-Dodecalactone, a lactone with a characteristic creamy, peach, and coconut aroma, is a valuable component in the flavor and fragrance industries.[1][2] While prized for its sensory profile, its handling in a research and development setting demands a rigorous, safety-first approach. This guide provides an in-depth operational plan, moving beyond mere compliance to instill a culture of safety and procedural excellence. As scientists, our primary responsibility is to understand the materials we work with, not just for their application, but for their intrinsic properties and potential hazards.

Safety Data Sheets (SDS) for this compound present a range of classifications, from non-hazardous to an irritant.[3][4] This guide is built on the principle of proactive caution, adhering to the Globally Harmonized System (GHS) classifications that identify it as a skin irritant (Category 2), a serious eye irritant (Category 2A), and a potential respiratory irritant (Category 3).[3][5] By preparing for the highest documented level of risk, we ensure the safety of all personnel under all operational conditions.

Hazard Analysis: The Foundation of Safe Handling

Understanding the "why" behind safety protocols is critical for their consistent and correct application. The primary hazards associated with this compound are contact-based, meaning the risk arises from direct exposure to the skin, eyes, or respiratory system.

  • Skin Irritation (H315): Direct contact can lead to skin irritation.[5] This is due to the molecule's ability to interact with and potentially disrupt the lipid barriers of the skin, leading to redness, itching, or inflammation.

  • Serious Eye Irritation (H319): Splashes into the eye are a significant concern.[5] The chemical can cause serious irritation, potentially leading to discomfort and temporary vision impairment if not addressed immediately.

  • Respiratory Irritation (H335): Inhalation of vapors or mists, particularly in poorly ventilated areas or during aerosol-generating procedures, may irritate the respiratory tract.[5]

These potential health effects are the direct drivers for the specific Personal Protective Equipment (PPE) and handling procedures outlined below.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a matter of routine; it is a direct response to the identified hazards. For this compound, the following PPE is mandatory.

Equipment Specification Rationale for Use
Eye Protection Safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[3][5]Prevents accidental splashes from reaching the eyes, mitigating the risk of serious irritation.
Hand Protection Chemically resistant nitrile rubber gloves.[1][3]Provides a robust barrier against skin contact. Nitrile offers good resistance to this class of chemicals.
Body Protection Standard laboratory coat. For large quantities, consider impervious clothing.[5][6]Protects skin and personal clothing from minor drips and spills during routine handling.
Respiratory Protection Required when engineering controls are insufficient (e.g., poor ventilation, large spills). Use a NIOSH-tested full-face respirator with multi-purpose combination cartridges.[3]Prevents the inhalation of vapors or mists that can cause respiratory tract irritation.

Operational Plan: From Receipt to Disposal

A self-validating safety protocol covers every stage of the chemical's lifecycle in the laboratory.

Pre-Handling Safety Checklist
  • Verify Ventilation: Ensure work is performed in a well-ventilated area, preferably within a certified chemical fume hood.[7]

  • Locate Safety Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.[7]

  • Inspect PPE: Check all PPE for integrity (e.g., no cracks in safety glasses, no holes in gloves) before use.[5]

  • Review SDS: Have a copy of the Safety Data Sheet readily available for immediate reference.[3][5]

Standard Handling Workflow

The following workflow illustrates the critical decision points and safety measures required for the routine handling of this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_sds Review SDS prep_ppe Don PPE (Gloves, Goggles, Lab Coat) prep_sds->prep_ppe prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup handle_retrieve Retrieve Chemical from Storage prep_setup->handle_retrieve handle_aliquot Aliquot/Weigh Required Amount handle_retrieve->handle_aliquot handle_use Perform Experiment handle_aliquot->handle_use cleanup_waste Segregate Waste (Contaminated Materials) handle_use->cleanup_waste cleanup_decon Decontaminate Glassware & Work Surface cleanup_waste->cleanup_decon cleanup_store Return Chemical to Storage cleanup_decon->cleanup_store cleanup_ppe Doff & Dispose of PPE cleanup_store->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol
  • Preparation: Following the pre-handling checklist, set up all necessary apparatus within the fume hood.

  • Chemical Retrieval: Retrieve the this compound container from its designated storage area—a cool, dry, well-ventilated place.[6] Keep the container tightly closed when not in use.[3]

  • Dispensing: When transferring or weighing, ground containers to prevent static discharge.[1] Perform these actions slowly to minimize the generation of mists or vapors.

  • Post-Use: After use, securely reseal the container, ensuring it is kept upright to prevent leakage.[3][5] Clean any external contamination from the container before returning it to storage.

Emergency and Disposal Protocols

Immediate and correct response to an incident is crucial.

Spill Response

In the event of a spill, follow these steps:

  • Evacuate: Evacuate non-essential personnel from the immediate area.[3]

  • Ventilate: Ensure the area is well-ventilated.[3]

  • Contain: Wearing full PPE, contain the spill using an inert absorbent material like sand, earth, or vermiculite.[5][6] Do not allow the spill to enter drains.[3]

  • Collect: Scoop the absorbed material into a suitable, labeled, and closed container for disposal as hazardous waste.[5]

  • Decontaminate: Wash the spill area thoroughly.[3]

First Aid Measures
Exposure Route Immediate Action
Eye Contact Immediately rinse cautiously and thoroughly with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical advice.[3][5]
Skin Contact Remove contaminated clothing immediately. Wash affected skin with plenty of mild soap and warm water. Consult a physician if irritation persists.[3][5]
Inhalation Move the person to fresh air and keep them comfortable for breathing. If symptoms persist, consult a physician.[3][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical advice.[3][5]

In all cases of exposure, consult a physician and show them the Safety Data Sheet.[3][5]

Waste Disposal
  • Unused Product: Surplus and non-recyclable this compound must be disposed of through a licensed disposal company.[5]

  • Contaminated Materials: All PPE, absorbent materials, and empty containers should be treated as hazardous waste.[5] Dispose of them in suitable, closed containers and in accordance with all local, state, and federal regulations.[5][6] Contaminated packaging should be disposed of as unused product.[5]

Summary of Key Safety Data

Property Value Reference
CAS Number 713-95-1[2][3][5]
Molecular Formula C₁₂H₂₂O₂[2][3]
Appearance Colorless to pale yellow liquid[1][2][6]
Flash Point >100 °C (>212 °F) (Closed Cup)[1][3]
Solubility Insoluble in water; soluble in alcohol and oils.[3][6]
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[3][5]
GHS Precautionary Statements P261: Avoid breathing vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5]

Conclusion

The effective and safe use of this compound in a professional laboratory environment is predicated on a comprehensive understanding of its hazards and the diligent application of established safety protocols. By integrating these procedures into every workflow, from initial preparation to final disposal, researchers can confidently handle this valuable compound while ensuring the highest standards of laboratory safety. This guide serves as a foundational document to build deep trust in our operational integrity, providing value that extends far beyond the product itself.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
delta-Dodecalactone
Reactant of Route 2
delta-Dodecalactone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.